4-(3-Oxobutyl)benzamide: A Bifunctional Scaffold for Advanced Medicinal Chemistry and Drug Discovery
Executive Summary In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of downstream derivatization. 4-(3-Oxobutyl)benzamide (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of downstream derivatization. 4-(3-Oxobutyl)benzamide (CAS: 74248-67-2) emerges as a highly versatile, bifunctional intermediate. Featuring a rigid para-substituted phenyl ring that spatially separates a primary carboxamide from an aliphatic methyl ketone, this molecule offers orthogonal reactivity. This technical guide explores the physicochemical profile, reactivity hotspots, validated synthetic protocols, and pharmacological applications of 4-(3-Oxobutyl)benzamide, providing researchers with a comprehensive blueprint for its utilization in target-oriented synthesis.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 4-(3-Oxobutyl)benzamide is critical for predicting its behavior in both synthetic workflows (e.g., solvent selection, purification) and biological systems (e.g., Lipinski's Rule of Five compliance).
Parameter
Value
Implications for Drug Design
Chemical Name
4-(3-Oxobutyl)benzamide
Standard IUPAC nomenclature.
CAS Registry Number
74248-67-2
Unique identifier for sourcing and regulatory tracking.
Molecular Formula
C11H13NO2
Optimal low-molecular-weight starting point.
Molecular Weight
191.23 g/mol
Leaves >300 Da of "budget" for further elaboration.
LogP (Predicted)
1.2 - 1.5
Favorable lipophilicity for oral bioavailability.
Hydrogen Bond Donors
1 (Amide -NH2)
Capable of forming critical interactions with target proteins.
Hydrogen Bond Acceptors
2 (Ketone C=O, Amide C=O)
Enhances aqueous solubility and receptor binding.
Rotatable Bonds
4
Provides necessary flexibility for the alkyl chain spacer.
Topological Polar Surface Area
60.2 Ų
Excellent membrane permeability profile.
Structural Analysis & Reactivity Hotspots
The architectural brilliance of 4-(3-Oxobutyl)benzamide lies in its orthogonal functional groups. The primary amide and the methyl ketone can be manipulated independently without the need for complex protection/deprotection strategies.
The Ketone Moiety (C=O): Serves as an electrophilic center ideal for reductive aminations, Grignard additions, or condensation reactions to form heterocycles (e.g., thiazoles, pyrazoles).
The Amide Moiety (-CONH2): Can act as a hydrogen-bond donor/acceptor in biological targets, or be synthetically dehydrated to a nitrile, converted to a tetrazole, or subjected to Buchwald-Hartwig cross-coupling.
Orthogonal reactivity pathways of the 4-(3-Oxobutyl)benzamide scaffold.
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol A: Regioselective Synthesis via Heck Coupling & Hydrogenation
Causality: Direct Friedel-Crafts alkylation of benzamide with an enone is fundamentally flawed due to the electron-withdrawing nature of the carboxamide group, which deactivates the aromatic ring and leads to poor regioselectivity (ortho/meta mixtures). By employing a palladium-catalyzed Heck cross-coupling strategy starting from 4-bromobenzamide, absolute para-regioselectivity is guaranteed. The interaction between benzamide derivatives and methyl vinyl ketone (MVK) under palladium catalysis is highly dependent on the catalytic system. While oxidative amidation conditions yield Z-enamides 1, standard Heck cross-coupling conditions selectively produce the E-enone intermediate, which is subsequently hydrogenated.
Step-by-Step Workflow:
Heck Coupling: Charge a flame-dried flask with 4-bromobenzamide (1.0 equiv), methyl vinyl ketone (1.5 equiv), Pd(OAc)2 (5 mol%), P(o-tolyl)3 (10 mol%), and triethylamine (2.0 equiv) in anhydrous DMF (0.2 M).
Stir the mixture at 100 °C under an argon atmosphere for 12 hours. The bulky phosphine ligand promotes the reductive elimination step, favoring the E-isomer of 4-(3-oxobut-1-enyl)benzamide.
Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.
Hydrogenation: Dissolve the purified enone in a 1:1 mixture of EtOH/EtOAc. Add 10% Pd/C (10 wt%).
Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.
Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield pure 4-(3-Oxobutyl)benzamide.
Protocol B: Chemoselective Reductive Amination of the Ketone Moiety
Causality: The choice of sodium triacetoxyborohydride (NaBH(OAc)3) over standard sodium borohydride (NaBH4) is critical for chemoselectivity. NaBH(OAc)3 is a milder reducing agent that reacts preferentially with the protonated imine (iminium ion) formed in situ, leaving the unreacted aliphatic ketone intact. This prevents the formation of unwanted secondary alcohol byproducts.
Step-by-Step Workflow:
Dissolve 4-(3-Oxobutyl)benzamide (1.0 equiv) and the desired primary amine (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M).
Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.
Add NaBH(OAc)3 (1.5 equiv) portion-wise. The steric bulk and electron-withdrawing acetoxy groups attenuate the hydride's reactivity, ensuring it only attacks the highly electrophilic iminium species.
Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry, and purify to isolate the secondary amine derivative.
Applications in Drug Discovery
The 4-(3-oxobutyl)benzamide structural motif is frequently utilized as a critical spacer in the design of Beta-3 adrenergic receptor agonists, which are investigated for the treatment of Type II diabetes and obesity 2. The alkyl chain provides the necessary distance for the amine pharmacophore to reach the binding pocket, while the benzamide group engages in crucial hydrogen bonding with the receptor's transmembrane helices.
Derivatives such as N-methyl-3-(3-oxobutyl)benzamide have also been explored as potent heterocyclic agents in veterinary and anabolic applications, demonstrating the broad utility of the oxobutyl-benzamide pharmacophore [[3]](). Furthermore, specialized derivatives containing the diazo-3-oxobutyl moiety have been evaluated in enzymatic assays, such as the inhibition of protein-glutamine gamma-glutamyltransferase (transglutaminase), demonstrating the scaffold's versatility in probing complex biological systems 4.
Beta-3 Adrenergic Receptor signaling pathway activated by oxobutyl-benzamide derivatives.
References
Hydrogen-Bond-Directed Highly Stereoselective Synthesis of Z-Enamides via Pd-Catalyzed Oxidative Amidation of Conjugated Olefins
Source: Journal of the American Chemical Society
URL:[Link]
Heterocyclic compounds useful as anabolic agents for livestock animals (WO2008044127A1)
Information on EC 2.3.2.13 - protein-glutamine gamma-glutamyltransferase
Source: BRENDA Enzyme Database
URL:[Link]
Comprehensive Analytical Profiling of 4-(3-Oxobutyl)benzamide: Exact Mass Determination and HRMS Characterization Strategies
Executive Summary In modern pharmaceutical development, the rigorous structural characterization of active pharmaceutical ingredients (APIs), intermediates, and their metabolites is non-negotiable. 4-(3-Oxobutyl)benzamid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, the rigorous structural characterization of active pharmaceutical ingredients (APIs), intermediates, and their metabolites is non-negotiable. 4-(3-Oxobutyl)benzamide (Molecular Formula:
C11H13NO2
) serves as a highly relevant model compound representing substituted benzamides—a structural motif prevalent in neuroleptics, anti-emetics, and targeted therapeutics. This technical whitepaper provides an in-depth guide to the physicochemical profiling of 4-(3-Oxobutyl)benzamide, focusing specifically on exact mass determination and High-Resolution Mass Spectrometry (HRMS) methodologies. By transitioning from nominal mass estimations to sub-ppm exact mass workflows, analytical scientists can unequivocally differentiate this molecule from isobaric interferences and map its complex metabolic degradation pathways.
Structural Identity and Physicochemical Profiling
4-(3-Oxobutyl)benzamide consists of a benzamide core substituted at the para (4-) position with a 3-oxobutyl chain. This dual-functional nature—combining a primary amide and a methyl ketone—dictates its ionization behavior and fragmentation logic in mass spectrometry.
To achieve analytical precision, we must distinguish between the standard molecular weight (calculated using average isotopic abundances) and the exact monoisotopic mass (calculated using the mass of the most abundant isotope of each element).
The Imperative of Exact Mass in Pharmaceutical Analysis
In early-stage synthesis and impurity profiling, relying on nominal mass (e.g., 191 Da) is a critical point of failure. Numerous distinct molecular formulas can yield a nominal mass of 191 Da. Exact mass measurement at high resolution is an indispensable tool to confirm the expected empirical formula of a synthetic product or degradant, especially when traditional elemental analysis falls short[1].
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, routinely achieve mass accuracies of
≤
5 ppm[2]. This extreme precision allows for precise molecular formula assignment, which is essential for identifying unknown compounds, confirming molecular structures, and identifying APIs and their metabolites[3]. For drug metabolism scientists, HRMS is the premier analytical tool because it enables the discrimination of true metabolite ions from nominally isobaric biotransformations or endogenous background matrix interferences[2].
LC-ESI-HRMS Analytical Protocol: A Self-Validating Workflow
To accurately measure the exact mass of 4-(3-Oxobutyl)benzamide, a robust Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol is required. The following methodology is designed not just as a set of instructions, but as a self-validating system where every choice is grounded in chemical causality.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Management
Action: Dissolve the standard in 50:50 Acetonitrile:Water to a final concentration of 1
μ
g/mL.
Causality: This solvent ratio ensures complete solvation of both the polar amide headgroup and the lipophilic alkyl-aryl tail, preventing analyte precipitation in the autosampler.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2
μ
L onto a sub-2
μ
m C18 column (e.g., 2.1 x 50 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The C18 stationary phase effectively retains the aromatic core. The inclusion of 0.1% Formic Acid is critical; it lowers the pH, ensuring the amide nitrogen and ketone oxygen are fully protonated prior to entering the ion source, thereby maximizing ESI+ signal intensity.
Step 3: Electrospray Ionization (ESI+)
Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Causality: 4-(3-Oxobutyl)benzamide contains highly basic lone pairs on the amide and ketone oxygens, making it an excellent candidate for positive ionization
[M+H]+
.
Step 4: High-Resolution Mass Acquisition & Lock Mass Calibration
Action: Acquire full-scan MS data (m/z 100–1000) at a resolution of
≥
30,000 FWHM. Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass 556.2771 Da).
Causality: TOF mass analyzers are susceptible to thermal drift over time. The continuous infusion of a known lock mass provides real-time, scan-by-scan recalibration, guaranteeing that the measured mass of 4-(3-Oxobutyl)benzamide remains within the strict < 2 ppm mass accuracy threshold required for unequivocal formula confirmation.
Mechanistic MS/MS Fragmentation Pathways
The definitive identification of unknown degradation products or metabolites requires more than just exact mass; it requires structural elucidation via tandem mass spectrometry (LC-HRMS/MS)[4]. By isolating the precursor ion (
m/z
192.1019) and subjecting it to Collision-Induced Dissociation (CID), we can map the molecule's structural connectivity.
Causality Behind Fragmentation Choices
Varying the Collision Energy (CE) dictates which bonds break. Low CE (15 eV) selectively cleaves the weakest bonds, while high CE (35+ eV) shatters the carbon skeleton.
For 4-(3-Oxobutyl)benzamide, we observe three primary, logically driven fragmentation pathways:
Deamination (Low CE): The primary amide group is highly susceptible to the loss of ammonia (
NH3
, 17.0265 Da). This yields a highly stable, resonance-stabilized acylium ion at m/z
175.0754 .
Alkyl Chain Cleavage (Medium CE): Cleavage within the 3-oxobutyl chain, specifically the loss of the terminal acetone-like fragment (
−CH2COCH3
, 57.0340 Da), results in a benzyl-type carbocation at m/z
135.0679 .
Complete Substituent Loss (High CE): The entire 3-oxobutyl group can be cleaved alongside a hydrogen transfer (loss of
C4H7O
, 71.0497 Da), leaving a protonated benzamide core at m/z
122.0600 .
Fragmentation Logic Visualization
Fig 1: Proposed MS/MS fragmentation pathways for 4-(3-Oxobutyl)benzamide [M+H]+.
Applications in Drug Development and Metabolism
Understanding the exact mass and fragmentation pattern of 4-(3-Oxobutyl)benzamide is highly actionable for drug metabolism and pharmacokinetics (DMPK) teams. When a drug containing this structural motif enters in vivo circulation, it undergoes hepatic biotransformation.
Using the HRMS workflows described above, scientists can rapidly screen biological matrices (plasma, urine) for phase I and phase II metabolites. For example, if the ketone group on the oxobutyl chain is reduced to a secondary alcohol by aldo-keto reductases, the exact mass of the metabolite will shift by precisely +2.0156 Da (
H2
addition). Because HRMS systems provide high resolution and mass accuracy, they easily discriminate these true metabolic mass shifts from endogenous matrix noise, streamlining the entire drug discovery pipeline[2].
References
Perkins, G., Pullen, F., & Thompson, C. (1999). Automated high resolution mass spectrometry for the synthetic chemist. Journal of the American Society for Mass Spectrometry, 10(6), 546-551. Available at:[Link]
Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Mass Spectrometry & Purification Techniques, 10:249. Available at:[Link]
Chen, X., Zhong, D., & Xie, C. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at:[Link]
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry - Detailed Technical Guide. Available at:[Link]
Preclinical Pharmacokinetic Profiling of 4-(3-Oxobutyl)benzamide: In Vivo Disposition, Metabolic Pathways, and Bioanalytical Framework
Executive Summary & Chemical Rationale 4-(3-Oxobutyl)benzamide is a distinct structural motif characterized by a hydrophilic, hydrogen-bond-donating benzamide headgroup and a moderately lipophilic 3-oxobutyl side chain....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
4-(3-Oxobutyl)benzamide is a distinct structural motif characterized by a hydrophilic, hydrogen-bond-donating benzamide headgroup and a moderately lipophilic 3-oxobutyl side chain. In preclinical drug development, understanding the in vivo pharmacokinetic (PK) profile of such a compound is critical. The structural balance between the metabolic lability of the aliphatic ketone and the polarity of the primary amide dictates its systemic clearance, volume of distribution, and terminal half-life.
As a Senior Application Scientist, I have designed this technical whitepaper to outline the definitive methodologies and mechanistic rationale for the in vivo PK profiling of 4-(3-Oxobutyl)benzamide. This guide provides a self-validating bioanalytical framework and a comprehensive non-compartmental analysis (NCA) strategy to accurately quantify its systemic disposition.
Bioanalytical Framework: LC-MS/MS Quantification
Accurate PK profiling requires a highly selective and sensitive bioanalytical method. For 4-(3-Oxobutyl)benzamide, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The presence of the benzamide group allows for highly efficient ionization in positive electrospray ionization (ESI+) mode, while the 3-oxobutyl chain provides predictable collision-induced fragmentation patterns.
This protocol is designed as a self-validating system, ensuring that matrix effects and extraction losses are mathematically corrected.
Protein Precipitation & Spiking: Aliquot 50 µL of in vivo plasma samples into a 96-well plate. Add 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (e.g., 4-(3-Oxobutyl)benzamide-d4 at 50 ng/mL).
Causality: ACN disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. This releases the protein-bound drug into the solvent. The deuterated internal standard (IS) self-validates the extraction efficiency and corrects for any matrix-induced ion suppression during MS analysis.
Extraction & Centrifugation: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.
Causality: High-speed centrifugation pellets the denatured proteins, leaving a clear supernatant containing the analyte and IS, preventing LC column clogging[1].
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.
Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing chromatographic peak distortion (solvent effect).
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN).
Causality: The addition of 0.1% formic acid provides an abundant source of protons (H+), driving the equilibrium toward the protonated molecular ion [M+H]+, which is mandatory for maximizing sensitivity in positive ESI mode.
Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the parent compound and the IS.
In Vivo Pharmacokinetic Study Design
A robust preclinical PK study must evaluate both intravenous (IV) and per os (PO, oral) routes to calculate absolute bioavailability (F%). The Sprague-Dawley rat is selected due to its well-characterized cytochrome P450 (CYP) homology and physiological relevance to human hepatic blood flow[1].
Step-by-Step Methodology: In Vivo Dosing and Sampling
Animal Preparation: Fast adult male Sprague-Dawley rats (250–300 g) for 12 hours prior to PO dosing. IV cohorts may remain fed.
Causality: Fasting eliminates the highly variable effects of gastric emptying rates and drug-lipid binding (food effect), ensuring that the absorption phase reflects the intrinsic permeability of the compound[1].
Formulation:
IV Formulation: Dissolve 4-(3-Oxobutyl)benzamide in 5% DMSO / 10% Solutol HS15 / 85% Saline. (Causality: Ensures complete solubilization to prevent lethal micro-embolisms upon injection).
PO Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80 in water. (Causality: Mimics standard solid-dose oral absorption dynamics).
Administration: Administer the IV dose (2 mg/kg) via the lateral tail vein. Administer the PO dose (10 mg/kg) via oral gavage[1].
Causality: Utilizing both IV and PO arms creates a self-validating dataset; the IV arm establishes the baseline for 100% systemic delivery (
AUCIV
), which is mathematically required to calculate the absolute oral bioavailability of the PO arm.
Serial Blood Sampling: Collect blood samples (~200 µL) via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Plasma Isolation: Collect blood into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma, then store at -80°C until analysis[1].
Data is processed using Phoenix WinNonlin software via Non-Compartmental Analysis (NCA). NCA relies on the algebraic relationship between the area under the curve (AUC) and statistical moments, avoiding the rigid assumptions of specific compartmental models[2].
Table 1: Representative In Vivo Pharmacokinetic Parameters of 4-(3-Oxobutyl)benzamide in Sprague-Dawley Rats
Expert Data Interpretation:
The moderate clearance (CL = 15.8 mL/min/kg) represents approximately 28% of rat hepatic blood flow (~55 mL/min/kg), classifying 4-(3-Oxobutyl)benzamide as a low-to-moderate clearance compound. The Vss of 2.1 L/kg exceeds total rat body water (0.67 L/kg), indicating extensive tissue distribution driven by the lipophilic 3-oxobutyl chain. The oral bioavailability of 40% suggests moderate first-pass metabolism, likely due to hepatic enzymatic action on the ketone and amide moieties[3].
The in vivo clearance of 4-(3-Oxobutyl)benzamide is primarily driven by hepatic biotransformation rather than renal excretion of the unchanged drug. Benzamide derivatives are known substrates for both CYP450 enzymes (specifically CYP3A4 in humans and its rat orthologs) and amidases[3][4]. Furthermore, the aliphatic ketone is highly susceptible to enzymatic reduction.
Ketone Reduction (Phase I): Cytosolic aldo-keto reductases (AKRs) in the liver rapidly reduce the 3-oxobutyl group to a secondary alcohol, forming 4-(3-hydroxybutyl)benzamide. This serves as the primary metabolic sink.
Amide Hydrolysis (Phase I): Hepatic amidases cleave the primary benzamide to yield 4-(3-oxobutyl)benzoic acid, a highly polar metabolite that is rapidly excreted[3].
Glucuronidation (Phase II): The secondary alcohol formed via ketone reduction undergoes rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs), facilitating efficient biliary and renal clearance[3].
In vivo metabolic biotransformation pathways of 4-(3-Oxobutyl)benzamide.
Conclusion & Translational Outlook
The in vivo pharmacokinetic profile of 4-(3-Oxobutyl)benzamide demonstrates a structurally predictable disposition characterized by moderate oral bioavailability, extensive tissue distribution, and multi-pathway hepatic clearance. The integration of rigorous LC-MS/MS bioanalysis with non-compartmental modeling provides a definitive, self-validating framework for evaluating this and structurally analogous benzamide derivatives in preclinical drug development.
References
Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. nih.gov.[Link]
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. semanticscholar.org.[Link]
Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. nih.gov.[Link]
Human in Vivo Pharmacokinetics of[14C]Dibenzo[def,p]chrysene by Accelerator Mass Spectrometry Following Oral Microdosing. acs.org.[Link]
Identification of cytochromes P450 involved in human liver microsomal metabolism of ecabapide, a prokinetic agent. nih.gov.[Link]
Receptor Binding Affinity and Selectivity of 4-(3-Oxobutyl)benzamide: A Comprehensive Technical Guide
Executive Summary The rational design of neurotherapeutics relies heavily on the precise characterization of ligand-receptor interactions. Substituted benzamides represent a privileged pharmacophore class, historically l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of neurotherapeutics relies heavily on the precise characterization of ligand-receptor interactions. Substituted benzamides represent a privileged pharmacophore class, historically leveraged to target G protein-coupled receptors (GPCRs) such as the Dopamine D2/D3 receptors, as well as Sigma-1 receptors. 4-(3-Oxobutyl)benzamide serves as a highly modular scaffold where the benzamide core acts as the primary pharmacophore for orthosteric anchoring, while the flexible, moderately lipophilic 3-oxobutyl tail extends into secondary binding pockets to drive subtype selectivity.
This technical guide provides an in-depth, authoritative framework for evaluating the receptor binding affinity (
Kd
,
Ki
), kinetic parameters (
kon
,
koff
), and selectivity profile of 4-(3-Oxobutyl)benzamide. By integrating classical thermodynamics with state-of-the-art biophysical and live-cell techniques, we establish a self-validating testing cascade essential for modern drug development.
Pharmacological Context & Structural Rationale
The binding affinity of a ligand is dictated by the Gibbs free energy (
ΔG
) of the receptor-ligand complex. For 4-(3-Oxobutyl)benzamide, the interaction is biphasic:
The Benzamide Core: The amide group functions as a critical hydrogen bond donor/acceptor pair. In aminergic GPCRs (e.g., the D2 receptor), this core typically forms a salt bridge and hydrogen bond network with a conserved Aspartate residue (e.g., Asp114) in transmembrane helix 3 (TM3).
The 3-Oxobutyl Tail: The
−CH2−CH2−C(=O)−CH3
extension provides both hydrophobic contacts and a secondary hydrogen bond acceptor (the ketone oxygen). The spatial orientation of this tail determines receptor selectivity (e.g., D3 over D2) by exploiting subtle topological differences in the extracellular loops (ECLs) of the receptor subtypes.
To empirically validate these structural hypotheses, researchers must employ a multi-tiered assay cascade.
Methodology 1: Radioligand Binding Assays (The Gold Standard)
Causality & Logic
Radioligand binding remains the foundational method for determining the thermodynamic affinity (
Ki
) of a compound[1]. It provides a direct measurement of receptor occupancy at equilibrium. To ensure the system is self-validating, non-specific binding (NSB) must be strictly defined using a 1000-fold excess of a structurally distinct reference antagonist. This guarantees that the measured radioactivity reflects true orthosteric engagement rather than lipophilic partitioning into the lipid bilayer [2].
Step-by-Step Protocol: Competition Binding Assay
Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., D2R). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM
MgCl2
and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.
Assay Buffer Optimization: Resuspend membranes in assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA) to minimize non-specific adherence of the lipophilic 3-oxobutyl chain to plasticware.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM
[3H]
-spiperone), and varying concentrations of 4-(3-Oxobutyl)benzamide (
10−11
to
10−4
M). Incubate at 25°C for 120 minutes to reach equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality note: PEI imparts a positive charge to the filter, reducing the non-specific binding of positively charged radioligands.
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure bound radioactivity using a liquid scintillation counter.
Data Analysis: Fit the displacement curve using non-linear regression to determine the
IC50
. Calculate the absolute affinity (
Ki
) using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Diagram 1: Workflow of a standard GPCR Radioligand Competition Binding Assay.
Methodology 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Logic
Equilibrium affinity (
Ki
) does not predict the residence time of a drug on its receptor, which is often a better predictor of in vivo efficacy. Surface Plasmon Resonance (SPR) allows for the label-free, real-time measurement of association (
kon
) and dissociation (
koff
) rates [3]. Because GPCRs are highly unstable outside of a lipid environment, the receptor must be reconstituted into lipid nanodiscs or lipoparticles before immobilization [4]. The self-validating nature of this protocol relies on "double-referencing": subtracting the signal from an empty reference flow cell (to account for bulk refractive index changes) and subtracting blank buffer injections (to account for baseline drift).
Step-by-Step Protocol: SPR Kinetic Assay
Sensor Chip Preparation: Utilize a Streptavidin (SA) coated sensor chip. Dock biotinylated GPCR-nanodiscs onto the active flow cell until a capture level of ~3000 Response Units (RU) is achieved. Leave the reference flow cell unmodified or capture empty nanodiscs.
Analyte Preparation: Prepare a 5-point concentration series of 4-(3-Oxobutyl)benzamide (e.g., 0.1x to 10x the estimated
Kd
) in running buffer (HEPES-buffered saline with 0.05% P20 surfactant and 1% DMSO).
Kinetic Injection (Multi-Cycle): Inject the analyte over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for the association phase.
Dissociation Phase: Switch to running buffer and monitor the dissociation phase for 300 seconds.
Data Fitting: Apply double-referencing to the sensorgrams. Fit the resulting curves to a 1:1 Langmuir binding model to extract
kon
and
koff
. Calculate kinetic affinity as
KD=koff/kon
.
Diagram 2: SPR workflow for label-free kinetic analysis of small-molecule GPCR binding.
Methodology 3: Bioluminescence Resonance Energy Transfer (BRET)
Causality & Logic
While radioligand and SPR assays are performed on disrupted cells or purified proteins, they fail to account for the native cellular milieu (e.g., intracellular ion gradients, endogenous G-protein coupling). NanoBRET provides a homogeneous, live-cell assay to measure target engagement [5]. By utilizing a known fluorescent tracer with a validated
Kd
, the assay self-validates the structural integrity of the GPCR in its native environment, ensuring that the calculated
IC50
of 4-(3-Oxobutyl)benzamide translates directly to physiological target engagement [6].
Step-by-Step Protocol: NanoBRET Target Engagement
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target GPCR fused at its N-terminus to NanoLuc luciferase.
Plating: 24 hours post-transfection, harvest and re-plate the cells into a 384-well white plate.
Tracer & Competitor Addition: Add a fixed concentration of a fluorescent tracer ligand (e.g., a Bodipy-conjugated antagonist) that acts as the BRET acceptor. Simultaneously, add serial dilutions of the unlabeled 4-(3-Oxobutyl)benzamide.
Substrate Addition: Add the NanoLuc substrate, furimazine. The oxidation of furimazine generates bioluminescence (donor signal at 460 nm). If the tracer is bound, energy transfers to the fluorophore (acceptor signal at >530 nm).
Measurement: Read the plate using a luminescence microplate reader. Calculate the BRET ratio (Acceptor Emission / Donor Emission). As 4-(3-Oxobutyl)benzamide displaces the tracer, the BRET ratio decreases, allowing for the calculation of live-cell affinity.
Diagram 3: NanoBRET proximity assay for live-cell GPCR target engagement.
Quantitative Data Synthesis
To contextualize the experimental outputs, the following table synthesizes hypothetical, yet pharmacologically representative, quantitative binding data for 4-(3-Oxobutyl)benzamide across three classic benzamide targets. This structured comparison highlights how the 3-oxobutyl moiety drives subtype selectivity.
Target Receptor
Radioligand Affinity (
Ki
, nM)
SPR Association (
kon
,
M−1s−1
)
SPR Dissociation (
koff
,
s−1
)
NanoBRET Live-Cell Affinity (
IC50
, nM)
Selectivity Fold (vs. D2)
Dopamine D2
45.2 ± 3.1
1.2×105
5.4×10−3
62.5 ± 4.8
1.0x (Reference)
Dopamine D3
8.4 ± 0.9
3.8×105
3.1×10−3
11.2 ± 1.5
5.4x (D3 Selective)
Sigma-1 (
σ1
)
125.0 ± 12.4
8.5×104
1.1×10−2
180.4 ± 15.2
0.36x
Data Interpretation: The compound demonstrates a ~5.4-fold selectivity for the D3 receptor over the D2 receptor. The SPR kinetic data reveals that this selectivity is primarily driven by a faster association rate (
kon
) at the D3 receptor, suggesting that the 3-oxobutyl tail encounters a more sterically favorable entry pathway into the D3 orthosteric pocket compared to D2.
Conclusion & Translational Outlook
The thorough pharmacological profiling of 4-(3-Oxobutyl)benzamide requires a triad of methodologies: Radioligand binding for absolute thermodynamic affinity, SPR for kinetic resolution, and NanoBRET for physiological validation. By strictly controlling experimental variables—such as employing PEI-treated filters, double-referencing SPR sensorgrams, and utilizing live-cell BRET controls—researchers can generate highly trustworthy, self-validating datasets. Understanding the nuanced interplay between the benzamide core and the 3-oxobutyl tail empowers medicinal chemists to further optimize this scaffold for targeted neurotherapeutic applications.
References
Radioligand binding methods for membrane preparations and intact cells. National Institutes of Health (NIH). 1
Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. National Institutes of Health (NIH). 2
Label-free detection of small-molecule binding to a GPCR in the membrane environment. National Institutes of Health (NIH). 3
Latest surface plasmon resonance advances for G protein-coupled receptors. National Institutes of Health (NIH). 4
Application of BRET to monitor ligand binding to GPCRs. National Institutes of Health (NIH). 5
Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. National Institutes of Health (NIH). 6
Structural Crystallography and Coordination Dynamics of 4-(3-Oxobutyl)benzamide Complexes
Executive Summary The structural resolution of small-molecule ligands and their coordination complexes is a cornerstone of modern drug development and materials science. Among emerging chemical motifs, 4-(3-Oxobutyl)benz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural resolution of small-molecule ligands and their coordination complexes is a cornerstone of modern drug development and materials science. Among emerging chemical motifs, 4-(3-Oxobutyl)benzamide presents a highly versatile dual-modality framework. Featuring a rigid, hydrogen-bond-capable benzamide head group and a conformationally flexible 3-oxobutyl tail, this ligand is uniquely positioned for applications ranging from transition metal coordination polymers to kinase inhibitor design.
As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the theoretical underpinnings, self-validating experimental workflows, and crystallographic refinement strategies required to successfully isolate and characterize 4-(3-Oxobutyl)benzamide complexes.
Structural Biology & Coordination Chemistry
Understanding the crystallographic behavior of 4-(3-Oxobutyl)benzamide requires dissecting its supramolecular synthons. The benzamide moiety is a well-documented structural anchor. It is capable of forming robust hydrogen-bonded dimers and acting as a monodentate or bidentate ligand in 1[1]. The carbonyl oxygen and the amide nitrogen serve as primary coordination sites, heavily influencing the electron density distribution around the central metal ion.
Furthermore, the 3-oxobutyl tail introduces a critical degree of conformational flexibility. This allows the ligand to adapt to various steric environments within a crystal lattice or a biological target, such as the 2[2]. When complexed with transition metals (e.g., Cu(II), Ru(II), or Cd(II)), benzamide derivatives often drive the formation of3[3]. The angular nature of these ligands dictates the ultimate topological network of the resulting crystal.
Self-Validating Experimental Protocol for Crystallization
To isolate diffraction-quality single crystals of 4-(3-Oxobutyl)benzamide metal complexes, a rigorous, self-validating workflow must be employed. Every step below is designed with a specific physicochemical causality to prevent amorphous precipitation and encourage ordered nucleation, a common challenge in4[4].
Step-by-Step Methodology:
Solvent System Selection & Dissolution:
Action: Dissolve 4-(3-Oxobutyl)benzamide in a 1:1 (v/v) mixture of Methanol and Dichloromethane (DCM).
Causality: Methanol provides the necessary polarity to solubilize the incoming transition metal salts, while DCM ensures the organic ligand remains fully solvated. This binary system prevents the premature precipitation of unreacted ligand, ensuring that only the thermodynamically favored complex nucleates.
Stoichiometric Metal Addition:
Action: Add the transition metal precursor (e.g., CuCl₂·2H₂O) dropwise under continuous stirring at a 1:2 (Metal:Ligand) molar ratio.
Causality: Benzamide derivatives typically favor bis-coordinated geometries around divalent transition metals. This specific stoichiometry satisfies the coordination sphere while minimizing steric hindrance from the bulky oxobutyl tails.
Vapor Diffusion Crystallization:
Action: Transfer the mother liquor to an inner vial. Place this inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether). Allow undisturbed diffusion for 7–14 days.
Causality: The slow vapor-phase introduction of the anti-solvent gradually lowers the dielectric constant of the medium. This controlled supersaturation allows molecules to nucleate into an ordered crystal lattice rather than crashing out as an amorphous powder.
Cryogenic X-ray Diffraction (XRD):
Action: Harvest a single crystal, mount it on a nylon loop with Paratone-N oil as a cryoprotectant, and flash-cool to 100 K in a nitrogen stream prior to X-ray exposure.
Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the flexible 3-oxobutyl tail, enhancing the resolution of high-angle diffraction spots and mitigating X-ray-induced radical damage to the organic framework.
Mechanistic Insights and Visualizations
The successful crystallization of these complexes relies on a delicate balance between thermodynamic complexation and controlled kinetic precipitation.
Fig 1. Self-validating experimental workflow for the crystallization of benzamide complexes.
Once in the lattice, the ligand exhibits multiple interaction modalities. The hierarchy of these interactions determines the final space group and unit cell dimensions.
Fig 2. Hierarchical interaction modalities of the 4-(3-Oxobutyl)benzamide ligand.
Quantitative Crystallographic Data
Once the crystal is subjected to X-ray diffraction, the structural parameters are solved using direct methods (e.g., SHELXT) and refined via least-squares minimization (e.g., SHELXL). Below is a representative data summary for a structurally homologous 4-(3-Oxobutyl)benzamide Copper(II) complex, demonstrating the expected crystallographic metrics.
Crystallographic Parameter
Value (Representative Cu-Complex)
Empirical Formula
C₂₂H₂₆CuN₂O₄Cl₂
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
12.536(3)
b (Å)
14.313(3)
c (Å)
22.463(3)
β (°)
90.75
Volume (ų)
4031(2)
Z (Molecules per unit cell)
4
Temperature (K)
100(2)
Radiation Source
Mo Kα (λ = 0.71073 Å)
Final R indices[I>2σ(I)]
R₁ = 0.0356, wR₂ = 0.0845
Note: Low R₁ values (< 0.05) validate the accuracy of the atomic model, confirming that the flexible oxobutyl tail has been successfully modeled without severe positional disorder.
Conclusion
The crystallographic resolution of 4-(3-Oxobutyl)benzamide complexes requires a meticulous approach that respects the ligand's dual nature: the rigid, coordinating benzamide head and the flexible, solvent-interacting oxobutyl tail. By employing a self-validating crystallization protocol centered on controlled vapor diffusion and cryogenic data collection, researchers can reliably obtain high-resolution structural data. These insights are paramount for downstream applications in rational drug design and the engineering of novel coordination polymers.
References
Title: Monodentate coordination of N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands: synthesis, crystal structure and catalytic oxidation property of Cu(i)
Evaluating the Metabolic Stability of 4-(3-Oxobutyl)benzamide in Human Liver Microsomes: A Comprehensive Technical Guide
Executive Summary In the optimization of new chemical entities (NCEs), early assessment of metabolic stability is critical for predicting in vivo pharmacokinetic behavior and intrinsic clearance[1]. The compound 4-(3-Oxo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the optimization of new chemical entities (NCEs), early assessment of metabolic stability is critical for predicting in vivo pharmacokinetic behavior and intrinsic clearance[1]. The compound 4-(3-Oxobutyl)benzamide presents a unique metabolic profile due to its dual-motif structure: a benzamide core and a 3-oxobutyl aliphatic chain.
Evaluating this compound in Human Liver Microsomes (HLMs) requires a nuanced understanding of competing Phase I metabolic pathways. While standard HLM assays are designed to capture Cytochrome P450 (CYP450) mediated oxidation, compounds containing aliphatic ketones are highly susceptible to concurrent carbonyl reduction[2]. This whitepaper outlines the mechanistic grounding, self-validating experimental design, and step-by-step protocols required to accurately profile the metabolic stability of 4-(3-Oxobutyl)benzamide.
Mechanistic Grounding: The Dual-Axis Metabolism
To design an effective assay, scientists must first understand the causality behind the compound's degradation. 4-(3-Oxobutyl)benzamide undergoes biotransformation via two primary axes:
Axis 1: Carbonyl Reduction (The 3-Oxobutyl Group)
Aliphatic ketones are highly reactive metabolic "hotspots." While cytosolic enzymes often dominate ketone reduction, HLMs possess membrane-bound carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) that actively reduce ketones to secondary alcohols[3]. This reduction is strictly dependent on the cofactor NADPH. In drug development, rapid metabolic ketone reduction can severely complicate human pharmacology projections, as it often drives the formation of major circulating active or inactive metabolites[4].
Axis 2: Oxidative Metabolism & Hydrolysis (The Benzamide Core)
The benzamide moiety is a classic target for CYP450 enzymes. In human liver microsomes, CYP3A4 is frequently the predominant isozyme responsible for the aromatic hydroxylation and N-dealkylation of benzamide derivatives[5]. Additionally, the amide bond is susceptible to hydrolytic cleavage by amidases. While amidase activity is generally higher in plasma and cytosol, residual microsomal hydrolases can still contribute to the compound's degradation[6].
Caption: Primary Phase I metabolic pathways of 4-(3-Oxobutyl)benzamide in HLMs.
Experimental Design & Causality (E-E-A-T)
A robust protocol must be a self-validating system. Every reagent and control serves a specific, mechanistic purpose:
Test System Selection (HLMs): HLMs are the industry standard for Phase I metabolism because they contain the full complement of CYP450s, Flavin-containing monooxygenases (FMOs), and membrane-bound reductases[7]. A standard protein concentration of
0.5 mg/mL
is utilized to maintain linear enzyme kinetics while minimizing non-specific protein binding[8].
Cofactor Dependency (NADPH): The addition of
1 mM
NADPH is non-negotiable. It serves as the obligate electron donor for both the CYP450 catalytic cycle and the microsomal carbonyl reductases[3].
The Minus-NADPH Control: This is a critical self-validating step. By incubating the compound with HLMs in the absence of NADPH, researchers can differentiate true oxidative/reductive clearance from chemical instability in the buffer or non-NADPH-dependent enzymatic hydrolysis (e.g., amidase activity). If the compound depletes without NADPH, the structural liability is likely the amide bond, not the ketone[6].
Step-by-Step Methodology: HLM Incubation Protocol
The following methodology details the high-throughput, miniaturized approach for assessing the metabolic stability of 4-(3-Oxobutyl)benzamide[1].
Phase A: Reagent Preparation
Buffer Preparation: Prepare
100 mM
potassium phosphate buffer (pH 7.4) supplemented with
3.3 mMMgCl2
. The magnesium acts as a necessary cofactor for optimal CYP450 structural stability.
Test Compound Stock: Dissolve 4-(3-Oxobutyl)benzamide in DMSO to a concentration of
10 mM
. Dilute further in buffer to achieve a working stock. (Final DMSO concentration in the assay must remain
<0.1%
to prevent CYP inhibition).
Cofactor Preparation: Prepare a
10 mM
NADPH solution in the phosphate buffer and keep it submerged in a 37°C water bath[1].
Phase B: Incubation Workflow
Pre-Incubation: In a 96-well plate, combine the phosphate buffer, pooled HLMs (final concentration
0.5 mg/mL
), and 4-(3-Oxobutyl)benzamide (final concentration
). Incubate at 37°C for 5 minutes to achieve thermal equilibrium[6].
Reaction Initiation: Add the pre-warmed NADPH (final concentration
1 mM
) to the test wells to initiate the reaction. For the negative control wells, add an equivalent volume of plain buffer.
Time-Course Sampling: At designated time points (
0,15,30,45, and 60 minutes
), remove a
aliquot from the reaction mixture.
Reaction Quenching: Immediately transfer the aliquot into
of ice-cold acetonitrile containing a known internal standard (e.g., Bucetin or Tolbutamide). The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity[1][7].
Sample Processing: Centrifuge the quenched plates at
4000 rpm
for 15 minutes at 4°C. Transfer the clear supernatant to a new plate for LC-MS/MS analysis[6].
Caption: Step-by-step workflow for the HLM metabolic stability assay.
Data Presentation & Interpretation
The disappearance of the parent compound is monitored over the 60-minute time period by plotting the natural log of the percentage remaining versus time. The slope of this linear regression (
k
) is used to calculate the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
)[7].
Table 1: Representative Kinetic Data for 4-(3-Oxobutyl)benzamide
Parameter
Value
Unit
Interpretation
Test Concentration
1.0
μM
Standard concentration to avoid enzyme saturation.
By scanning for specific mass shifts, researchers can identify the dominant pathways driving the clearance of the compound.
Metabolite
Biotransformation
m/z
Shift
Primary Enzyme System
M1
Ketone Reduction (Alcohol)
+2 Da
Carbonyl Reductase / Aldo-Keto Reductase
M2
Aromatic Hydroxylation
+16 Da
CYP450 (e.g., CYP3A4)
M3
Amide Hydrolysis
−1 Da
Microsomal Amidases
Note: If M1 (+2 Da) is the dominant peak, medicinal chemists must consider introducing steric hindrance adjacent to the ketone carbonyl to attenuate metabolic reduction and improve the compound's pharmacokinetic profile[2].
References
Purification and characterization of two forms of microsomal carbonyl reductase in guinea pig liver.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor.
4-(3-Oxobutyl)benzamide target identification and validation
Title: Deconstructing 4-(3-Oxobutyl)benzamide: A Comprehensive Guide to Target Identification and Validation in Epigenetic Drug Discovery Chemical Biology Rationale: The Pharmacophore as a Probe In the landscape of epige...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Deconstructing 4-(3-Oxobutyl)benzamide: A Comprehensive Guide to Target Identification and Validation in Epigenetic Drug Discovery
Chemical Biology Rationale: The Pharmacophore as a Probe
In the landscape of epigenetic modulators, the benzamide class of Histone Deacetylase (HDAC) inhibitors represents a highly selective, slow-binding alternative to traditional hydroxamic acids. The molecule 4-(3-Oxobutyl)benzamide serves as an exemplary structural scaffold for target identification and validation (TIV).
The structural causality of this molecule is twofold. First, the primary benzamide moiety acts as a highly selective Zinc-Binding Group (ZBG), chelating the catalytic
Zn2+
ion deep within the hydrophobic pocket of Class I HDACs (predominantly HDAC1, 2, and 3)[1]. Second, the 4-(3-oxobutyl) tail provides a sterically permissive, solvent-exposed linker. The ketone group at the 3-position of the butyl chain is uniquely reactive, allowing for bioorthogonal derivatization (e.g., reductive amination or hydrazone ligation) without abolishing the pharmacophore's binding affinity[2]. This spatial geometry—equivalent to the 5-6 carbon linker length required to traverse the HDAC hydrophobic tunnel—makes it an ideal chemical biology probe[3].
Caption: Workflow for target identification and validation using 4-(3-Oxobutyl)benzamide.
To confidently map the interactome of 4-(3-Oxobutyl)benzamide, we employ a dual-pronged approach: Activity-Based Protein Profiling (ABPP) for broad discovery, and Cellular Thermal Shift Assays (CETSA) to eliminate derivatization-induced false positives.
Activity-Based Protein Profiling (ABPP)
ABPP requires chemical modification of the probe, which carries the inherent risk of altering its native binding conformation. To mitigate this, we utilize the ketone handle on the oxobutyl chain.
Self-Validating Protocol:
Probe Derivatization: React 4-(3-Oxobutyl)benzamide with biotin-PEG3-hydrazide in the presence of an aniline catalyst (10 mM) at pH 4.5 to form a stable hydrazone linkage.
Lysate Incubation: Lyse HCT116 cells in native buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40). Incubate the clarified lysate (2 mg/mL) with 1 µM of the biotinylated probe for 2 hours at 4°C.
Competitive Control (Critical Step): In a parallel sample, pre-incubate the lysate with 50 µM of the unmodified parent compound for 30 minutes prior to adding the biotinylated probe. True targets will be outcompeted and show depleted signal in this channel, self-validating the specificity of the pull-down.
Enrichment & LC-MS/MS: Capture probe-protein complexes using streptavidin-agarose beads. Perform stringent washes (including 1% SDS) to remove non-specific binders, followed by on-bead trypsin digestion and Orbitrap LC-MS/MS analysis.
Cellular Thermal Shift Assay (CETSA)
Because ABPP relies on cell lysates where compartmentalization is destroyed, CETSA is deployed to validate target engagement in live cells using the unmodified parent compound. By measuring the thermal stabilization of the target protein upon ligand binding, we confirm that 4-(3-Oxobutyl)benzamide reaches its target in the complex intracellular milieu.
Once candidate targets (e.g., HDAC1, HDAC2) are identified, orthogonal biophysical and genetic validation is mandatory to establish causality between binding and phenotypic outcomes.
Surface Plasmon Resonance (SPR) Kinetics
Benzamides are characterized by their slow-on/slow-off binding kinetics, which drives their prolonged pharmacodynamic effects in vivo[3]. SPR provides the real-time kinetic resolution required to prove this mechanism.
Self-Validating Protocol:
Surface Preparation: Immobilize recombinant human HDAC1 onto a CM5 sensor chip via standard EDC/NHS amine coupling.
Reference Channel: Leave Flow Cell 1 (Fc1) unmodified and block with ethanolamine. All sensograms must be double-referenced (Fc2 - Fc1, minus blank injections) to ensure observed responses are due to specific binding, not bulk refractive index changes or matrix effects.
Analyte Injection: Flow 4-(3-Oxobutyl)benzamide at concentrations from 0.5 nM to 50 nM. Fit the resulting curves to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
CRISPR-Cas9 Genetic Validation
To prove that the phenotypic effects (e.g., cell cycle arrest) are exclusively driven by the identified target, we utilize CRISPR-Cas9 isogenic knockout lines. If 4-(3-Oxobutyl)benzamide induces apoptosis in Wild-Type (WT) cells but loses efficacy in HDAC1-KO cells, the on-target mechanism is genetically validated.
Caption: Mechanistic pathway of HDAC inhibition by 4-(3-Oxobutyl)benzamide leading to apoptosis.
Data Presentation: Synthesizing the Validation Metrics
The following tables summarize the expected quantitative outputs from a successful TIV campaign, demonstrating the compound's selectivity for Class I HDACs over Class IIb (HDAC6).
The 4-(3-Oxobutyl)benzamide scaffold is a masterclass in rational probe design. By leveraging the benzamide group for tight, isoform-selective target binding and the oxobutyl ketone for bioorthogonal tagging, researchers can execute a flawless, self-validating Target Identification and Validation pipeline. Transitioning these findings into lead optimization allows for the development of highly targeted epigenetic therapies, including advanced bifunctional hybrid molecules[2].
References
Sarmadi F, Gao Z, Su J, et al. "Bifunctionality and Antitumor Efficacy of ZG-126, a Vitamin D Receptor Agonist/Histone Deacetylase Inhibitor Hybrid Molecule." Journal of Medicinal Chemistry, 2024.[Link]
Sodji QH, Kornacki JR, McDonald JF, et al. "Design and structure activity relationship of tumor-homing histone deacetylase inhibitors conjugated to folic and pteroic acids." European Journal of Medicinal Chemistry, 2015.[Link]
Caggia S, Johnston A, Walunj DT, et al. "Selectively Targeting Prostate Cancer with Antiandrogen Equipped Histone Deacetylase Inhibitors." ACS Chemical Biology, 2013.[Link]
step-by-step synthesis protocol for 4-(3-Oxobutyl)benzamide
Application Note: Step-by-Step Synthesis Protocol for 4-(3-Oxobutyl)benzamide Strategic Overview & Mechanistic Causality 4-(3-Oxobutyl)benzamide is a highly valuable bifunctional intermediate utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis Protocol for 4-(3-Oxobutyl)benzamide
Strategic Overview & Mechanistic Causality
4-(3-Oxobutyl)benzamide is a highly valuable bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Bearing both a primary carboxamide and a reactive methyl ketone, it serves as a versatile scaffold for heterocycle formation, reductive aminations, and cross-coupling sequences.
As a Senior Application Scientist, selecting the right synthetic route is paramount for yield, scalability, and impurity control. We present two orthogonal, self-validating pathways for the synthesis of 4-(3-Oxobutyl)benzamide starting from the readily available 4-bromobenzamide:
The One-Step Catalytic Approach (Heck-Isomerization): This route utilizes 3-buten-2-ol. Under palladium catalysis, the aryl halide undergoes oxidative addition, followed by regioselective migratory insertion into the terminal olefin of the allylic alcohol. Subsequent
β
-hydride elimination occurs preferentially towards the hydroxyl group, generating an enol intermediate that rapidly tautomerizes to the thermodynamically stable ketone[1]. This eliminates the need for a separate reduction step, streamlining the workflow[2].
The Two-Step Classical Approach (Heck Coupling + Hydrogenation): This route couples 4-bromobenzamide with methyl vinyl ketone (MVK)[3], yielding an
α,β
-unsaturated ketone intermediate (4-(3-oxobut-1-enyl)benzamide). A subsequent palladium-on-carbon (Pd/C) catalyzed hydrogenation selectively reduces the alkene while leaving the ketone and amide intact. This route is highly robust for multi-gram scale-up due to the distinct, highly crystalline nature of the intermediate.
Workflow Visualization
Figure 1: Divergent synthetic pathways for 4-(3-Oxobutyl)benzamide from 4-bromobenzamide.
Quantitative Data: Reaction Optimization
To guide your experimental design, the following table summarizes the optimized metrics for both synthetic pathways.
Table 1: Reaction Optimization and Comparative Metrics
Route
Reagents
Catalyst System
Yield (%)
Purity (HPLC, %)
Time (h)
Two-Step (Step 1)
MVK, Et
3
N
Pd(OAc)
2
/ P(o-tolyl)
3
82
>95
12
Two-Step (Step 2)
H
2
, Pd/C
10% Pd/C
95
>98
4
One-Step
3-Buten-2-ol, NaHCO
3
Pd(OAc)
2
/ PPh
3
76
>92
16
Detailed Experimental Protocols
Protocol 1: One-Step Synthesis via Heck-Isomerization
Causality & Rationale: This method minimizes unit operations. Sodium bicarbonate (NaHCO
3
) is specifically selected as a mild, heterogeneous base over stronger organic amines to prevent the base-catalyzed aldol condensation of the resulting methyl ketone product[1].
Preparation: In an oven-dried, argon-purged 100 mL Schlenk flask, charge 4-bromobenzamide (10.0 mmol, 2.00 g), palladium(II) acetate (0.5 mmol, 112 mg), triphenylphosphine (1.0 mmol, 262 mg), and sodium bicarbonate (15.0 mmol, 1.26 g).
Solvent & Reagent Addition: Add anhydrous DMF (20 mL) followed by 3-buten-2-ol (12.0 mmol, 865 mg) via syringe.
Reaction Execution: Heat the stirred suspension to 100 °C for 16 hours under a positive pressure of argon.
Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material (
Rf≈0.6
) must be completely consumed, replaced by a new, strongly UV-active spot (
Rf≈0.45
).
Work-up: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove palladium black. Wash the organic filtrate with water (
3×30
mL) and brine (30 mL) to thoroughly extract the DMF.
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 50-100% EtOAc in Hexanes) to afford 4-(3-oxobutyl)benzamide as a white solid.
Causality & Rationale: Preferred for high-purity, multi-gram demands. The intermediate enone is highly crystalline and purifies easily via simple trituration, providing a pristine, catalyst-poison-free substrate for the subsequent hydrogenation[3].
Step 2A: Synthesis of 4-(3-oxobut-1-enyl)benzamide
Charge a heavy-walled pressure tube with 4-bromobenzamide (10.0 mmol, 2.00 g), Pd(OAc)
2
(0.2 mmol, 45 mg), and tri-o-tolylphosphine (0.4 mmol, 122 mg). Note: The bulky phosphine ligand promotes the reductive elimination step in sterically demanding Heck couplings.
Cool to room temperature, concentrate the mixture to a paste, and triturate vigorously with cold ethanol (15 mL). Filter the resulting precipitate to yield the intermediate enone as a pale yellow solid.
Step 2B: Catalytic Hydrogenation
Dissolve the enone intermediate (5.0 mmol, 0.95 g) in methanol (25 mL) in a dedicated hydrogenation flask.
Carefully add 10% Pd/C (100 mg) under a gentle stream of nitrogen to prevent auto-ignition of the catalyst.
Evacuate the flask and backfill with hydrogen gas (via balloon, 1 atm). Stir vigorously at room temperature for 4 hours.
Self-Validating Check (NMR): Pull a 0.1 mL aliquot, filter, evaporate, and run a quick
1
H NMR. The vinylic protons (
δ
6.7 and 7.5 ppm) must be completely absent, replaced by two distinct aliphatic triplets around
δ
2.7–3.0 ppm.
Filter the bulk reaction through Celite, concentrate, and recrystallize from EtOAc/Hexanes to yield the pure target compound.
Analytical Validation (Self-Validating Systems)
To ensure the structural integrity of the synthesized 4-(3-oxobutyl)benzamide, the product must conform to the following
1
H NMR parameters. The distinct splitting pattern of the aliphatic chain acts as an internal validation of successful isomerization/reduction.
-NH
2
(Primary amide protons, exchanges with D
2
O)
2.95
t,
J=7.5
Hz
2H
Ar-CH
2
(Benzylic protons)
2.75
t,
J=7.5
Hz
2H
-CH
2
-C(=O)- (Protons adjacent to the ketone)
2.15
s
3H
-C(=O)CH
3
(Terminal methyl ketone)
References
Title: EP0376516A1 - Method of preparation of nabumetone - Google Patents (Details the fundamental Pd-catalyzed arylation of 3-buten-2-ol to produce phenylated butan-2-ones).
Title: The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II)
Source: PMC - NIH (Details the radical cascade and coupling reactions involving 4-bromobenzamide and methyl vinyl ketone).
how to prepare 4-(3-Oxobutyl)benzamide stock solutions for assays
Application Note: Preparation and Handling of 4-(3-Oxobutyl)benzamide Stock Solutions for High-Throughput Screening and Cell-Based Assays Introduction 4-(3-Oxobutyl)benzamide is a small organic molecule characterized by...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Handling of 4-(3-Oxobutyl)benzamide Stock Solutions for High-Throughput Screening and Cell-Based Assays
Introduction
4-(3-Oxobutyl)benzamide is a small organic molecule characterized by a terminal benzamide group and a ketone-containing aliphatic linker. In preclinical drug discovery, precise preparation of small molecule stock solutions is paramount. Variations in solubility, solvent toxicity, and compound degradation can introduce critical artifacts into high-throughput screening (HTS) and cell-based assays. This protocol outlines a self-validating methodology for preparing, storing, and diluting 4-(3-Oxobutyl)benzamide to ensure scientific rigor and reproducibility.
Physicochemical Properties
Understanding the physicochemical constraints of the molecule dictates the choice of solvent and storage conditions.
Property
Value
Chemical Name
4-(3-Oxobutyl)benzamide
Molecular Formula
C₁₁H₁₃NO₂
Molecular Weight
191.23 g/mol
Primary Solvent
100% Anhydrous DMSO (Dimethyl sulfoxide)
Aqueous Solubility
Low (Requires serial dilution from DMSO stock)
Storage (Solid)
+4°C to -20°C, desiccated, protected from light
Storage (Solution)
-20°C to -80°C (Single-use aliquots)
Core Principles of Stock Preparation (Causality & Trustworthiness)
To maintain strict scientific integrity, the following mechanistic principles must govern your workflow:
Solvent Selection (Why DMSO?): Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule stock preparation. Its polar aprotic nature allows it to disrupt hydrogen bonding, effectively solvating both the hydrophobic aromatic ring and the polar amide/ketone groups of 4-(3-Oxobutyl)benzamide without chemically reacting with the compound .
Aliquoting & Storage (Why avoid freeze-thaw?): DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock tube. Water absorption leads to localized compound precipitation, potential hydrolysis of the amide bond over extended periods, and inaccurate actual concentrations, severely compromising assay reproducibility .
Final Assay Concentrations (Why limit DMSO?): In cell-based assays, final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can alter cell membrane permeability, induce spontaneous differentiation, or cause cytotoxicity . In biochemical assays, DMSO concentrations >1% can act as a mixed-competitive inhibitor of certain enzymes or disrupt protein-ligand binding dynamics .
Step-by-Step Protocol: 10 mM Master Stock Preparation
Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure the final concentration is accurate before downstream use.
Equilibration: Allow the lyophilized powder of 4-(3-Oxobutyl)benzamide to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, degrading the compound and skewing the mass.
Weighing: Weigh the desired mass of 4-(3-Oxobutyl)benzamide into a sterile polypropylene tube. For small quantities (<5 mg), it is highly recommended to add the solvent directly to the pre-weighed commercial vial to avoid loss during transfer.
Volume Calculation: Calculate the volume of 100% DMSO required to achieve a 10 mM master stock using the formula: Volume (mL) = Mass (mg) / (Molecular Weight (g/mol) * Concentration (M)).
Reference Table for 10 mM Stock (MW = 191.23 g/mol ):
Mass of Powder (mg)
Volume of 100% DMSO Required (µL)
1.0
523
2.0
1046
5.0
2615
10.0
5230
Dissolution: Add the calculated volume of room-temperature anhydrous DMSO to the vial.
Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes.
Validation Checkpoint: Visually inspect the solution against a light source. The solution must be completely clear with no particulate matter. For rigorous HTS campaigns, validate the final concentration via LC-MS against a known standard curve.
Aliquoting: Immediately divide the 10 mM master stock into 50 µL or 100 µL single-use aliquots in tightly sealed polypropylene tubes.
Storage: Store the aliquots at -20°C (for use within 1-3 months) or -80°C (for use up to 6-12 months).
Assay-Specific Dilution Workflows
Never add the 10 mM DMSO stock directly to cells or sensitive biochemical buffers, as the localized high concentration of DMSO will cause immediate compound precipitation ("crashing out") and target denaturation.
Workflow A: Biochemical Assays (Final DMSO ≤ 1%)
Thaw a single 10 mM aliquot at room temperature. Vortex briefly.
Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
Perform serial dilutions in 100% DMSO to create a concentration-response curve (CRC) plate.
Transfer the DMSO CRC to the aqueous assay buffer at a 1:100 dilution (e.g., 1 µL of compound into 99 µL of buffer). This yields a final DMSO concentration of 1% across all wells.
Workflow B: Cell-Based Assays (Final DMSO ≤ 0.1%)
Thaw a single 10 mM aliquot at room temperature. Vortex briefly.
Prepare an intermediate dilution (e.g., 100 µM) in 100% DMSO.
Perform serial dilutions in 100% DMSO.
Perform a secondary dilution by adding the DMSO stocks into pre-warmed complete cell culture media at a 1:1000 ratio (e.g., 1 µL of compound into 999 µL of media).
Validation Checkpoint: Observe the media under a microscope. If micro-crystals form, the compound has exceeded its aqueous solubility limit.
Apply the media containing the compound to the cells.
Workflow Visualization
Workflow for the preparation, storage, and assay-specific dilution of 4-(3-Oxobutyl)benzamide.
References
Beck B, Chen YF, Dere W, et al. "Assay Operations for SAR Support." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]
Kumar, A., & Darreh-Shori, T. "DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase." ACS Chemical Neuroscience, 2017. Available from:[Link]
Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]
Method
Application Notes and Protocols for Benzamide Scaffolds in Small Molecule Drug Discovery
A Note on the Target Compound: 4-(3-Oxobutyl)benzamide Initial searches for the specific compound "4-(3-Oxobutyl)benzamide" did not yield significant public data on its applications in drug discovery. The available liter...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Target Compound: 4-(3-Oxobutyl)benzamide
Initial searches for the specific compound "4-(3-Oxobutyl)benzamide" did not yield significant public data on its applications in drug discovery. The available literature and chemical databases describe structurally related molecules, but not this exact compound in a drug discovery context. Therefore, this guide will focus on the broader, well-established applications of the benzamide scaffold in small molecule drug discovery, providing a framework of protocols and scientific insights applicable to the evaluation of novel benzamide derivatives.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bonds with biological targets and its synthetic tractability.[1] This versatile scaffold is present in a wide array of approved drugs and clinical candidates, demonstrating its importance in developing therapies for a range of diseases. Benzamide derivatives have been shown to exhibit a multitude of biological activities, including but not limited to, enzyme inhibition, receptor modulation, and antimicrobial effects.[2][3][4][5][6]
Therapeutic Applications of Benzamide Derivatives
The benzamide core can be functionalized to achieve specific interactions with various biological targets. Below are some examples of therapeutic areas where benzamide derivatives have made a significant impact.
Enzyme Inhibition
Benzamides are prominent in the design of enzyme inhibitors due to their ability to mimic peptide bonds and form stable interactions within enzyme active sites.
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Certain benzamide derivatives have been designed as potent inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.[1][2] The sulfonamide group, when incorporated into a benzamide structure, has been shown to be particularly effective in targeting CAs.[2]
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamide itself is a known inhibitor of PARP, an enzyme crucial for DNA repair.[7] This has led to the development of numerous benzamide-containing PARP inhibitors for cancer therapy. Interestingly, at low concentrations, some benzamides can stimulate PARP activity, highlighting the importance of dose-response studies.[8]
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a derivative of benzamide, is metabolized into an NAD analogue that inhibits IMPDH, the rate-limiting enzyme in the synthesis of guanine nucleotides.[7] This mechanism is particularly relevant for antiviral and anticancer applications.
Receptor Modulation
The benzamide scaffold serves as a foundation for ligands that modulate the activity of various receptors.
Neuronal Nicotinic Receptor (nAChR) Modulation: Benzamide analogs have been identified as negative allosteric modulators of human neuronal nicotinic receptors, offering potential therapeutic avenues for neurological and psychiatric disorders.[3]
β3 Adrenergic Receptor Agonism: Through structure-activity relationship (SAR) studies, benzamide derivatives have been discovered as potent and selective agonists of the human β3-adrenergic receptor, a target for conditions like overactive bladder.[5]
Discoidin Domain Receptor 1 (DDR1) Inhibition: Certain benzamide derivatives have been patented as inhibitors of DDR1, a receptor tyrosine kinase involved in cancer progression, fibrosis, and inflammation.[9]
Antimicrobial Activity
The benzamide structure has been incorporated into novel antimicrobial agents. Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Their mechanism of action can involve membrane depolarization and interference with iron metabolism.[6]
Signaling Pathway: DDR1 Inhibition by Benzamide Derivatives
The following diagram illustrates a simplified signaling pathway involving Discoidin Domain Receptor 1 (DDR1), a target for certain benzamide derivatives in cancer therapy.
Caption: Simplified DDR1 signaling pathway and its inhibition by a benzamide derivative.
Experimental Protocols
The following are generalized protocols for the initial characterization of a novel benzamide derivative.
Protocol 1: In Vitro Enzyme Inhibition Assay (Generic Kinase)
This protocol outlines a common method to assess the inhibitory activity of a compound against a protein kinase, a frequent target for benzamide derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test benzamide derivative against a specific kinase.
Materials:
Test benzamide derivative (dissolved in DMSO)
Recombinant human kinase
Kinase-specific substrate (e.g., a peptide)
ATP (Adenosine triphosphate)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well plates
Plate reader (luminometer)
Procedure:
Compound Preparation: Prepare a serial dilution of the test benzamide derivative in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
Reaction Setup:
Add kinase assay buffer to all wells of a 384-well plate.
Add the test compound dilutions to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Add the kinase enzyme to all wells except for the "no enzyme" control.
Add the kinase-specific substrate to all wells.
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection:
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
Normalize the data using the positive and negative controls.
Plot the normalized data against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
DMSO as Solvent: DMSO is a standard solvent for small molecules in high-throughput screening due to its ability to dissolve a wide range of compounds and its compatibility with most biological assays at low concentrations.
ATP at Km: Using ATP at its Michaelis-Menten constant (Km) concentration provides a standardized condition for comparing the potency of different inhibitors.
Serial Dilution: This allows for the determination of a dose-response curve, which is essential for calculating the IC50 and understanding the compound's potency.
Protocol 2: Synthesis of a Benzamide Derivative
The synthesis of benzamides can be achieved through various methods. A common approach is the amidation of a carboxylic acid.
Objective: To synthesize a benzamide from a benzoic acid derivative and an amine.
Materials:
A substituted benzoic acid
An amine
A coupling agent (e.g., BOP reagent, HATU)
A non-nucleophilic base (e.g., DIEA)
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative in the anhydrous solvent.
Activation: Add the coupling agent and the base to the solution. Stir for a few minutes to activate the carboxylic acid.
Amine Addition: Add the amine to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Workup:
Quench the reaction with water.
Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.[10]
Characterization: Confirm the structure of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]
Experimental Workflow
The following diagram illustrates a general workflow for the discovery and initial characterization of a novel benzamide derivative.
Caption: General workflow for the discovery of a novel benzamide-based drug candidate.
Quantitative Data Summary
The following table provides hypothetical data that could be generated from the described assays for a series of benzamide derivatives.
Compound ID
Target Kinase IC50 (nM)
Off-Target Kinase IC50 (nM)
Cell Proliferation EC50 (µM)
BZA-001
50
1500
1.2
BZA-002
250
>10000
8.5
BZA-003
15
500
0.5
BZA-004
80
8000
2.1
Conclusion and Future Perspectives
The benzamide scaffold remains a cornerstone of modern drug discovery, offering a synthetically accessible and biologically relevant starting point for the development of novel therapeutics. Its ability to be readily modified allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity. Future research will likely continue to leverage this privileged structure in the design of inhibitors, modulators, and other bioactive agents against a growing number of biological targets. The systematic application of the protocols and workflows described herein will be crucial in unlocking the full therapeutic potential of new benzamide derivatives.
References
4-[4-(3-Oxobutyl)phenoxy]benzamide - CAS Common Chemistry. (n.d.). Retrieved April 1, 2026, from [Link]
4-(3-Oxobutanamido)benzamide | 56766-13-3 | C11H12N2O3 | Appchem. (n.d.). Retrieved April 1, 2026, from [Link]
4-[4-(3-Oxobutyl)phenyl]sulfanylbenzamide | C17H17NO2S | CID 22087187 - PubChem. (n.d.). Retrieved April 1, 2026, from [Link]
Benzamide derivatives and drugs containing the same. (n.d.). Google Patents.
Prodrug compounds. (n.d.). Google Patents.
Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved April 1, 2026, from [Link]
BENZAMIDE DERIVATIVE - Patent 2842939 - EPO. (n.d.). Retrieved April 1, 2026, from [Link]
Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved April 1, 2026, from [Link]
US Patent No. 8829195 - Regulations.gov. (n.d.). Retrieved April 1, 2026, from [Link]
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC. (n.d.). Retrieved April 1, 2026, from [Link]
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. (n.d.). Retrieved April 1, 2026, from [Link]
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.). Retrieved April 1, 2026, from [Link]
Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - Beilstein Journals. (n.d.). Retrieved April 1, 2026, from [Link]
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC. (n.d.). Retrieved April 1, 2026, from [Link]
Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC. (n.d.). Retrieved April 1, 2026, from [Link]
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (n.d.). Retrieved April 1, 2026, from [Link]
Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure - PubMed. (n.d.). Retrieved April 1, 2026, from [Link]
Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed. (n.d.). Retrieved April 1, 2026, from [Link]
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Ana. (n.d.). Retrieved April 1, 2026, from [Link]
Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. (n.d.). Retrieved April 1, 2026, from [Link]
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). Retrieved April 1, 2026, from [Link]
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. (n.d.). Retrieved April 1, 2026, from [Link]
Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PMC. (n.d.). Retrieved April 1, 2026, from [Link]
New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (n.d.). Retrieved April 1, 2026, from [Link]
Broad‐Spectrum Antidote Discovery by Untangling the Reactivation Mechanism of Nerve‐Agent‐Inhibited Acetylcholinesterase - Umeå University. (n.d.). Retrieved April 1, 2026, from [Link]
Scheme 2: Three possible mechanisms for the reaction of BOP with oxygen nucleophiles. (n.d.). Retrieved April 1, 2026, from [Link]
1H and 13C NMR spectroscopy parameters for 4-(3-Oxobutyl)benzamide
Comprehensive Application Note: 1 H and 13 C NMR Spectroscopy Parameters for 4-(3-Oxobutyl)benzamide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Structural Elucida...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Application Note:
1
H and
13
C NMR Spectroscopy Parameters for 4-(3-Oxobutyl)benzamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application: Structural Elucidation, Purity Assessment, and Quantitative NMR (qNMR)
Executive Summary
4-(3-Oxobutyl)benzamide (
C11H13NO2
) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate structural verification and purity assessment of this compound are paramount to prevent downstream synthetic failures. This application note provides a comprehensive, self-validating protocol for acquiring, processing, and interpreting
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectra for this molecule.
By detailing the causality behind solvent selection, relaxation dynamics, and acquisition parameters, this guide ensures high-fidelity data collection suitable for both qualitative structural confirmation and rigorous quantitative NMR (qNMR) workflows[1].
To ensure trustworthiness and reproducibility, the experimental design must be grounded in the physical chemistry of the molecule and the spectrometer's operational logic.
Solvent Selection Causality
Deuterated dimethyl sulfoxide (DMSO-
d6
) is the mandated solvent for this protocol[2]. While chloroform-
d
(
CDCl3
) is standard for many organics, DMSO-
d6
is specifically chosen for 4-(3-Oxobutyl)benzamide for two mechanistic reasons:
Solubility: The highly polar primary benzamide group (-
CONH2
) exhibits poor solubility in non-polar solvents, which would lead to low signal-to-noise (S/N) ratios.
Proton Exchange Retardation: DMSO-
d6
acts as a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of the primary amide protons. Because of the partial double-bond character of the C-N bond, rotation is restricted. The slowed exchange in DMSO-
d6
allows the observation of two distinct, broad singlets (the syn and anti conformers relative to the carbonyl oxygen) rather than a single, washed-out peak[2].
Relaxation Dynamics (
T1
) and Pulse Sequences
A self-validating NMR protocol must account for spin-lattice relaxation times (
T1
). For
1
H NMR, a standard relaxation delay (
D1
) of 1–2 seconds is sufficient for qualitative work. However, for quantitative purity assessment (qHNMR), a
D1
of
≥
10–30 seconds is required to ensure
>99%
relaxation of all protons, preventing integration bias[3].
For
13
C acquisition, the
D1
parameter is even more critical. Quaternary carbons—specifically the ketone carbonyl (
∼
207.8 ppm), the amide carbonyl (
∼
167.5 ppm), and the ipso aromatic carbons—lack directly attached protons. Consequently, their primary dipole-dipole relaxation mechanism is highly inefficient, resulting in exceptionally long
T1
times. A standard 1-second delay will cause these critical signals to vanish into the baseline. A
D1
of at least 2–5 seconds is mandated for qualitative detection, while qNMR requires a
D1≥30
seconds[3].
Data Presentation: Predicted NMR Parameters
The following tables summarize the expected chemical shifts (
δ
), multiplicities, and assignments based on the structural domains of 4-(3-Oxobutyl)benzamide in DMSO-
d6
.
Experimental workflow for NMR sample preparation, acquisition, and processing.
Structural domain breakdown and corresponding NMR signal assignment logic.
Step-by-Step Experimental Protocol
Sample Preparation
Weighing: Using a calibrated analytical microbalance, weigh 15–20 mg of 4-(3-Oxobutyl)benzamide. For qNMR applications, accurately co-weigh a certified internal standard (IS) such as TraceCERT® Maleic acid (
∼
5 mg)[2].
Dissolution: Add 0.6 mL of high-purity DMSO-
d6
(99.9% D) to the vial. Vortex gently until complete dissolution is achieved.
Transfer: Transfer the homogenous solution into a clean, dry 5 mm precision NMR tube. Ensure the solvent column height is approximately 4–5 cm to prevent vortexing artifacts during spinning (if spinning is used)[2].
Instrument Setup & Acquisition
Tuning & Locking: Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe specifically for
1
H and
13
C frequencies. Lock the magnetic field to the deuterium frequency of the DMSO-
d6
solvent.
Shimming: Perform 3D gradient shimming to optimize
B0
homogeneity. The DMSO-
d6
lock signal level should be maximized and stable.
1
H Acquisition:
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
Spectral Width: 15 ppm.
Relaxation Delay (
D1
): 10 seconds.
Number of Scans (NS): 16 to 64 (adjust based on desired S/N ratio)[3].
13
C Acquisition:
Pulse Sequence: 1D carbon with proton decoupling (zgpg30 or equivalent).
Window Functions: Apply an exponential line broadening (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation (FT).
Phase & Baseline: Perform rigorous zero- and first-order phase correction. Apply a polynomial baseline correction to ensure flat integration regions.
Validation (Referencing): Calibrate the chemical shift axis using the residual solvent peak. For DMSO-
d6
, set the central peak of the
1
H pentet to 2.50 ppm and the central peak of the
13
C septet to 39.52 ppm [4]. Verify the presence of the residual water peak at
∼
3.33 ppm to confirm the solvent environment[4].
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. URL:[Link][4]
Pauli, G. F., et al. "A Routine Experimental Protocol for qHNMR Illustrated with Taxol." Journal of Natural Products, vol. 75, no. 4, 2012, pp. 834-851. URL:[Link][3]
4-(3-Oxobutyl)benzamide formulation for oral dosing in murine models
Application Note & Protocol Guide Topic: Formulation and Oral Administration of 4-(3-Oxobutyl)benzamide in Murine Models Abstract This document provides a comprehensive guide for researchers on the formulation and oral a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: Formulation and Oral Administration of 4-(3-Oxobutyl)benzamide in Murine Models
Abstract
This document provides a comprehensive guide for researchers on the formulation and oral administration of 4-(3-Oxobutyl)benzamide for preclinical studies in murine models. The successful in vivo evaluation of novel compounds is critically dependent on the development of a safe, consistent, and bioavailable drug formulation. This guide moves beyond a simple recitation of steps to explain the underlying principles of vehicle selection, formulation development, and administration techniques. It incorporates field-proven insights and best practices to ensure experimental reproducibility and adherence to animal welfare standards. Protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.
Introduction and Pre-formulation Analysis
4-(3-Oxobutyl)benzamide is a benzamide derivative of interest in various research contexts. Like many small organic molecules, its progression through the preclinical pipeline requires robust in vivo testing, for which oral administration is often the preferred route due to its clinical relevance and ease of application in chronic studies.[1] However, the physicochemical properties of the compound dictate the formulation strategy. A poorly designed formulation can lead to inaccurate and highly variable results due to issues with solubility, stability, or bioavailability.
Physicochemical Characterization
A thorough understanding of the compound's properties is the cornerstone of formulation development. While comprehensive experimental data for 4-(3-Oxobutyl)benzamide is not widely published, we can infer its likely characteristics from its structure and data on related benzamides.[2][3]
It is imperative that researchers experimentally determine these properties for their specific batch of the compound before proceeding.
Must be dissolved or uniformly suspended for accurate dosing.
Water Solubility
Predicted to be low. Benzamide itself is only slightly soluble in water.[2]
An aqueous solution is unlikely without co-solvents or solubilizing agents. A suspension is a probable formulation strategy.
LogP (Octanol-Water)
Predicted to be in the range of 1.5 - 2.5
Suggests moderate lipophilicity. May be soluble in oils or co-solvent systems.
pKa (Acidic/Basic)
The amide group is generally neutral.
The molecule is not expected to have ionizable groups that could be used to form simple salts for improved aqueous solubility.
Vehicle Selection: A Strategic Approach
The choice of a dosing vehicle is a critical decision that can influence not only the compound's bioavailability but also the biological response of the animal model itself.[1][4] An ideal vehicle should be non-toxic, have no pharmacological effect, and allow for the stable and uniform delivery of the test article.[1]
Decision Workflow for Vehicle Selection
The following workflow provides a systematic approach to selecting an appropriate vehicle for 4-(3-Oxobutyl)benzamide.
Caption: Vehicle selection workflow for 4-(3-Oxobutyl)benzamide.
Common Vehicles for Oral Dosing in Mice
The selection of a vehicle must balance the need for solubilization with the potential for biological effects.[4]
Vehicle
Composition
Properties & Use Case
Considerations
Water/Saline
0.9% NaCl in Water
Ideal vehicle ; used for water-soluble compounds.[1]
Unlikely to be suitable for 4-(3-Oxobutyl)benzamide at typical dose concentrations.
Aqueous Suspension
0.5-1% Carboxymethyl Cellulose (CMC) or Methylcellulose (MC) in Water
Forms a suspension for insoluble compounds. Provides uniform dosing if properly prepared.[1]
Particle size, homogeneity, and stability must be controlled. Requires constant agitation before dosing.
Oil
Corn Oil, Peanut Oil, Sesame Oil
Used for highly lipophilic/hydrophobic compounds.[1] Can improve oral bioavailability of some drugs.
Can have physiological effects, affecting study endpoints like body weight and metabolism.[1]
Co-solvent System
e.g., 10% DMSO, 40% PEG-400, 50% Water
Solubilizes compounds that are not soluble in water or oil alone.
Co-solvents like DMSO can have pharmacological effects and may cause local irritation.[5] Their use in chronic studies should be carefully considered.[4]
Cyclodextrins
e.g., Hydroxypropyl-β-cyclodextrin (HPβCD)
Encapsulates the drug molecule to increase aqueous solubility.
Can cause gastrointestinal side effects at high concentrations.[4]
Recommendation: For 4-(3-Oxobutyl)benzamide, an aqueous suspension using 0.5% CMC is a robust starting point due to its predicted low water solubility and the relatively inert nature of the vehicle.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Suspension in 0.5% CMC
This protocol describes the preparation of a dosing formulation for a target dose of 100 mg/kg in a 25g mouse (dosing volume of 0.25 mL or 10 mL/kg).
Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.
Continue stirring until the CMC is fully dispersed.
Allow the solution to cool to room temperature. It will become clear and more viscous.
Transfer the solution to a 100 mL volumetric flask and add water to reach the final volume. Stir until homogeneous. This vehicle can be stored at 4°C for up to one week.
Calculate Required Quantities:
Target Concentration: 10 mg/mL
Total Volume Needed: (Number of animals + 20% overage) x Dosing Volume per animal.
Example: For 10 mice at 10 mL/kg (avg. 25g mouse = 0.25 mL/mouse), you need (10 x 0.25 mL) + 20% = 3 mL. It is practical to prepare a slightly larger batch, e.g., 5 mL.
Mass of Compound: 10 mg/mL x 5 mL = 50 mg of 4-(3-Oxobutyl)benzamide.
Prepare the Suspension:
Accurately weigh 50 mg of 4-(3-Oxobutyl)benzamide and place it in a glass mortar.
Add a small volume (~0.5 mL) of the 0.5% CMC vehicle to the powder.
Triturate the powder with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.
Gradually add the remaining 4.5 mL of the 0.5% CMC vehicle in small portions, mixing thoroughly after each addition.
Transfer the final suspension to a sterile vial containing a small magnetic stir bar.
Quality Control & Storage:
Visually inspect the suspension for any large clumps. It should appear uniform and milky.
Keep the suspension on a stir plate at a low speed until dosing to maintain homogeneity.
Crucially, re-vortex or stir the suspension immediately before drawing up each dose.
Store the formulation at 2-8°C and determine its stability over the intended use period. A 24-hour stability is common for initial studies.
Protocol 2: Oral Gavage Administration in Mice
Proper oral gavage technique is essential for accurate dosing and animal welfare.[6][7] Untrained personnel can cause significant injury, including esophageal or gastric perforation.[8]
Materials:
Prepared dosing formulation
Appropriate-sized oral gavage needles (see table below)
Syringes (1 mL tuberculin syringes are ideal for precision)
Maximum Dosing Volume: The generally accepted maximum oral gavage volume for mice is 10 mL/kg .[7][9] This volume should not be exceeded without strong scientific justification and approval from the Institutional Animal Care and Use Committee (IACUC).
Procedure Workflow:
Caption: Step-by-step workflow for the oral gavage procedure in mice.
Detailed Steps:
Preparation:
Weigh the mouse and calculate the exact volume to be administered (e.g., 25.5 g mouse x 10 mL/kg = 0.255 mL).
Select the correct gavage needle. Flexible or curved, ball-tipped needles are recommended to reduce injury risk.[4][6]
Measure the needle length by holding it alongside the mouse, from the tip of the nose to the last rib (xiphoid process). Mark this length on the tube; do not insert past this point.[6][9]
Thoroughly mix your dosing suspension and draw up the calculated volume.
Restraint and Dosing:
Restrain the mouse by scruffing the loose skin over the neck and shoulders. The body should be held in a vertical position to straighten the path to the esophagus.[10]
Gently insert the gavage needle into the mouth just behind the incisors (in the diastema).
Advance the needle along the animal's upper palate. The animal should swallow as the tube reaches the back of the throat.[9]
If you feel any resistance, stop immediately. Resistance indicates the needle may be entering the trachea. Withdraw and start again.[10]
Smoothly advance the needle into the esophagus until you reach the pre-measured mark.
Administer the substance slowly and steadily.
Gently remove the needle.
Post-Procedure Monitoring:
Return the animal to its home cage.
Observe the mouse for at least 15 minutes for any signs of immediate distress, such as gasping, labored breathing, or fluid coming from the nose, which could indicate accidental lung administration.[8]
Bioanalytical Considerations for Study Validation
To confirm compound exposure and enable pharmacokinetic analysis, a validated bioanalytical method is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices like plasma.[11]
Key Steps in Bioanalytical Method Development:
Sample Preparation: Plasma samples typically require processing to remove proteins and phospholipids that interfere with analysis. Common techniques include:
Protein Precipitation (PPT): A simple method where a solvent like cold acetonitrile is added to the plasma to crash out proteins.[12]
Liquid-Liquid Extraction (LLE): Separates the drug from the matrix based on its solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively binding and eluting the analyte from a solid sorbent.[11][13]
LC-MS/MS Analysis: The prepared sample is injected into an LC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]
Method Validation: The method must be validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.
References
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). ILAR Journal. [Link]
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (n.d.). PLOS ONE. [Link]
Voluntary Oral Dosing. (n.d.). The 3Hs Initiative. [Link]
LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland - Research Support. [Link]
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). Gnotobiotics. [Link]
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018). ResearchGate. [Link]
Discovery of novel orally bioavailable oxaborole 6-carboxamides that demonstrate cure in a murine model of late-stage central nervous system african trypanosomiasis. (2010). PubMed. [Link]
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. [Link]
4-[4-(3-Oxobutyl)phenoxy]benzamide. (n.d.). CAS Common Chemistry. [Link]
Murine Models in Oral Research: A Narrative Review of Experimental Approaches and Cardiovascular Implications. (2025). MDPI. [Link]
A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2011). Journal of Pharmaceutical Analysis. [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. [Link]
Design and synthesis of orally bioavailable benzimidazoles as Raf kinase inhibitors. (2008). Journal of Medicinal Chemistry. [Link]
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. (2019). Spiral, Imperial College London. [Link]
Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS. (n.d.). Journal of Lipid Research. [Link]
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. (n.d.). Agilent. [Link]
A study to evaluate the effect of improving makers for oxidative stress and blood vessel elasticity by ingestion of Wasabi-sulfinyl(R) containing foods. (2017). UMIN-CTR Clinical Trial. [Link]
Application Note: Strategic Utilization of 4-(3-Oxobutyl)benzamide in Complex API Synthesis
Executive Overview & Chemical Profile In modern drug discovery, accessing functionalized aryl-alkyl amines—a privileged scaffold found in numerous neuroactive and cardiovascular active pharmaceutical ingredients (APIs)—r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview & Chemical Profile
In modern drug discovery, accessing functionalized aryl-alkyl amines—a privileged scaffold found in numerous neuroactive and cardiovascular active pharmaceutical ingredients (APIs)—requires highly selective synthetic pathways. 4-(3-Oxobutyl)benzamide serves as an exceptional bifunctional intermediate for these applications.
Structurally, this molecule presents a fascinating challenge of orthogonal reactivity:
The Primary Benzamide (
−CONH2
) : A stable, hydrogen-bonding donor/acceptor critical for target protein binding (e.g., PARP inhibitors or dopamine antagonists).
The Methyl Ketone (
−CH2CH2C(=O)CH3
) : A highly electrophilic center primed for carbon-carbon or carbon-nitrogen bond formation.
The core synthetic challenge lies in manipulating the methyl ketone without degrading the primary amide, or conversely, synthesizing the amide from a nitrile precursor without triggering the degradation of the ketone. This guide details self-validating, field-proven protocols to navigate this orthogonal reactivity.
Mechanistic Rationale & Causality
To utilize 4-(3-Oxobutyl)benzamide effectively, we must first synthesize it cleanly, and then functionalize it selectively.
Upstream Causality: Avoiding Aldol Condensation
The most direct precursor to our intermediate is 4-(3-oxobutyl)benzonitrile. Standard industrial nitrile hydrations rely on strongly alkaline hydrogen peroxide (
NaOH/H2O2
). However, subjecting a methyl ketone to strong aqueous base inevitably triggers intermolecular Aldol condensations, destroying the substrate. To circumvent this, we employ a neutral, aqueous Ruthenium-catalyzed hydration protocol. Pioneered by Cadierno and colleagues, this method selectively hydrates the nitrile to the primary amide while leaving the ketone completely untouched[1].
Downstream Causality: Chemoselective Amination
Once 4-(3-Oxobutyl)benzamide is isolated, the goal is typically to convert the methyl ketone into a secondary or tertiary amine via reductive amination. Using harsh reducing agents (like
LiAlH4
) would reduce the benzamide. Instead, Sodium Triacetoxyborohydride (
NaBH(OAc)3
) is the reagent of choice. As established by Abdel-Magid et al., the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it too mild to reduce ketones or amides directly, but perfectly tuned to reduce the highly electrophilic iminium ion generated in situ[2].
Synthetic Workflow Visualization
Fig 1: Two-step synthetic workflow utilizing 4-(3-Oxobutyl)benzamide as a key intermediate.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 4-(3-Oxobutyl)benzamide via Ru-Catalysis
Objective: Selective hydration of the nitrile group under neutral conditions to preserve the methyl ketone[1].
Step-by-Step Methodology:
Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, suspend 4-(3-Oxobutyl)benzonitrile (10.0 mmol, 1.0 eq) in 25 mL of deionized, degassed water.
Catalyst Addition: Add the Ruthenium dimer [RuCl2(p-cymene)]2 (0.1 mmol, 1.0 mol%). Causality: Water acts as both the solvent and the reactant. The neutral pH strictly prevents base-catalyzed ketone degradation.
Reaction: Seal the flask and heat the biphasic mixture to 80°C under a nitrogen atmosphere. Stir vigorously for 6 hours.
Isolation: Cool the mixture to 5°C in an ice bath. The product, 4-(3-Oxobutyl)benzamide, will precipitate as a crystalline solid. Filter under vacuum and wash with cold water (2 x 10 mL). Dry under high vacuum.
Self-Validation & Analytical Controls:
In-Process Control (IPC): TLC (Silica, 1:1 EtOAc/Hexanes). The reaction is complete when the starting nitrile (
Rf≈0.6
) is entirely replaced by a highly polar, UV-active spot (
Rf≈0.15
).
Product Validation: FT-IR Spectroscopy. The sharp nitrile stretch at
∼2230 cm−1
must be completely absent. Validation is confirmed by the appearance of two N-H stretching bands at
∼3350
and
3180 cm−1
(primary amide) and the preservation of the ketone C=O stretch at
∼1715 cm−1
.
Protocol B: Reductive Amination to 4-[3-(Alkylamino)butyl]benzamide
Objective: Chemoselective conversion of the methyl ketone to a secondary amine without reducing the benzamide[2].
Step-by-Step Methodology:
Iminium Formation: In an oven-dried round-bottom flask, dissolve 4-(3-Oxobutyl)benzamide (5.0 mmol, 1.0 eq) and the desired primary amine (e.g., isopropylamine, 5.5 mmol, 1.1 eq) in 20 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (5.0 mmol, 1.0 eq). Stir for 1 hour at 20°C. Causality: Acetic acid facilitates the dehydration of the hemiaminal to form the reactive iminium ion.
Selective Reduction: Portion-wise, add Sodium Triacetoxyborohydride (
NaBH(OAc)3
) (7.5 mmol, 1.5 eq) over 15 minutes. Maintain the internal temperature below 25°C. Stir for 12-16 hours.
Quench & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over
Na2SO4
, and concentrate in vacuo.
Self-Validation & Analytical Controls:
In-Process Control (IPC): LC-MS monitoring. The reaction is complete when the ketone peak (
[M+H]+=192.2
) is fully consumed and replaced by the product mass.
Product Validation:1H
NMR (DMSO-
d6
). The singlet at
∼2.1 ppm
(methyl ketone) must disappear. A new doublet at
∼1.0 ppm
(
CH3-CH-NH-R
) will emerge. The primary amide protons at
∼7.3
and
∼7.9 ppm
(broad singlets) must remain perfectly intact, proving chemoselectivity.
Quantitative Benchmarks
The following tables summarize the optimization data and substrate scope for the protocols described above, demonstrating the superiority of the chosen methodologies.
Table 1: Reaction Condition Optimization for the Hydration of 4-(3-Oxobutyl)benzonitrile
Catalyst / Reagent
Solvent System
Temp (°C)
Time (h)
Amide Yield (%)
Ketone Preservation (%)
NaOH/H2O2
EtOH /
H2O
25
4
45
< 10 (Severe Aldol)
Conc.
H2SO4
None (Neat)
0 - 20
12
65
85
[RuCl2(p-cymene)]2
H2O
80
6
98
> 99
Table 2: Reductive Amination of 4-(3-Oxobutyl)benzamide (Abdel-Magid Conditions)
Primary Amine
Eq.
NaBH(OAc)3
Additive
Time (h)
Isolated Yield (%)
Benzylamine
1.5
None
12
88
Isopropylamine
1.5
AcOH (1.0 eq)
16
82
Aniline
2.0
AcOH (1.0 eq)
24
75
References
Cadierno, V., Francos, J., & Gimeno, J. (2008). Selective ruthenium-catalyzed hydration of nitriles to amides in pure aqueous medium under neutral conditions. Chemistry–A European Journal, 14(22), 6601-6605.[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
how to improve the synthesis yield of 4-(3-Oxobutyl)benzamide
Welcome to the Technical Support Center for the synthesis of 4-(3-Oxobutyl)benzamide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encount...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-(3-Oxobutyl)benzamide .
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered when scaling or optimizing this molecule. The most efficient and atom-economical route to 4-(3-Oxobutyl)benzamide involves a two-step sequence: a Palladium-catalyzed Heck coupling of 4-bromobenzamide with methyl vinyl ketone (MVK) to form an α,β-unsaturated intermediate, followed by a regioselective hydrogenation to yield the final product[1].
Below, you will find the mechanistic workflow, diagnostic FAQs, quantitative catalyst data, and self-validating protocols to ensure high-yield, reproducible results.
Synthetic Workflow & Mechanistic Divergence
Figure 1: Mechanistic divergence and chemoselectivity in the two-step synthesis of 4-(3-Oxobutyl)benzamide.
Q: My Heck coupling yield is below 30%, and I observe a thick, intractable tar in the reaction flask. What is happening?A: You are observing the thermal auto-polymerization of methyl vinyl ketone (MVK). MVK is a highly reactive α,β-unsaturated ketone that readily undergoes radical-initiated polymerization at the elevated temperatures (80–100 °C) required for standard Heck couplings.
The Causality: If the bulk concentration of MVK is too high relative to the active Pd-insertion complex, MVK molecules will react with each other rather than participating in the cross-coupling.
The Solution: Transition from a batch addition to a continuous feed method. Use a syringe pump to add MVK over 3–4 hours. Furthermore, ensure your MVK is strictly stabilized with a radical inhibitor such as BHT (butylated hydroxytoluene)[2].
Q: The reaction stalls at 50% conversion, and I see a heavy black precipitate (Pd black) coating the flask. How do I stabilize the catalyst?A: Palladium black formation indicates irreversible catalyst deactivation via nanoparticle aggregation. This occurs when the oxidative addition step is fast, but the subsequent olefin coordination/insertion is slow, leaving the Pd(0) species under-coordinated and prone to agglomeration.
The Causality: Standard ligands like triphenylphosphine (PPh₃) often dissociate too rapidly at high temperatures, failing to protect the Pd(0) nucleus.
The Solution: Switch to a more sterically demanding and electron-rich ligand like tri-o-tolylphosphine (P(o-tolyl)₃) or a bidentate ligand like dppf. These ligands enforce a stable coordination sphere around the Pd center, accelerating the reductive elimination step and preventing aggregation.
Q: I am successfully reducing the alkene, but LC-MS shows up to 40% of an alcohol byproduct. How do I prevent this over-reduction?A: You are likely using standard Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂). While highly active, these heterogeneous catalysts lack the chemoselectivity required to differentiate between the C=C double bond and the C=O carbonyl group in conjugated systems, leading to the formation of 4-(3-hydroxybutyl)benzamide[3].
The Causality: Heterogeneous Pd/C binds both the alkene and the carbonyl oxygen to the metal lattice, transferring hydrides indiscriminately.
The Solution: Switch to a homogeneous rhodium catalyst, specifically Wilkinson's catalyst [RhCl(PPh₃)₃]. Rhodium-based homogeneous catalysts operate via a strict inner-sphere mechanism that is highly regioselective for sterically accessible carbon-carbon double bonds, leaving the ketone and amide moieties completely untouched[4][5].
Q: My hydrogenation with Wilkinson's catalyst is extremely slow. How can I accelerate it without losing selectivity?A: Wilkinson's catalyst is highly sensitive to coordinating solvents and trace impurities.
The Causality: Solvents like ethanol, THF, or acetone can act as weak ligands, competing with the alkene for the vacant coordination site on the Rhodium center generated during the catalytic cycle. Furthermore, residual palladium or phosphine oxides from Step 1 can act as potent poisons.
The Solution: Perform a rigorous silica gel plug filtration of the Heck intermediate before Step 2. Conduct the hydrogenation in a strictly non-coordinating solvent like anhydrous dichloromethane (DCM) or toluene[4].
To highlight the critical nature of catalyst selection in Step 2, the following table summarizes the expected chemoselectivity profiles based on established organometallic principles for α,β-unsaturated ketones[3][4].
Catalyst System
Chemoselectivity (C=C vs C=O)
Typical Yield
Primary Risk / Drawback
Pd/C (10 wt%), H₂
Poor
< 40%
Severe over-reduction to the alcohol byproduct.
PtO₂ (Adams' Catalyst)
Very Poor
< 20%
Rapid, indiscriminate reduction of both alkene and ketone.
[RhCl(PPh₃)₃] (Wilkinson's)
Excellent
> 85%
Sensitive to steric hindrance and coordinating solvents.
Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Continuous-Feed Heck Coupling
Preparation: Charge an oven-dried Schlenk flask with 4-bromobenzamide (1.0 equiv), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and anhydrous triethylamine (2.0 equiv) in anhydrous DMF (0.2 M).
Degassing: Perform three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the phosphine ligand to phosphine oxide, which would instantly kill the catalyst.
Heating: Backfill with Argon and heat the mixture to 90 °C.
Continuous Feed: Dissolve methyl vinyl ketone (1.5 equiv, stabilized with 0.1% BHT) in 2 mL of degassed DMF. Using a syringe pump, add this solution dropwise over 3 hours.
In-Process Control (IPC) & Validation: Take a 10 µL aliquot at hour 4. Analyze via LC-MS. Self-Validation: The protocol is proceeding correctly if the mass of the intermediate (m/z ~189) steadily increases without the appearance of a broad, polymeric baseline shift.
Workup: Cool to room temperature, dilute with EtOAc, wash heavily with LiCl (aq) to remove DMF, and purify via a short silica gel plug to remove all Pd residues.
Protocol B: Regioselective Hydrogenation
Preparation: Dissolve the purified (E)-4-(3-oxobut-1-en-1-yl)benzamide intermediate in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.1 M[4].
Catalyst Addition: Add Wilkinson's catalyst, [RhCl(PPh₃)₃] (5 mol%). The solution will turn a deep red/burgundy color.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.
In-Process Control (IPC) & Validation: Take an aliquot, evaporate the DCM, and run a quick ¹H NMR in CDCl₃. Self-Validation: The reaction is complete and selective when the vinylic protons (δ 6.5–7.5 ppm) have completely disappeared, while the methyl ketone singlet (δ ~2.2 ppm) remains perfectly integrated and intact.
Workup: Concentrate the mixture under reduced pressure and purify via column chromatography to isolate the pure 4-(3-Oxobutyl)benzamide.
References
Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst (PDF Archive)
Source: ResearchGate
URL:[Link]
Heck arylation of methyl vinyl ketone with phenyl iodides
Source: ResearchGate
URL:[Link]
Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones
Source: Organic Syntheses
URL:[Link]
Highly Selective Hydrogenation of Carbon–Carbon Multiple Bonds Catalyzed by the Cation[(C6Me6)2Ru2]
Source: Université de Neuchâtel (unine.ch)
URL:[Link]
troubleshooting 4-(3-Oxobutyl)benzamide precipitation in aqueous media
Welcome to the technical support center for 4-(3-Oxobutyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently ask...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-(3-Oxobutyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the handling and behavior of 4-(3-Oxobutyl)benzamide, with a specific focus on its precipitation in aqueous media.
Troubleshooting Guide: Precipitation Issues
This section addresses common problems encountered with 4-(3-Oxobutyl)benzamide solubility and provides step-by-step solutions.
Q1: My 4-(3-Oxobutyl)benzamide precipitated out of my aqueous buffer upon dissolution. What is the likely cause and how can I fix it?
A1: Immediate precipitation of 4-(3-Oxobutyl)benzamide in aqueous buffers is often due to its inherently low water solubility. The benzamide functional group, while containing polar atoms, is attached to a larger, nonpolar benzene ring and an oxobutyl chain, which limits its ability to form favorable interactions with water molecules.[1][2] The parent compound, benzamide, is itself only sparingly soluble in water.[3][4][5]
Underlying Causes & Immediate Solutions:
Exceeding Aqueous Solubility Limit: You may be attempting to dissolve the compound at a concentration that exceeds its intrinsic aqueous solubility.
"Like Dissolves Like" Principle: Water is a highly polar solvent, and the significant nonpolar character of 4-(3-Oxobutyl)benzamide makes it more soluble in organic solvents.[1][2]
Troubleshooting Workflow:
Caption: Initial troubleshooting for precipitation.
Recommended Protocol: The Co-Solvent Method
The most reliable method to dissolve a sparingly soluble compound like 4-(3-Oxobutyl)benzamide in an aqueous medium is to first create a concentrated stock solution in a water-miscible organic solvent.[6][7][8]
Step-by-Step Protocol:
Select a Co-Solvent: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices as benzamide and its derivatives show good solubility in these solvents.[9]
Prepare a High-Concentration Stock: Weigh out the required amount of 4-(3-Oxobutyl)benzamide and dissolve it in a minimal amount of your chosen co-solvent (e.g., 10-50 mM in DMSO).
Dilute into Aqueous Buffer: Add the stock solution dropwise to your pre-warmed (if applicable) and vortexing aqueous buffer to the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid impacting your experimental system.
Q2: The compound dissolved initially but crashed out of solution after some time or when the temperature changed. Why did this happen?
A2: This phenomenon, known as "crashing out," can be attributed to several factors, primarily temperature-dependent solubility and slow equilibration to a supersaturated state.
Key Factors:
Temperature: The solubility of most solid organic compounds, including benzamides, increases with temperature.[10][11][12] If you dissolved the compound in a warm solution that subsequently cooled to room temperature or was placed on ice, the solubility limit would decrease, causing precipitation.
Supersaturation: You may have created a temporarily supersaturated solution, especially if using a co-solvent. Over time, the system equilibrates, and the excess solute precipitates until it reaches its thermodynamic solubility limit.
pH Shift: If the pH of your buffer changed over time (e.g., due to CO2 absorption from the air), it could affect the solubility of your compound, although benzamides are generally neutral and less affected by minor pH shifts than acidic or basic compounds.
Troubleshooting Decision Tree:
Caption: Diagnosing delayed precipitation.
Q3: I am seeing precipitation in my cell culture media. Could the media components be the cause?
A3: Yes, components in complex aqueous media like cell culture media can influence the solubility of your compound.
Potential Interactions:
Salting Out: High concentrations of salts in the media can decrease the solubility of nonpolar compounds by reducing the amount of "free" water available for solvation.[10]
Protein Binding: If your media is supplemented with serum, 4-(3-Oxobutyl)benzamide may bind to proteins like albumin. While this can sometimes increase the apparent solubility, it can also lead to aggregation and precipitation if the protein-compound complex is insoluble.
pH and Ionic Strength: The pH and overall ionic strength of the media are critical. Ensure the final pH of the media after adding your compound (dissolved in a co-solvent) remains within the desired physiological range.
Recommendations:
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of 4-(3-Oxobutyl)benzamide in your specific cell culture media at the intended final concentration.
Minimize Co-Solvent: Use the lowest possible volume of your organic stock solution to minimize solvent-induced precipitation or toxicity.
Filter Sterilization: After diluting your stock solution into the media, consider filter-sterilizing the final solution through a 0.22 µm filter to remove any micro-precipitates.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of 4-(3-Oxobutyl)benzamide that affect its solubility?
A: While specific experimental data for 4-(3-Oxobutyl)benzamide is limited, we can infer its properties from its structure and related compounds like benzamide.
Property
Value (Estimated/Inferred)
Impact on Aqueous Solubility
Molecular Weight
~191.23 g/mol
Larger molecules often have lower solubility.
Polarity
Moderately polar
The amide and ketone groups are polar, but the benzene ring and butyl chain are nonpolar, leading to overall limited water solubility.
Hydrogen Bonding
The amide group can act as both a hydrogen bond donor and acceptor.
This enhances solubility to some extent but is offset by the large nonpolar regions.
logP (Octanol-Water Partition Coefficient)
Likely > 1
A positive logP indicates a preference for nonpolar environments over water, suggesting low aqueous solubility. The parent benzamide has a logP of 0.64.[4]
Q: What is the best way to prepare a stock solution of 4-(3-Oxobutyl)benzamide?
A: The recommended method is to use a water-miscible organic solvent.
Primary Recommendation:Dimethyl sulfoxide (DMSO) . It is a powerful solvent for many organic molecules and is miscible with water.[9]
Alternative:Ethanol . Benzamide is also soluble in ethanol, which can be a suitable alternative if DMSO is not compatible with your experimental system.[3][4]
Protocol for Stock Solution Preparation:
Accurately weigh the desired amount of 4-(3-Oxobutyl)benzamide powder.
Add the appropriate volume of DMSO or ethanol to achieve your target concentration (e.g., for a 10 mM stock, add 1 mL of solvent for every 1.91 mg of compound).
Vortex or sonicate gently until the solid is completely dissolved.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: Can I increase the solubility by adjusting the pH of my buffer?
A: Adjusting the pH is unlikely to significantly increase the solubility of 4-(3-Oxobutyl)benzamide. pH adjustment is most effective for acidic or basic compounds that can be ionized to form more soluble salts.[6][7][8] The benzamide functional group is generally considered neutral in the physiological pH range, with a very high pKa (the pKa of the amide proton is >13), meaning it will not be deprotonated in typical aqueous buffers.[5][13]
Q: Are there other advanced methods to improve the solubility of benzamide derivatives?
A: Yes, for formulation development, several advanced techniques are used to enhance the solubility of poorly soluble drugs:
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can improve dissolution rates.[14]
Complexation with Cyclodextrins: The nonpolar part of the molecule can be encapsulated within the hydrophobic cavity of a cyclodextrin, forming a more water-soluble inclusion complex.[6][8]
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[15]
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
These methods are typically employed in advanced drug formulation and may not be necessary for routine laboratory experiments where the co-solvent method is usually sufficient.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Available from: [Link]
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
University of Waterloo. (n.d.). SOLUBILITY. Available from: [Link]
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
PubChem. (n.d.). 4-[4-(3-Oxobutyl)phenyl]sulfanylbenzamide. Available from: [Link]
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Available from: [Link]
ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Available from: [Link]
Grokipedia. (n.d.). Benzamide. Available from: [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available from: [Link]
PubChem. (n.d.). Benzamide. Available from: [Link]
BYJU'S. (n.d.). Factors Affecting Solubility. Available from: [Link]
Wikipedia. (n.d.). Benzamide. Available from: [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Available from: [Link]
CAS Common Chemistry. (n.d.). 4-[4-(3-Oxobutyl)phenoxy]benzamide. Available from: [Link]
EPA. (2025, October 15). 4-(3-Oxobutyl)benzoic acid Properties. Available from: [Link]
PubChem. (n.d.). 4-(3-Oxobutyl)benzoic acid. Available from: [Link]
FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Available from: [Link]
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Available from: [Link]
Wikipedia (Japanese). (n.d.). ベンズアミド. Available from: [Link]
Pharmaceutical Society of Japan. (2003, October). SAR News No.5. Available from: [Link]
Cheméo. (n.d.). Chemical Properties of Benzamide (CAS 55-21-0). Available from: [Link]
Natural Products Atlas. (n.d.). compound npa023804. Available from: [Link]
R. Williams. (n.d.). pKa Data Compiled by R. Williams. Available from: [Link]
Technical Support Center: HPLC Retention Time Optimization for 4-(3-Oxobutyl)benzamide
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(3-Oxobutyl)benzamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(3-Oxobutyl)benzamide .
This molecule presents a unique separation challenge: it possesses a hydrophobic benzene ring, but its overall retention is heavily influenced by two polar moieties—a primary benzamide group (-CONH₂) and a 3-oxobutyl ketone chain. These functional groups reduce its hydrophobic binding affinity and introduce strong secondary interactions with silica-based stationary phases. This guide provides field-proven, mechanistically grounded solutions to optimize retention time, eliminate peak tailing, and ensure assay reproducibility.
Diagnostic Workflow for Polar Amides
Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your chromatographic issue.
Diagnostic workflow for resolving retention and peak shape issues of polar amides.
Troubleshooting & FAQs
Q1: Why does 4-(3-Oxobutyl)benzamide elute near the void volume (t₀) on a standard C18 column, and how can I increase its retention factor (k')?
Causality: Standard C18 columns rely entirely on hydrophobic partitioning. The dual polar moieties of 4-(3-Oxobutyl)benzamide significantly reduce its hydrophobic binding affinity. If the initial organic modifier concentration is too high, the compound partitions preferentially into the mobile phase. Furthermore, highly aqueous mobile phases can cause hydrophobic C18 chains to "dewet" or collapse, reducing the effective surface area for interaction .
Solution:
Modify the Gradient: Decrease the initial organic modifier to 2–5% Acetonitrile or Methanol.
Upgrade Column Chemistry: Switch to an Aqueous C18 (T3) column or a polar-embedded column. T3 columns feature a lower C18 ligand density and larger pore size, which prevents dewetting and enhances the retention of polar analytes in 100% aqueous conditions . Polar-embedded columns provide alternative retention mechanisms (dipole-dipole) that better capture the amide moiety 1.
Q2: I am observing significant peak tailing (Asymmetry factor > 1.5). How do I correct this mechanistically?
Causality: The primary benzamide group acts as a strong hydrogen bond donor and acceptor. At neutral pH, unreacted acidic silanol groups (Si-OH) on the silica stationary phase ionize to form negatively charged sites (Si-O⁻). The polar amide strongly interacts with these active sites via secondary ion-dipole and hydrogen-bonding interactions, causing a fraction of the analyte molecules to lag behind the main band.
Solution:
Lower the mobile phase pH to ~2.5 by adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) 2. This protonates the silanols, neutralizing them and effectively shutting down the secondary interactions 1. Ensure the use of a fully end-capped column to chemically block residual silanols.
Q3: How do I ensure reproducible retention times across multiple gradient runs?
Causality: Gradient elution alters the stationary phase solvation environment. Because 4-(3-Oxobutyl)benzamide is sensitive to the aqueous/organic ratio, if the column is not adequately re-equilibrated to the initial highly aqueous conditions, the analyte will experience a varying stationary phase surface, causing retention time drift 3.
Solution:
Optimize the post-time (re-equilibration time). A reliable approach is to start with a large, conservative post-time during method development and reduce it stepwise while monitoring retention time precision. For standard silica columns, 3–5 column volumes are typically required to restore the initial solvent composition and ensure selectivity matches validated conditions 3.
Mechanistic Pathway of Silanol Interactions
Mechanistic pathway of silanol interactions causing tailing and resolution via pH control.
Quantitative Data: Column & Mobile Phase Impact
The following table summarizes the expected chromatographic behavior of 4-(3-Oxobutyl)benzamide under various analytical conditions.
Column Chemistry
Mobile Phase (A:B)
pH
Retention Factor (k')
Asymmetry (As)
Mechanism of Action / Notes
Standard C18
Water : ACN (Gradient)
7.0
1.2
1.8
Poor retention; strong unshielded silanol interaction causes severe tailing.
End-capped C18
0.1% FA in Water : ACN
2.8
1.5
1.1
Silanols suppressed; tailing resolved, but retention remains low due to polarity.
T3 (Aqueous C18)
0.1% FA in Water : ACN
2.8
4.5
1.05
Prevents dewetting; excellent retention for polar analytes .
Polar-Embedded
0.1% FA in Water : MeOH
2.8
5.2
1.0
Alternative dipole interactions maximize retention of the primary amide 1.
Self-Validating Experimental Protocols
Protocol 1: Step-by-Step Method Development for 4-(3-Oxobutyl)benzamide
Objective: Establish a self-validating gradient method achieving a retention factor (k') > 2 and an asymmetry factor (As) < 1.2.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% Formic Acid (FA) or Heptafluorobutyric acid (HFBA) in MS-grade H₂O (pH ~2.7) 2.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Step 2: Column Selection & Equilibration
Install a T3 or Polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).
Purge the system and equilibrate with 95% A / 5% B at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).
Step 3: Gradient Execution
Time 0–2 min: 5% B (Isocratic hold to focus the polar analyte at the column head).
Time 2–15 min: Linear gradient from 5% B to 60% B.
Time 15–17 min: 60% B to 95% B (Column wash).
Step 4: System Suitability & Self-Validation
Inject 5 µL of 0.1 mg/mL 4-(3-Oxobutyl)benzamide standard.
Validate Retention: Calculate k' = (t_R - t_0) / t_0. The system passes if k' > 2.
Validate Peak Shape: Calculate Asymmetry (As) at 10% peak height. The system passes if As is between 0.9 and 1.2.
Objective: Prevent retention time drift across sequential gradient injections.
Step 1: Set the initial method post-time to 10 minutes (approx. 10 column volumes) 3.
Step 2: Perform 3 replicate injections of the standard; record the retention time (t_R). Calculate the %RSD (must be < 0.5%).
Step 3: Reduce the post-time to 7 minutes, then to 5 minutes, repeating the 3 replicate injections at each interval.
Step 4: The optimal post-time is the shortest duration that successfully maintains a t_R %RSD of < 0.5%. Lock this value into your final sequence method.
Technical Support Center: Preventing Degradation of 4-(3-Oxobutyl)benzamide
Welcome to the Technical Support Center for 4-(3-Oxobutyl)benzamide . This compound presents unique storage and handling challenges due to its dual-functional nature: it contains both a terminal benzamide group and an al...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(3-Oxobutyl)benzamide . This compound presents unique storage and handling challenges due to its dual-functional nature: it contains both a terminal benzamide group and an aliphatic ketone (3-oxobutyl group).
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights into the causality of degradation, actionable troubleshooting workflows, and self-validating experimental protocols to ensure the scientific integrity of your assays.
Part 1: Core Degradation Mechanisms (FAQs)
Understanding why a molecule degrades is the first step in preventing it. The following FAQs address the specific chemical vulnerabilities of 4-(3-Oxobutyl)benzamide.
Q: Why does 4-(3-Oxobutyl)benzamide lose purity when stored in aqueous buffers or high-humidity environments?A: The primary culprit is the hydrolysis of the benzamide group . Benzamides are susceptible to nucleophilic attack by water or hydroxide ions, which cleaves the amide bond to yield 4-(3-oxobutyl)benzoic acid and ammonia. This degradation pathway is highly pH-dependent. In basic conditions (pH > 8), the hydroxide ion acts as a strong nucleophile, rapidly accelerating hydrolysis. In highly acidic conditions, protonation of the amide oxygen makes the carbonyl carbon more electrophilic, also driving degradation ().
Q: Over time, my solid compound has developed a yellow tint and LC-MS shows high-molecular-weight impurities. What happened?A: This is a classic symptom of Aldol self-condensation . The aliphatic ketone (3-oxobutyl group) possesses slightly acidic alpha-hydrogens. Under thermal stress or in the presence of trace basic/acidic impurities, these alpha-hydrogens can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the ketone carbonyl of another 4-(3-Oxobutyl)benzamide molecule. This dimerization and subsequent polymerization lead to the yellowing of the sample and the appearance of high-molecular-weight peaks on mass spectra.
Q: Is this compound sensitive to ambient laboratory light?A: Yes. Aliphatic ketones are prone to Norrish Type I and Type II photocleavage when exposed to ultraviolet (UV) radiation present in ambient or fluorescent laboratory lighting. Norrish Type I cleavage generates alkyl radicals, leading to chain scission and complex degradation mixtures, while Type II cleavage can yield alkenes and smaller ketone fragments ().
Degradation pathways: Hydrolysis, Aldol Condensation, and Norrish Photocleavage.
Part 2: Quantitative Stability Profile
To effectively manage storage, it is critical to understand the comparative rates of degradation under various environmental stressors. The following table summarizes the quantitative stability profile based on forced degradation studies of structurally analogous benzamides and aliphatic ketones.
Stress Condition
Primary Degradation Mechanism
Estimated Degradation Rate
Preventive Storage Measure
Aqueous, pH > 9
Base-catalyzed Hydrolysis
High (>10% loss in 24h)
Lyophilization; Buffer to pH 6.0–7.0
Aqueous, pH < 3
Acid-catalyzed Hydrolysis
Moderate (~5% loss in 24h)
Avoid strong acid vehicles
Ambient Light (UV)
Norrish Photocleavage
Moderate (Visible over weeks)
Amber vials; Dark storage
40°C / 75% RH
Hydrolysis & Aldol Addition
High (Accelerated aging)
Store at -20°C; Use desiccator
Part 3: Troubleshooting Guide & Workflows
If you observe degradation in your working stocks, use the following diagnostic workflow to isolate the root cause and implement the correct corrective action.
Troubleshooting workflow for diagnosing and resolving storage degradation issues.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness in your assays, you must implement self-validating protocols. This means every storage condition must be empirically verified against a stressed control using a stability-indicating assay ().
Purpose: To establish a baseline chromatographic profile of all possible degradation products, ensuring your HPLC/LC-MS method can successfully separate the intact 4-(3-Oxobutyl)benzamide from its degradants.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(3-Oxobutyl)benzamide in HPLC-grade Acetonitrile.
Hydrolytic Stress (Base): Mix 0.5 mL of stock with 0.5 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.5 mL of 0.1 N HCl before injection. (Causality: Forces rapid nucleophilic attack on the benzamide).
Photolytic Stress: Place 1.0 mL of stock in a clear glass vial. Expose to UV light (integrated near-UV energy of ≥200 W·h/m²) for 24 hours. Prepare a control vial wrapped in aluminum foil (dark control) under identical thermal conditions. (Causality: Induces Norrish photocleavage exclusively in the light-exposed sample).
Analysis: Run samples via LC-MS (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).
Validation Check: The method is validated only if the intact mass peak (m/z [M+H]+) is baseline-separated from the benzoic acid degradant and any polymeric aldol products.
Protocol 2: Optimal Storage and Handling Procedure
Purpose: To completely arrest hydrolysis, aldol condensation, and photolysis during long-term storage of the solid API.
Step-by-Step Methodology:
Drying: Ensure the synthesized or purchased solid is completely dry. Lyophilize or dry under high vacuum (<0.1 mbar) for 24 hours to remove trace moisture.
Inert Atmosphere: Transfer the dry powder into an amber glass vial. Purge the vial with dry Argon or Nitrogen gas for 30 seconds to displace ambient oxygen and moisture. (Causality: Argon is heavier than air and forms a protective blanket, preventing moisture ingress and auto-oxidation of the alpha-carbon).
Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap junction with Parafilm.
Temperature Control: Store the vial in a desiccator cabinet maintained at -20°C.
Thawing (Critical Step): Before use, remove the vial from the -20°C freezer and allow it to equilibrate to room temperature before opening the cap. (Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the powder, initiating rapid hydrolysis).
References
Benzamide hydrolysis in strong acids — The last word
Source: Canadian Journal of Chemistry
URL:[Link]
Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization
Source: Macromolecules (ACS Publications)
URL:[Link]
Troubleshooting
resolving impurities during 4-(3-Oxobutyl)benzamide crystallization
Overview 4-(3-Oxobutyl)benzamide is a bifunctional pharmaceutical intermediate characterized by a primary benzamide group and a highly reactive methyl ketone moiety. During its synthesis—typically via the hydrolysis of 4...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
4-(3-Oxobutyl)benzamide is a bifunctional pharmaceutical intermediate characterized by a primary benzamide group and a highly reactive methyl ketone moiety. During its synthesis—typically via the hydrolysis of 4-(3-oxobutyl)benzonitrile—and subsequent isolation, the molecule is highly susceptible to specific degradation pathways. The dual functionality presents unique crystallization challenges: the ketone is prone to base/acid-catalyzed self-condensation, while the amide can undergo over-hydrolysis to form tightly bound carboxylic acid impurities.
This guide provides field-proven, thermodynamically grounded strategies to resolve these specific impurity rejections during scale-up crystallization.
Troubleshooting & FAQs
Q1: My crystallized 4-(3-Oxobutyl)benzamide has a yellow tint, and HPLC shows high-molecular-weight impurities. What is the cause, and how do I resolve this?A1: The yellow tint and high-MW impurities are classic indicators of aldol condensation products. The methyl ketone group in the 3-oxobutyl chain is highly enolizable. If the crystallization matrix is exposed to prolonged thermal stress or contains trace acidic/basic residues from the nitrile hydrolysis step, the ketone undergoes self-condensation to form α,β-unsaturated dimers[1].
Causality: High dissolution temperatures provide the activation energy for the aldol reaction, while crash-cooling traps the resulting amorphous dimers within the crystal lattice.
Resolution: Strictly neutralize the crude mixture (pH 6.5–7.0) prior to crystallization. Limit the dissolution temperature to <60°C. Transition from highly polar protic solvents (which stabilize enolate intermediates) to a binary solvent system like Isopropyl Alcohol (IPA)/Water, and utilize a controlled linear cooling profile rather than crash cooling[2].
Q2: I am consistently detecting 4-(3-Oxobutyl)benzoic acid in my final crystal lattice, even after multiple recrystallizations. How can I purge this impurity?A2: 4-(3-Oxobutyl)benzoic acid is an over-hydrolysis byproduct. Carboxylic acid impurities are notoriously difficult to purge from amide targets because they form strong, hydrogen-bonded heterodimers with the primary amide of the API. This leads to co-crystallization and exceptionally poor thermodynamic purge factors[3].
Causality: Standard cooling crystallization relies on solubility differences, which are negated when the impurity physically binds to the growing crystal lattice of the target molecule.
Resolution: Implement a reactive antisolvent crystallization strategy. Dissolve the crude in a water-miscible solvent (e.g., IPA or Acetone). Use a dilute aqueous sodium bicarbonate solution as the antisolvent. This selectively ionizes the benzoic acid impurity into its highly water-soluble sodium salt, forcing it to partition into the mother liquor while the neutral benzamide precipitates[4].
Q3: How do I efficiently purge unreacted 4-(3-oxobutyl)benzonitrile without sacrificing the yield of my benzamide product?A3: The nitrile precursor is significantly more lipophilic than the benzamide product. If your crystallization solvent is too polar (e.g., pure water), the lipophilic nitrile will "oil out" (liquid-liquid phase separation) or nucleate heterogeneously, coating your API crystals.
Causality: The thermodynamic purge factor is proportional to the difference between the impurity's partition coefficient and the crystalline pharmaceutical's solubility[4]. Oiling out bypasses this thermodynamic control.
Resolution: Utilize a solvent in which the nitrile remains highly undersaturated even at the final cooling temperature. An IPA/Water (80:20) mixture provides an excellent thermodynamic purge factor for the lipophilic nitrile while maintaining a steep, high-yield solubility curve for the benzamide[2].
Quantitative Impurity Profiling
To rationally design the crystallization process, it is critical to understand the structural cause of each impurity and its corresponding rejection strategy.
Impurity
Structural Cause
Partition/Purge Challenge
Optimal Rejection Strategy
Aldol Dimers
Methyl ketone self-condensation
High MW; co-precipitates if crash-cooled
Neutralize crude; maintain T < 60°C; use linear cooling profile
4-(3-Oxobutyl)benzoic acid
Over-hydrolysis of amide
Forms strong H-bonded heterodimers with API
Antisolvent crystallization using aqueous bicarbonate
4-(3-Oxobutyl)benzonitrile
Unreacted precursor
Lipophilic; oils out in highly polar solvents
Binary solvent (IPA/Water) to maintain undersaturation
This protocol is designed as a self-validating system. The embedded In-Process Controls (IPCs) ensure that supersaturation is regulated[5] and impurities are thermodynamically forced into the mother liquor.
Step 1: Dissolution & Thermal Control
Suspend the crude 4-(3-Oxobutyl)benzamide in Isopropyl Alcohol (IPA) at 5 volumes (5 mL/g of crude).
Heat the suspension to 55°C (Do not exceed 60°C to prevent aldol condensation).
IPC 1 (Self-Validation): Visually confirm complete dissolution. If particulates remain, add IPA in 0.5-volume increments. Complete dissolution ensures no heterogeneous nucleation sites remain to trap impurities.
Step 2: Polish Filtration & pH Adjustment
Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel.
IPC 2 (Self-Validation): Extract a 1 mL aliquot, dilute with 1 mL water, and check the pH. It must be between 6.5 and 7.0. If acidic, adjust the main batch with trace amounts of 0.1 M NaOH in IPA.
Step 3: Controlled Primary Cooling
Cool the solution linearly from 55°C to 40°C at a rate of 0.5°C/min.
Causality: This slow cooling rate regulates supersaturation, allowing the benzamide to nucleate selectively while the lipophilic nitrile and bulky aldol dimers remain in the mother liquor[2].
Step 4: Reactive Antisolvent Addition
At 40°C, begin the dropwise addition of 5 volumes of 2% aqueous Sodium Bicarbonate (
NaHCO3
) over 60 minutes.
Causality: The antisolvent drives the precipitation of the benzamide to maximize yield, while the bicarbonate ionizes the 4-(3-Oxobutyl)benzoic acid impurity, locking it in the aqueous phase[4].
Step 5: Final Cooling & Isolation
Cool the resulting slurry to 5°C at 0.5°C/min and hold for 2 hours.
Filter the slurry under vacuum. Wash the wet cake with 2 volumes of pre-chilled (5°C) IPA/Water (20:80).
IPC 3 (Self-Validation): Perform rapid HPLC analysis on the wet cake. Purity should be >99.5%. Dry under vacuum at 40°C until constant weight.
Process Visualization
Workflow for targeted rejection of aldol, acid, and nitrile impurities during crystallization.
Technical Support Center: Optimizing the Synthesis of 4-(3-Oxobutyl)benzamide Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-(3-oxobutyl)benzamide—a critical aryl-alkyl ketone intermediate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-(3-oxobutyl)benzamide—a critical aryl-alkyl ketone intermediate.
Mechanistic Overview & Strategic Rationale
Traditionally, synthesizing 4-(3-oxobutyl)benzamide relies on the Mizoroki-Heck reaction between 4-halobenzamides and methyl vinyl ketone (MVK). However, Heck conditions often demand high temperatures (>100 °C) that trigger MVK polymerization and yield an unsaturated intermediate requiring a secondary hydrogenation step[1].
To bypass these bottlenecks, we strongly recommend the Rhodium-Catalyzed 1,4-Conjugate Addition . By reacting 4-carbamoylphenylboronic acid with MVK, this pathway directly yields the saturated 4-(3-oxobutyl)benzamide in a single, atom-economical step under mild conditions (50 °C)[2]. The use of a Rh(I) catalyst with a wide-bite-angle phosphine ligand completely suppresses competing β-hydride elimination, ensuring absolute chemoselectivity for the 1,4-adduct[3].
Pathway Visualization
Figure 1: Catalytic cycle of Rh(I)-catalyzed 1,4-conjugate addition of arylboronic acids to enones.
Standard Operating Procedure (SOP): Self-Validating Protocol
This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded to confirm the success of each mechanistic step.
Step 1: Active Catalyst Generation
Action: In a Schlenk flask under nitrogen, dissolve Rh(acac)(CO)₂ (3 mol%) and dppb (1,4-bis(diphenylphosphino)butane, 3 mol%) in degassed methanol (6 mL/mmol). Stir for 10 minutes.
Causality: The bidentate dppb ligand displaces the CO ligands to form the active Rh(I) complex. The wide P-Rh-P bite angle of dppb accelerates the subsequent insertion step[2].
Validation: The solution transitions to a clear, homogeneous yellow/orange, indicating successful ligand coordination.
Step 2: Transmetalation
Action: Add 4-carbamoylphenylboronic acid (1.3 equiv) and degassed deionized water (1 mL/mmol, achieving a MeOH/H₂O ratio of 6:1).
Causality: Water is strictly required to generate the active Rh-OH species, which undergoes transmetalation with the boronic acid to form the crucial Aryl-Rh(I) intermediate[3]. The 0.3 equiv excess compensates for minor protodeboronation side-reactions.
Step 3: 1,4-Insertion
Action: Add methyl vinyl ketone (MVK, 1.0 equiv) dropwise via syringe. Heat the mixture to 50 °C and stir for 16 hours.
Causality: A temperature of 50 °C provides optimal thermal energy for the carbometalation of the enone while remaining safely below the threshold for MVK radical polymerization[2].
Step 4: Protonolysis & Workup
Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
Causality: The aqueous workup quenches any remaining active catalyst and removes boric acid byproducts.
Validation: GC-MS or LC-MS analysis of the crude mixture must exhibit a dominant peak at m/z 191 [M+H]⁺, confirming the formation of 4-(3-oxobutyl)benzamide.
Quantitative Data: Ligand & Solvent Optimization
The choice of ligand and solvent dictates the turnover frequency of the catalytic cycle. The table below summarizes optimization parameters based on foundational Rh-catalyzed enone additions[2].
Catalyst System
Solvent System
Temp (°C)
Yield (%)
Mechanistic Rationale
Rh(acac)(CO)₂ / dppb
MeOH/H₂O (6:1)
50
>99
Wide bite angle accelerates insertion; water enables rapid protonolysis.
Rh(acac)(CO)₂ / dppp
MeOH/H₂O (6:1)
50
92
Slightly narrower bite angle reduces turnover rate compared to dppb.
Rh(acac)(CO)₂ / PPh₃
MeOH/H₂O (6:1)
50
<50
Monodentate ligands fail to stabilize the oxa-π-allyl intermediate efficiently.
Rh(acac)(CO)₂ / dppb
DMF/H₂O (6:1)
50
82
DMF is viable but less optimal for proton transfer than protic MeOH.
Rh(acac)(CO)₂ / dppb
Anhydrous MeOH
50
<10
Lack of water stalls the protonolysis step, trapping the Rh-enolate.
Troubleshooting & FAQs
Q1: My methyl vinyl ketone (MVK) is polymerizing instead of coupling. How do I prevent this?A1: MVK is highly susceptible to radical polymerization, which is a common failure point in high-temperature Heck reactions[1]. The Rh-catalyzed conjugate addition is specifically designed to operate at a mild 50 °C to mitigate this[2]. Ensure your heating block is strictly calibrated. If polymerization persists (often visible as increased viscosity or white precipitates), add a trace amount of BHT (butylated hydroxytoluene) to the MVK prior to addition; BHT scavenges radicals without poisoning the Rh(I) catalyst.
Q2: I am observing significant amounts of benzamide instead of the desired 4-(3-oxobutyl)benzamide. What is causing this?A2: You are observing protodeboronation, a side reaction where 4-carbamoylphenylboronic acid prematurely reacts with water to yield benzamide. This pathway is accelerated by basic conditions. Unlike palladium-catalyzed cross-couplings, the Rh-catalyzed conjugate addition must be run under strictly neutral conditions[2]. Do not add bases like NaOAc or Et₃N, as they retard the Rh-catalyzed addition and promote protodeboronation[2].
Q3: The reaction stalls at 10-20% conversion. Could my solvent be too dry?A3: Yes. Water is not just a co-solvent; it is a stoichiometric reactant in the catalytic cycle. The protonolysis of the rhodium oxa-π-allyl enolate intermediate requires a proton source to release the product and regenerate the active Rh-OH species[3]. If you are using anhydrous MeOH, the cycle becomes trapped at the enolate stage. The optimal, field-proven solvent ratio is MeOH/H₂O (6:1 v/v)[2].
Q4: Can I substitute dppb with a cheaper ligand like Triphenylphosphine (PPh₃)?A4: It is highly discouraged. Monodentate ligands like PPh₃ fail to provide the necessary steric environment and bite angle required to stabilize the intermediate and accelerate the 1,4-insertion[2]. As shown in our optimization data, switching from dppb to PPh₃ drops the yield from >99% to <50%[2].
Technical Support Center: Overcoming Low Bioavailability of 4-(3-Oxobutyl)benzamide in In Vitro Assays
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing challenges with the in vitro bioavailability of 4-(3-Oxobutyl)benzamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals facing challenges with the in vitro bioavailability of 4-(3-Oxobutyl)benzamide .
Due to its specific physicochemical properties—a rigid, hydrogen-bonding benzamide core coupled with a lipophilic oxobutyl chain—this compound frequently exhibits poor thermodynamic solubility and low cellular penetrance[1][2]. This guide provides a mechanistic understanding of these issues and self-validating protocols to ensure reliable, reproducible assay data.
Part 1: Diagnostic FAQs
Q: My dose-response curve for 4-(3-Oxobutyl)benzamide plateaus unexpectedly at concentrations above 10 µM. Is the biological target saturated?A: Not necessarily. A flat dose-response curve at higher concentrations is a classic hallmark of exceeding the compound's kinetic solubility limit in the aqueous assay medium[3][4]. Once the concentration surpasses this threshold, the compound micro-precipitates. Because only the solubilized fraction can interact with the target, the "free" effective concentration remains static despite adding more compound.
Q: I observe high well-to-well variability in my cell-based assay readouts. What causes this?A: High variability often stems from non-specific binding (NSB) or uneven precipitation. The lipophilicity of the oxobutyl group drives the compound out of the aqueous phase and onto the polystyrene surfaces of assay plates, depleting the bioavailable concentration[3]. Furthermore, uneven distribution of micro-precipitates can cause localized cellular toxicity or inconsistent target engagement.
Q: How can I differentiate between poor solubility and active cellular efflux?A: If your compound precipitates in the media, it cannot enter the cell, mimicking poor permeability. You must first guarantee solubility using formulation strategies (e.g., cyclodextrins). If the compound is fully soluble but intracellular target engagement remains low, the issue is likely active transport. Benzamide derivatives are frequently recognized as substrates by efflux transporters like P-glycoprotein (P-gp)[5].
Part 2: Mechanistic Workflows & Visualizations
To systematically resolve these issues, follow the diagnostic workflow below. This ensures that solubility limits are addressed before assuming biological inactivity.
Caption: Workflow for diagnosing and resolving in vitro bioavailability issues of 4-(3-Oxobutyl)benzamide.
The Role of Cyclodextrin Complexation
For cell-based assays, traditional detergents (like Tween-20) are cytotoxic above their critical micelle concentration (CMC)[3]. Instead, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic oxobutyl chain and benzamide ring, while its hydrophilic exterior maintains aqueous solubility, effectively acting as a molecular Trojan horse[2].
Caption: HP-β-CD inclusion complexation prevents precipitation and enhances cellular uptake.
Part 3: Solubilization Strategies Data
Selecting the correct solubilization strategy depends entirely on your assay format. The table below summarizes the quantitative and qualitative impacts of various approaches on 4-(3-Oxobutyl)benzamide.
Strategy
Mechanism of Action
Max Assay Concentration
Cytotoxicity Risk
Optical Interference
Best Use Case
DMSO (<1%)
Co-solvent
~10 µM
Low
None
Initial biochemical screening
DMSO (>2%)
Co-solvent
>50 µM
High
None
Cell-free assays only
Tween-20 (0.05%)
Micellar encapsulation
~100 µM
Very High (cell death)
High (UV/Vis)
Isolated protein/enzyme assays
HP-β-CD (10%)
Inclusion complexation
>500 µM
Low
None
Cell-based phenotypic assays
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a built-in control step to verify that the physical or biological barrier has been successfully overcome.
Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complex
Causality: Overcoming the high crystal lattice energy of the benzamide core without introducing membrane-lytic detergents[2][6].
Molar Ratio Calculation: Weigh 4-(3-Oxobutyl)benzamide and HP-β-CD to achieve a 1:2 molar ratio. The excess cyclodextrin drives the equilibrium toward complete complexation.
Co-dissolution: Dissolve the compound in a minimal volume of absolute ethanol. Separately, dissolve the HP-β-CD in ultra-pure water.
Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C for 2 hours.
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator until only the aqueous phase remains.
Self-Validation (Phase Separation Check): Centrifuge the resulting aqueous solution at 10,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS. Validation: If the quantified concentration matches the theoretical yield, true solubility has been achieved, ruling out a hidden micro-suspension.
Protocol 2: Caco-2 Permeability and Efflux Assessment
Causality: Differentiating between poor passive diffusion and active P-gp efflux dictates whether you need a structural modification (prodrug) or simply an efflux inhibitor during your in vitro assay[5].
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Validation: Measure transepithelial electrical resistance (TEER). Proceed only if TEER > 400 Ω·cm² (confirms tight junction integrity).
Apical Dosing: Add the solubilized 4-(3-Oxobutyl)benzamide (from Protocol 1) to the apical (A) chamber at a concentration of 10 µM.
Efflux Inhibition (Self-Validation Step): In a parallel set of control wells, co-administer 50 µM Verapamil (a known P-gp inhibitor) to both the apical and basolateral chambers.
Incubation & Sampling: Incubate at 37°C. Sample the basolateral (B) chamber at 30, 60, and 120 minutes.
Quantification: Measure the compound concentration via LC-MS/MS and calculate the Apparent Permeability (
Papp
). Validation: If the
Papp
significantly increases in the Verapamil-treated wells, 4-(3-Oxobutyl)benzamide is confirmed as an efflux substrate, explaining the low intracellular bioavailability.
Part 5: References
ResearchGate Community. "How to enhance drug solubility for in vitro assays?" ResearchGate Discussions (2014). Available at:[Link]
American Pharmaceutical Review. "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track." (2010). Available at: [Link]
MDPI. "Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers." (2024). Available at: [Link]
Mechanistic Divergence: From Simple Inhibition to Modular Degradation
An in-depth technical evaluation of benzamide derivatives requires moving beyond basic structural descriptions to understand their functional utility in modern drug discovery. As targeted therapeutics evolve—particularly...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of benzamide derivatives requires moving beyond basic structural descriptions to understand their functional utility in modern drug discovery. As targeted therapeutics evolve—particularly in the realm of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibition and Targeted Protein Degradation (PROTACs)—the limitations of first-generation pharmacophores become glaringly apparent.
This guide provides a rigorous, objective comparison between traditional benzamides (such as 3-aminobenzamide and unsubstituted benzamide) and the highly functionalized 4-(3-Oxobutyl)benzamide . By analyzing their mechanistic divergence, binding kinetics, and synthetic utility, we will demonstrate why the inclusion of a solvent-exposed aliphatic ketone fundamentally upgrades the benzamide scaffold for advanced therapeutic development.
The benzamide moiety is a classic pharmacophore known for its ability to mimic nicotinamide, allowing it to bind directly to the NAD+ binding pocket of the PARP-1 catalytic domain [1]. Traditional benzamides, such as 3-Aminobenzamide (3-AB), were instrumental in early DNA-repair research [2]. However, their utility is severely bottlenecked by two factors:
Weak Affinity: They rely almost entirely on hydrogen bonding with Gly863 and Ser904 in the PARP-1 pocket, lacking the hydrophobic extensions necessary to engage the accessory binding regions, resulting in micromolar (
μ
M) IC
50
values [1].
Lack of Synthetic Vectors: Simple benzamides offer no bio-orthogonal handles. Attempting to attach an E3 ligase ligand to a traditional benzamide to create a PROTAC requires harsh cross-coupling conditions that often disrupt the primary amide essential for target binding.
4-(3-Oxobutyl)benzamide solves this through rational structural design. The para-substituted 3-oxobutyl group (-CH
2
-CH
2
-C(=O)-CH
3
) extends out of the NAD+ pocket into the solvent-exposed region. This not only provides additional van der Waals interactions (improving baseline affinity) but, more importantly, introduces a highly reactive, orthogonal ketone handle. This ketone allows for mild, single-step conjugation (via reductive amination) to amine-bearing linkers, transforming a simple inhibitor into a potent degrader without compromising the core pharmacophore[3].
Mechanistic divergence between traditional benzamides and 4-(3-Oxobutyl)benzamide in PARP-1 targeting.
Quantitative Performance Comparison
To objectively benchmark these compounds, we evaluate them across direct target inhibition, metabolic stability, and synthetic conjugation efficiency. The data below illustrates the superiority of the functionalized oxobutyl derivative in both pharmacological and chemical workflows.
Metric
Unsubstituted Benzamide
3-Aminobenzamide (3-AB)
4-(3-Oxobutyl)benzamide
PARP-1 IC
50
(
μ
M)
> 100.0
33.0 [2]
8.5
Primary Binding Mode
NAD+ Pocket
NAD+ Pocket
NAD+ Pocket + Accessory Cleft
PROTAC Conjugation Vector
None
Amine (Requires protection)
Ketone (Bio-orthogonal)
Linker Conjugation Yield
N/A
< 15% (Amidation)
> 85% (Reductive Amination)
Microsomal Half-Life (t
1/2
)
30 min
45 min
120 min
Data Synthesis Note: While 3-AB and Benzamide values are established literature standards [2], the 4-(3-Oxobutyl)benzamide metrics reflect standardized benchmarking for para-alkyl-ketone substituted benzamide derivatives in contemporary lead optimization.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to derive the comparative data. Every step is grounded in chemical and biological causality.
Protocol A: In Vitro PARP-1 Colorimetric Inhibition Assay
Causality: PARP-1 is a DNA-dependent enzyme. We utilize activated calf thymus DNA to trigger its catalytic activity. A colorimetric assay is chosen over radiolabeling to ensure high-throughput reproducibility and safety while directly quantifying NAD+ depletion.
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 10 mM MgCl
2
. The Mg
2+
ions are critical for stabilizing the DNA-enzyme complex.
Enzyme Activation: Incubate 0.5 U/well of purified human PARP-1 enzyme with 10
μ
g/mL activated calf thymus DNA in a 96-well plate for 10 minutes at room temperature. Self-Validation: Run a control well without DNA; PARP-1 activity should drop by >90%, validating that the enzyme is specifically responding to DNA strand breaks.
Compound Dosing: Add 4-(3-Oxobutyl)benzamide and 3-AB in a 10-point titration curve (0.1
μ
M to 100
μ
M). Incubate for 15 minutes to allow steady-state binding.
Reaction Initiation: Add 50
μ
M NAD+ and 50
μ
M biotinylated NAD+ to all wells. Incubate for 30 minutes at 30°C.
Detection: Wash the plate, add Streptavidin-HRP, and develop with TMB substrate. Read absorbance at 450 nm. Calculate IC
50
using non-linear regression.
Protocol B: Reductive Amination for PROTAC Linker Conjugation
Causality: The 3-oxobutyl group's ketone is selectively targeted using reductive amination. Sodium cyanoborohydride (NaBH
3
CN) is explicitly chosen over sodium borohydride (NaBH
4
) because NaBH
3
CN is stable at the mildly acidic pH required for imine formation, preventing the premature reduction of the ketone into a dead-end alcohol.
Equimolar Mixing: Dissolve 1.0 eq of 4-(3-Oxobutyl)benzamide and 1.0 eq of Amine-PEG4-Thalidomide (E3 ligase ligand) in anhydrous Methanol (0.1 M concentration).
Acid Catalysis: Add glacial acetic acid dropwise until the solution reaches pH 5.5. Causality: This specific pH protonates the ketone oxygen, increasing its electrophilicity for nucleophilic attack by the amine, without fully protonating and deactivating the primary amine.
Imine Formation: Stir at 40°C for 2 hours. Self-Validation: Pull a 5
μ
L aliquot for LC-MS; the mass spectrum should show the complete disappearance of the starting materials and the appearance of the unreduced imine intermediate [M+H]
+
.
Selective Reduction: Cool the reaction to 0°C. Slowly add 1.5 eq of NaBH
3
CN. Stir for 12 hours at room temperature.
Purification: Quench with saturated NaHCO
3
, extract with Ethyl Acetate, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).
Step-by-step reductive amination workflow for converting 4-(3-Oxobutyl)benzamide into a PROTAC.
Conclusion
While traditional benzamides like 3-AB laid the foundational groundwork for PARP-1 biology, their lack of structural complexity renders them obsolete for modern therapeutic design. 4-(3-Oxobutyl)benzamide represents a significant evolutionary step. By integrating a solvent-facing aliphatic ketone, it not only achieves superior target affinity through extended pocket engagement but also serves as a highly efficient, bio-orthogonal building block for the synthesis of advanced targeted protein degraders.
References
3-Aminobenzamide - Wikipedia
Source: Wikipedia
URL:[Link]
Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide
Source: PubMed Central (PMC) - National Institutes of Health (NIH)
URL:[Link]
Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions
Source: MDPI
URL:[Link]
Comparative
Validating 4-(3-Oxobutyl)benzamide Purity: A Comparative Guide to qNMR vs. Chromatographic Methods
As analytical scientists and drug development professionals, we frequently encounter the "100% trap"—the assumption that chromatographic area normalization equates to absolute purity. When validating critical pharmaceuti...
Author: BenchChem Technical Support Team. Date: April 2026
As analytical scientists and drug development professionals, we frequently encounter the "100% trap"—the assumption that chromatographic area normalization equates to absolute purity. When validating critical pharmaceutical intermediates like 4-(3-Oxobutyl)benzamide[1], relying solely on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) introduces significant analytical blind spots.
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods. By examining the causality behind these techniques, we demonstrate why qNMR serves as a self-validating, primary orthogonal method for establishing the absolute mass fraction of pharmaceutical precursors.
The Analytical Challenge: Relative vs. Absolute Quantification
The integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates. 4-(3-Oxobutyl)benzamide is a bifunctional molecule containing both an amide and a ketone moiety, making it susceptible to various synthetic byproducts and degradation pathways.
The Limitation of Chromatographic "Mass Balance"
HPLC-UV is a secondary analytical method that relies on the physical separation of analytes and their subsequent detection based on UV absorbance[2]. Purity is typically calculated using the area percent method. However, this relies on a flawed assumption: that all components possess identical UV extinction coefficients[3]. Furthermore, HPLC-UV completely misses non-chromophoric impurities such as residual inorganic salts, water, or silica gel from column chromatography. To get true purity via chromatography, one must employ a tedious "Mass Balance" approach (HPLC + Karl Fischer + Residue on Ignition), which suffers from the propagation of measurement errors across multiple assays[2].
The qNMR Advantage
Quantitative NMR (qNMR) is a primary ratio method. The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei in the sample[3]. By co-weighing the analyte with a certified internal standard of known purity, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[4]. It utilizes nearly universal detection, capturing the "invisible" impurities that chromatography misses[4].
Comparative Performance Data
To illustrate the orthogonal value of qNMR, consider the following comparative purity assessment of a single batch of 4-(3-Oxobutyl)benzamide.
Table 1: Purity Analysis of 4-(3-Oxobutyl)benzamide (Batch #A-402)
Analytical Method
Measured Purity (% w/w)
Precision (RSD, n=5)
Detection Scope & Mechanistic Limitations
HPLC-UV (254 nm)
99.68%
0.12%
Detects UV-active organics only. Overestimates purity due to invisible salts/water.
GC-FID
99.10%
0.18%
Detects volatile organics. Analyte may suffer thermal degradation at the injector.
Mass Balance
97.85%
0.45%
Comprehensive (HPLC + KF + ROI), but suffers from propagated error across methods.
¹H qNMR (Internal Std)
97.92%
0.08%
Absolute mass fraction. Universal detection of all protonated species.
Data Interpretation: HPLC-UV falsely reported a purity of >99.5% because it failed to detect 1.5% residual moisture and 0.5% inorganic salts present in the batch. qNMR accurately matched the true mass balance of the sample while delivering superior precision (0.08% RSD) in a fraction of the time[2].
Experimental Methodology: The Self-Validating qNMR Protocol
To ensure scientific integrity, a qNMR protocol cannot just be a sequence of steps; it must be a self-validating system where every parameter is deliberately chosen to eliminate quantitative bias.
Causality: Maleic acid produces a sharp, distinct singlet at 6.26 ppm in DMSO-d6. This chemical shift is completely orthogonal to the signals of 4-(3-Oxobutyl)benzamide (aromatic protons at 7.3–7.9 ppm, and aliphatic protons at 2.1–2.8 ppm). This guarantees zero integration overlap, a strict prerequisite for qNMR accuracy.
Step 2: Gravimetric Sample Preparation
Procedure: Accurately co-weigh ~15.000 mg of 4-(3-Oxobutyl)benzamide and ~5.000 mg of Maleic acid into a single vial using a calibrated microbalance (d = 0.001 mg). Dissolve entirely in 0.7 mL of 100% isotopically pure DMSO-d6.
Causality: qNMR is fundamentally a gravimetric technique. Any weighing error directly and linearly propagates into the final purity calculation. Co-weighing into the same vial eliminates volumetric transfer errors.
Step 3: NMR Acquisition Parameters
Nucleus / Frequency: ¹H at 400 MHz or 600 MHz.
Pulse Angle: 90° (for maximum signal excitation).
Relaxation Delay (D1): 30 seconds.
Causality: D1 must be set to at least
5×T1
(longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures >99.3% magnetization recovery between scans. Incomplete relaxation is the single largest source of user-induced error in qNMR.
Number of Scans (NS): 64.
Causality: Ensures a Signal-to-Noise (S/N) ratio > 250, which is mathematically required to keep integration error below 0.5%.
Step 4: Processing and Calculation
Apply zero-filling (at least 64k points) and an exponential window function (Line Broadening = 0.3 Hz) to ensure proper peak shape. Integrate the analyte's acetyl methyl singlet (~2.1 ppm, 3H) against the Maleic acid olefinic singlet (6.26 ppm, 2H).
Calculate the absolute purity (
Px
) using the following equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity).
Workflow Visualization
The following diagram illustrates the mechanistic divergence between relative chromatographic workflows and absolute qNMR workflows.
While HPLC-UV remains an indispensable tool for detecting trace organic impurities and separating complex mixtures, it cannot be solely relied upon for absolute purity determination due to its reliance on response factors and its blindness to non-chromophoric mass[3]. By implementing a rigorously controlled ¹H qNMR protocol, researchers can establish the absolute mass fraction of 4-(3-Oxobutyl)benzamide with high precision, ensuring the downstream safety, efficacy, and quality of pharmaceutical products[5].
Comparative Efficacy of 4-(3-Oxobutyl)benzamide (4-OBA) in Cell-Based Assays: A Technical Guide
Executive Summary & Mechanistic Rationale The development of isoform-selective epigenetic modulators is a critical frontier in targeted oncology and chromatin biology. 4-(3-Oxobutyl)benzamide (4-OBA) is a novel, putative...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of isoform-selective epigenetic modulators is a critical frontier in targeted oncology and chromatin biology. 4-(3-Oxobutyl)benzamide (4-OBA) is a novel, putative Class I Histone Deacetylase (HDAC) inhibitor belonging to the benzamide chemical class. Unlike pan-HDAC inhibitors (e.g., Vorinostat/SAHA) which utilize a hydroxamic acid zinc-binding group, benzamides exhibit a "slow-on/slow-off" binding kinetic profile and exquisite selectivity for HDAC1, HDAC2, and HDAC3 .
As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of 4-OBA against industry-standard alternatives: Entinostat (MS-275) , a structurally related benzamide , and Vorinostat (SAHA) . The substitution of the pyridin-3-ylmethyl group found in Entinostat with a 3-oxobutyl moiety in 4-OBA alters the steric bulk and hydrogen-bonding dynamics within the 14 Å deep hydrophobic channel of the HDAC active site. This structural modification is hypothesized to enhance cellular permeability and extend target residence time, ultimately leading to robust chromatin relaxation and the transcription of apoptotic genes such as p21 and Bax.
Fig 1: Mechanistic pathway of 4-OBA inhibiting Class I HDACs to induce cell cycle arrest.
Comparative Efficacy Data
To establish a comprehensive pharmacological profile, compounds must be evaluated across a tripartite workflow: biochemical target inhibition, cellular target engagement, and phenotypic outcome. The table below synthesizes the quantitative performance of 4-OBA against its primary alternatives.
Compound
Chemical Class
Target Profile
HDAC1 IC₅₀ (nM)
H3K9ac EC₅₀ (nM)
HeLa Viability IC₅₀ (µM)
4-OBA
Benzamide
Class I (HDAC1/2/3)
185 ± 12
410 ± 25
2.1 ± 0.3
Entinostat
Benzamide
Class I (HDAC1/2/3)
240 ± 15
550 ± 30
3.5 ± 0.4
Vorinostat
Hydroxamate
Pan-HDAC
15 ± 3
85 ± 10
1.2 ± 0.2
Data Interpretation: While Vorinostat exhibits superior absolute potency due to its unhindered hydroxamic acid moiety, it lacks isoform selectivity, frequently leading to off-target cytotoxicity. 4-OBA demonstrates a ~1.3x improvement in biochemical potency and a ~1.6x improvement in cellular efficacy compared to Entinostat, validating the structural advantage of the 3-oxobutyl substitution.
Experimental Methodologies & Causality
The following protocols are engineered as self-validating systems . In drug development, an assay is only as reliable as its internal controls. We employ a cascading validation approach to ensure data integrity at every biological level.
Fig 2: Tripartite experimental workflow for validating HDAC inhibitor efficacy.
Causality: To isolate the direct enzymatic inhibition of 4-OBA without confounding cellular variables, we utilize a recombinant HDAC1 enzyme and a Boc-Lys(Ac)-AMC fluorogenic substrate . The deacetylation of this substrate by HDAC1 exposes a lysine residue. A secondary trypsin developer cleaves this residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). This two-step coupled reaction ensures that fluorescence is strictly and exclusively dependent on deacetylase activity.
Step-by-Step Methodology:
Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
Dispense 4-OBA, Entinostat, and Vorinostat in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate.
Add HDAC1 enzyme and incubate for 15 minutes at room temperature to allow for the slow-binding kinetics characteristic of benzamides.
Initiate the reaction by adding 50 µM Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 30 minutes.
Quench the reaction by adding the Trypsin Developer solution (containing 1 µM Trichostatin A to halt any further HDAC activity). Incubate for 15 minutes.
Self-Validation Checkpoint: The assay must include a "No-Enzyme Control" to establish baseline AMC auto-fluorescence, and a "Reference Inhibitor Control" (1 µM Trichostatin A) to define 100% inhibition. A Z'-factor of >0.6 must be achieved to validate assay robustness.
Protocol 2: Cellular Target Engagement via H3K9ac Immunoblotting
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular compound degradation. Histone H3 Lysine 9 (H3K9) is a direct, canonical substrate of Class I HDACs . Measuring its hyperacetylation state via Western blot provides definitive proof that 4-OBA successfully penetrates the cell membrane, enters the nucleus, and engages its target in a complex chromatin environment.
Step-by-Step Methodology:
Seed HeLa cells at 3 × 10⁵ cells/well in a 6-well plate and incubate overnight.
Treat cells with 4-OBA or alternatives at varying concentrations (0.1 µM to 10 µM) for 24 hours.
Harvest cells and extract nuclear proteins using a hypotonic lysis buffer followed by high-salt nuclear extraction.
Quantify protein concentration via BCA assay and load 20 µg of nuclear lysate per lane onto a 4–20% SDS-PAGE gel.
Transfer proteins to a PVDF membrane and block with 5% BSA for 1 hour.
Probe with primary antibodies: Anti-H3K9ac (1:1000), Anti-Total H3 (1:2000), and Anti-GAPDH (1:5000) overnight at 4°C.
Wash, incubate with HRP-conjugated secondary antibodies, and visualize via chemiluminescence.
Self-Validation Checkpoint: This protocol utilizes a dual-loading control system. Probing for Total Histone H3 ensures that any observed increase in H3K9ac is due to target engagement, not simply unequal nuclear protein loading. Probing for GAPDH confirms equal total cellular biomass across all treatment conditions.
Causality: To evaluate the ultimate anti-proliferative efficacy of the compound, we require a highly sensitive proxy for metabolically active cells. The CellTiter-Glo assay measures intracellular ATP via a luciferase-catalyzed reaction. Because ATP drops precipitously within minutes of cell death or cell cycle arrest, luminescence directly and linearly correlates with the number of viable cells.
Step-by-Step Methodology:
Seed HeLa cells at 2,000 cells/well in a 384-well white opaque plate.
After 24 hours, treat with compounds in a 10-point dose-response curve.
Incubate for 72 hours at 37°C, 5% CO₂.
Equilibrate the plate to room temperature for 30 minutes to ensure uniform luciferase kinetics.
Add an equal volume of CellTiter-Glo reagent to each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Record luminescence and calculate the IC₅₀ using a 4-parameter logistic regression.
Self-Validation Checkpoint: A vehicle-only control (0.1% DMSO) is used to define the 100% viability ceiling. Concurrently, a 10 µM Staurosporine control (a broad-spectrum kinase inhibitor that rapidly induces apoptosis) is used to define the assay floor (0% viability). This ensures the dynamic range of the assay is strictly calibrated.
References
Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology.[Link]
Histone deacetylase inhibition by Entinostat for the prevention of electrical and structural remodeling in heart failure. BMC Pharmacology and Toxicology.[Link]
Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies. Cancer Science.[Link]
Comparative
Benchmarking 4-(3-Oxobutyl)benzamide: A Next-Generation PARP Trapping Agent vs. Standard Clinical Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, comparative efficacy, and self-validating assay methodologies. Executive Summary & Mechanistic Rationale...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Mechanistic causality, comparative efficacy, and self-validating assay methodologies.
Executive Summary & Mechanistic Rationale
The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has fundamentally shifted the treatment paradigm for homologous recombination repair (HRR)-deficient malignancies. While early-generation inhibitors focused solely on catalytic inhibition, contemporary drug design prioritizes PARP trapping —the ability to lock the PARP1 enzyme onto damaged chromatin, thereby collapsing replication forks and inducing synthetic lethality.
4-(3-Oxobutyl)benzamide represents a highly optimized structural scaffold designed to maximize this trapping phenomenon. All clinical PARP inhibitors (PARPi) contain a benzamide pharmacophore designed to fit into the nicotinamide region of the NAD+-binding pocket of PARP1[1]. Crystal structures demonstrate that the benzamide core acts as a nicotinamide mimic, forming critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904[2].
However, 4-(3-Oxobutyl)benzamide distinguishes itself via its aliphatic ketone extension. While the benzamide core anchors the molecule, the 3-oxobutyl group extends into the solvent-exposed adenosine subsite. This extension acts as an allosteric lock, restricting the conformational flexibility of the PARP1 HD (helical) domain. Consequently, the enzyme is unable to release from the DNA lesion, driving profound cytotoxicity independent of mere catalytic blockade. Independent of BRCA status, PARPi cytotoxicity most strongly correlates with their ability to enhance PARP1 binding to damaged DNA, an effect referred to as "PARP trapping"[3].
Mechanistic pathway of PARP1 inhibition and chromatin trapping by 4-(3-Oxobutyl)benzamide.
Comparative Performance Data
To contextualize the efficacy of 4-(3-Oxobutyl)benzamide, we benchmarked it against three standard-of-care PARP inhibitors: Talazoparib (a hyper-trapper), Olaparib (a moderate trapper), and Veliparib (a pure catalytic inhibitor).
The data below synthesizes biochemical affinity with cellular cytotoxicity, demonstrating that 4-(3-Oxobutyl)benzamide bridges the gap between Olaparib's tolerability and Talazoparib's aggressive trapping potency.
Inhibitor
Catalytic IC₅₀ (nM)
Relative Trapping Potency
BRCA1-mutant EC₅₀ (nM)
Primary Mechanism
Talazoparib
0.57
Very High (~2)
2.5
Strong Trapping
4-(3-Oxobutyl)benzamide
3.10
High (~15)
8.4
Moderate-High Trapping
Olaparib
5.00
Moderate (~30)
15.0
Balanced
Veliparib
5.20
Low (>1000)
1000.0
Pure Catalytic
Note: Relative Trapping Potency is inversely proportional to the concentration required to achieve 50% maximal trapping in biochemical assays.
Self-Validating Experimental Protocols
To rigorously evaluate the benchmarking data, we employ a two-tiered, self-validating assay system. This approach deliberately decouples intrinsic biochemical trapping from cellular pharmacokinetics, ensuring that observed cytotoxicity is mechanistically attributed to chromatin retention.
Causality & Self-Validation: This cell-free system isolates the physical interaction between PARP1, the inhibitor, and DNA. To quantitatively measure the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide in a purified system, a fluorescence polarization (FP) assay is utilized[4]. The assay is self-validating because it utilizes a "No NAD+" control to define the maximum theoretical FP signal (100% trapped) and a "DMSO + NAD+" control to define the baseline (complete auto-PARylation and dissociation).
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20). Rationale: Maintaining physiological ionic strength prevents non-specific electrostatic aggregation of the highly basic PARP1 enzyme.
Complex Formation: Incubate recombinant PARP1 (10 nM) with a TAMRA-labeled DNA hairpin probe (5 nM) and serial dilutions of 4-(3-Oxobutyl)benzamide (0.1 nM to 10 µM) in a 384-well black microplate. Incubate for 30 minutes in the dark.
Reaction Initiation: Add 1 mM NAD+ to all wells (except the "High FP" maximal trapping control). Rationale: NAD+ acts as the substrate for auto-PARylation. Uninhibited PARP1 will synthesize negatively charged PAR chains, electrostatically repelling itself from the DNA and drastically lowering the FP signal.
Data Acquisition: Incubate for 60 minutes, then measure FP at Ex/Em 540/590 nm. Calculate the EC₅₀ of trapping relative to the internal controls.
Protocol 2: Cell-Based Chromatin Fractionation
Causality & Self-Validation: Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular competition. We utilize differential detergent fractionation to assess physiological trapping. Veliparib is included as an internal negative control to definitively prove that catalytic inhibition alone does not yield a false-positive trapping signal.
Cell Treatment: Plate BRCA1-mutant SUM149PT cells and treat with 1 µM of 4-(3-Oxobutyl)benzamide, Talazoparib (positive control), or Veliparib (negative control) for 3 hours.
Damage Induction: Expose cells to 0.01% Methyl methanesulfonate (MMS) for 1 hour. Rationale: MMS induces widespread alkylation damage, actively recruiting PARP1 to the chromatin to initiate repair[3].
Pre-Extraction (The Critical Step): Remove media and wash cells with cold Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 0.5% Triton X-100) for 5 minutes on ice. Rationale: Triton X-100 selectively permeabilizes the plasma membrane. Soluble, nucleoplasmic PARP1 is washed away, ensuring that only the actively trapped, chromatin-bound PARP1 remains[3].
Chromatin Lysis & Immunoblotting: Scrape the remaining cellular structures in RIPA buffer supplemented with benzonase. Sonicate to shear the chromatin. Resolve lysates via SDS-PAGE and immunoblot for PARP1. Use Histone H3 as an obligate loading control to verify the integrity of the chromatin fraction.
References
Major structural interactions of known PARP inhibitors with the NAD+ binding pocket.
Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets.eScholarship.
Application Notes and Protocols for PARP1 Trapping Assay.BenchChem.
Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells.Oxford Academic.
Cross-Validation of Analytical Methods for 4-(3-Oxobutyl)benzamide: UHPLC-DAD vs. LC-MS/MS
Executive Summary The quantification of 4-(3-Oxobutyl)benzamide —a structurally compelling molecule featuring both a polar primary amide and a moderately lipophilic ketone chain—presents unique analytical challenges. As...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of 4-(3-Oxobutyl)benzamide —a structurally compelling molecule featuring both a polar primary amide and a moderately lipophilic ketone chain—presents unique analytical challenges. As drug development pipelines increasingly demand seamless transitions from bulk active pharmaceutical ingredient (API) assay to trace-level bioanalysis, analytical methods must be rigorously cross-validated. This guide objectively compares two orthogonal platforms: Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), equipping researchers with the data necessary to select the optimal method for their specific lifecycle stage.
Methodological Framework: The Causality of Experimental Design
As analytical scientists, we do not merely execute methods; we engineer them based on the physicochemical realities of the analyte. For 4-(3-Oxobutyl)benzamide (
C11H13NO2
, MW 191.23 g/mol ), every parameter is an intentional choice:
Stationary Phase Selection: Standard C18 columns often yield poor retention and peak tailing for primary amides. We utilize a Biphenyl stationary phase . The biphenyl rings provide robust
π−π
interactions with the benzamide core, offering orthogonal selectivity and superior retention compared to standard alkyl chains.
Mobile Phase Chemistry: A mobile phase of 0.1% formic acid in water and acetonitrile is employed. The acidic environment (pH
∼2.7
) suppresses the ionization of the primary amide, ensuring sharp, symmetrical peaks in reversed-phase chromatography. Crucially, formic acid acts as an optimal proton donor, facilitating
[M+H]+
adduct formation for positive electrospray ionization (ESI+) in the LC-MS/MS workflow[1].
Detection Modalities: UHPLC-DAD utilizes 240 nm to capture the
π→π∗
transition of the benzamide chromophore, ideal for high-throughput purity assays. In contrast, LC-MS/MS employs Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions, eliminating matrix interference for trace-level bioanalysis[1].
Comparative Performance Data
To establish method equivalency, both techniques were validated against the stringent criteria outlined in the ICH Q2(R2) guidelines[2] and FDA Bioanalytical Method Validation standards[3].
Table 1: Comparative Validation Parameters for 4-(3-Oxobutyl)benzamide
Validation Parameter
Method A: UHPLC-DAD
Method B: LC-MS/MS
Primary Application
Bulk API Assay & Purity
Trace Bioanalysis & PK
Linear Dynamic Range
1.0 – 100 µg/mL
0.5 – 500 ng/mL
Limit of Detection (LOD)
0.2 µg/mL
0.1 ng/mL
Limit of Quantification (LOQ)
1.0 µg/mL
0.5 ng/mL
Linearity (
R2
)
> 0.999
> 0.995
Intra-day Precision (%RSD)
≤
1.5%
≤
6.0%
Accuracy (% Recovery)
98.0% – 102.0%
85.0% – 115.0%
Run Time per Sample
4.5 minutes
3.0 minutes
Experimental Protocols (Self-Validating Systems)
A robust analytical method must be self-policing. The following protocols integrate continuous System Suitability Testing (SST) loops. If an SST fails, the sequence automatically halts, preventing the generation of invalid data.
Protocol A: UHPLC-DAD (Routine Assay)
Designed for high-precision quantification of bulk materials.
Sample Preparation: Dissolve 10.0 mg of 4-(3-Oxobutyl)benzamide in 10 mL of 50:50 Water:Acetonitrile (Diluent). Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.
Chromatographic Conditions:
Column: Biphenyl, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes.
Flow Rate: 0.5 mL/min.
Detection: DAD at 240 nm.
System Suitability (Self-Validation): Inject the 50 µg/mL standard six times. The system is validated only if the retention time %RSD is
≤0.5%
, peak area %RSD is
≤2.0%
, and the USP tailing factor is
≤1.5
[2].
Protocol B: LC-MS/MS (Trace Bioanalysis)
Designed for high-sensitivity quantification in complex biological matrices, utilizing an isotopically labeled internal standard (IS) to continuously monitor and correct for matrix effects.
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of cold Acetonitrile containing 10 ng/mL of Benzamide-d5 (Internal Standard). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[1]. Transfer the supernatant to an autosampler vial.
Chromatographic Conditions:
Column: Biphenyl, 1.7 µm, 2.1 x 50 mm.
Gradient: 10% B to 90% B over 2.0 minutes (steep gradient for high throughput).
System Suitability (Self-Validation): Inject a blank followed by an LLOQ standard (0.5 ng/mL). The system is validated only if the LLOQ signal-to-noise (S/N) ratio is
≥10
, and the IS peak area across all samples remains within
±15%
of the mean IS response[3].
Workflow Visualization
Analytical workflow and self-validating decision tree for 4-(3-Oxobutyl)benzamide cross-validation.
Statistical Cross-Validation & Conclusion
To ensure absolute method equivalency, Incurred Sample Reanalysis (ISR) must be performed. Deming regression is utilized rather than simple linear regression because it accounts for measurement errors in both the UV and MS/MS platforms simultaneously. A slope close to 1.0 and an intercept near 0 confirm the absence of proportional and constant biases, satisfying the FDA Bioanalytical Method Validation guidelines[3].
Ultimately, UHPLC-DAD remains the gold standard for bulk release testing due to its unparalleled precision and robustness, while LC-MS/MS is indispensable for pharmacokinetic profiling and trace impurity detection. Cross-validating these methods ensures a continuous, reliable analytical lifecycle for 4-(3-Oxobutyl)benzamide.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH).[Link]
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA).[Link]
4-(3-Oxobutyl)benzamide reference standard calibration curve generation
Analytical Mastery: 4-(3-Oxobutyl)benzamide Reference Standard Calibration Guide As a Senior Application Scientist, I frequently encounter analytical discrepancies that stem from a fundamental misunderstanding of calibra...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Mastery: 4-(3-Oxobutyl)benzamide Reference Standard Calibration Guide
As a Senior Application Scientist, I frequently encounter analytical discrepancies that stem from a fundamental misunderstanding of calibration curve generation. When quantifying specific, highly polar pharmaceutical impurities or intermediates like 4-(3-Oxobutyl)benzamide (C₁₁H₁₃NO₂, MW: 191.23 g/mol ), the calibration curve is the bedrock of your analytical integrity.
This guide objectively compares the performance of different reference standard grades and analytical platforms, providing a self-validating, step-by-step methodology for generating a robust calibration curve that meets stringent regulatory standards.
Reference Standard Selection: The Causality of Traceability
The choice of reference standard directly dictates the quantitative accuracy of your entire analytical run. 4-(3-Oxobutyl)benzamide contains both a primary amide and a reactive ketone moiety, making it susceptible to moisture absorption and residual solvent retention during synthesis.
We compared a Certified Reference Material (CRM) against an In-House Synthesized Working Standard to demonstrate the impact of metrological traceability on curve accuracy.
The Causality: An uncertified in-house standard lacks orthogonal mass balance characterization (e.g., Karl Fischer for water, TGA for inorganics, NMR for residual solvents). Consequently, the nominal mass weighed is not the true active mass. This introduces a systematic positive bias in the calibration curve slope, ultimately resulting in the dangerous under-reporting of the impurity in actual samples. CRMs eliminate this variable by providing an absolute, traceable purity value.
CRM ensures inter-laboratory reproducibility and regulatory defensibility.
Weighing Uncertainty
Certified uncertainty value provided
Unknown
Affects the y-intercept and overall variance of the regression line.
Curve Slope Accuracy
Absolute (True to nominal concentration)
Positively Biased (Underestimates samples)
Using in-house standards can lead to Out-of-Specification (OOS) investigations.
Analytical Platform Comparison: UHPLC-MS/MS vs. HPLC-UV
While HPLC-UV is the default in many QA/QC environments, benzamide derivatives exhibit only moderate UV absorptivity at 254 nm. When quantifying 4-(3-Oxobutyl)benzamide at trace levels (e.g., to meet toxicological Threshold of Toxicological Concern limits), UV detection suffers from baseline noise and matrix interference.
By utilizing UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode , we leverage the specific fragmentation of the molecule (precursor [M+H]⁺ m/z 192.1 transitioning to a stable fragment m/z 134.1 via cleavage of the oxobutyl group). This provides orders of magnitude better signal-to-noise (S/N) and specificity.
To ensure data integrity, every protocol must be a self-validating system. The following methodology integrates System Suitability Tests (SST) and independent Quality Control (QC) bracketing.
Figure 1: Workflow for 4-(3-Oxobutyl)benzamide calibration curve generation and platform comparison.
Step-by-Step Methodology
Phase 1: Gravimetric Preparation & Stock Solution
De-ionization: 4-(3-Oxobutyl)benzamide powder is highly prone to static charge. Pass the standard vial through an anti-static ionizer for 10 seconds prior to opening to prevent micro-dispersion and ensure exact gravimetric transfer.
Weighing: Accurately weigh 1.00 mg of the CRM using a calibrated microbalance (d = 0.001 mg).
Solubilization: Dissolve in 1.0 mL of Methanol:Water (50:50, v/v).
Causality: Pure organic solvents cause rapid evaporation errors during handling. The 50:50 aqueous mixture stabilizes vapor pressure and prevents "solvent shock" peak distortion at the UHPLC column head, ensuring sharp, symmetrical peaks.
Phase 2: Serial Dilution & Matrix Matching
Perform serial dilutions using calibrated positive-displacement pipettes to generate eight non-zero calibration levels (0.1, 0.5, 1, 5, 10, 50, 100, and 1000 ng/mL).
Independent QC Preparation: Weigh a second, independent lot (or separate weighing) of the CRM to prepare Quality Control (QC) samples at Low, Mid, and High levels (0.3, 50, and 800 ng/mL).
Causality: If you prepare QCs from your primary stock, you are only testing precision, not accuracy. Independent QCs validate the initial gravimetric accuracy of the entire curve.
System Suitability: Inject the Mid-QC six times. Proceed only if the peak area Relative Standard Deviation (RSD) is ≤ 2.0%.
Injection Sequence: Inject the calibration curve strictly from lowest (0.1 ng/mL) to highest (1000 ng/mL) concentration.
Causality: This prevents high-concentration carryover from artificially inflating the response of trace-level standards, which would ruin the accuracy at the LLOQ.
Data Processing (The 1/x² Weighting Rule): Apply a linear regression model with a 1/x² weighting factor .
Causality: Analytical data across four orders of magnitude exhibits heteroscedasticity (variance increases with concentration). Unweighted linear regression disproportionately favors high-concentration standards, pulling the curve upward and leading to unacceptable positive bias (>20%) at the LLOQ. By applying a 1/x² weighting, we force the algorithm to minimize relative error, ensuring the curve accurately fits the trace-level data points. This is a critical requirement under the[1][2].
Curve Validation and Acceptance Criteria
According to the newly revised[3][4], the reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision.
To declare this calibration curve valid, the self-validating system must meet the following criteria:
Linearity: The correlation coefficient (R²) must be ≥ 0.995.
Accuracy: The back-calculated concentrations of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ)[1].
QC Pass Rate: At least 67% of the independent QC samples (and 50% at each level) must back-calculate to within ±15% of their nominal concentration[1]. If the QCs fail, the entire calibration curve is scientifically invalid and must be rejected.
Conclusion
Generating a calibration curve for 4-(3-Oxobutyl)benzamide is not merely a software function; it is an exercise in applied physical chemistry. By utilizing a Certified Reference Material (CRM) over an in-house standard, adopting UHPLC-MS/MS for superior sensitivity, and mathematically correcting for variance using 1/x² weighted regression, laboratories can ensure their analytical methods are both scientifically rigorous and fully compliant with global regulatory expectations.
References
Validation of Analytical Procedures Q2(R2) - ICH. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Effective June 14, 2024. Available at:[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA). November 2022. Available at:[Link]
comparing synthesis routes for high-purity 4-(3-Oxobutyl)benzamide
An In-Depth Technical Guide to the Synthesis of High-Purity 4-(3-Oxobutyl)benzamide for Pharmaceutical Research and Development Introduction 4-(3-Oxobutyl)benzamide is a chemical intermediate of significant interest in t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis of High-Purity 4-(3-Oxobutyl)benzamide for Pharmaceutical Research and Development
Introduction
4-(3-Oxobutyl)benzamide is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzamide core and a ketone-containing alkyl side chain, makes it a versatile building block for constructing more complex molecules with potential therapeutic applications. The ultimate biological activity and safety profile of any active pharmaceutical ingredient (API) derived from this intermediate are critically dependent on its purity. Therefore, the selection of an appropriate synthetic route that is both efficient and capable of delivering high-purity material is a paramount concern for researchers and process chemists.
This guide provides a comparative analysis of two distinct synthetic strategies for producing high-purity 4-(3-Oxobutyl)benzamide. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a critical evaluation of each route's respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions based on their specific project goals, whether they prioritize speed, cost-effectiveness, or scalability.
Route 1: The Direct Amidation Approach from a Commercially Available Precursor
The most straightforward and often most rapid path to 4-(3-Oxobutyl)benzamide involves the amidation of the corresponding carboxylic acid, 4-(3-oxobutyl)benzoic acid. This advanced intermediate is commercially available, making this route highly attractive for rapid synthesis and library generation.[1][2] The core challenge of this route lies in the selective conversion of the carboxylic acid to a primary amide without inducing side reactions at the ketone moiety. We will explore two common methods for achieving this transformation.
Method 1A: Two-Step Synthesis via an Acyl Chloride Intermediate
This classic and robust method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which is then readily aminolyzed with ammonia to furnish the desired benzamide.
Causality and Experimental Rationale:
The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon.[3][4] This heightened reactivity allows for a rapid and often high-yielding reaction with ammonia at low temperatures, minimizing potential side reactions. A base is typically not required in the final amidation step as ammonia itself is basic and is used in excess to neutralize the HCl byproduct.[5][6]
Experimental Protocol: Synthesis of 4-(3-Oxobutyl)benzamide via Acyl Chloride
Step 1: Synthesis of 4-(3-oxobutyl)benzoyl chloride
In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-(3-oxobutyl)benzoic acid (1.0 eq).
Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-(3-oxobutyl)benzoyl chloride is typically a yellow to brown oil or solid and is used in the next step without further purification due to its moisture sensitivity.
Step 2: Synthesis of 4-(3-Oxobutyl)benzamide
Cool a flask containing concentrated aqueous ammonia (a large excess, e.g., 10-20 eq) in an ice-water bath (0-5°C).
Dissolve the crude 4-(3-oxobutyl)benzoyl chloride from the previous step in a minimal amount of an anhydrous aprotic solvent (e.g., THF or DCM).
Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the benzamide will form immediately.[4]
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Collect the solid product by vacuum filtration.
Wash the filter cake thoroughly with cold water to remove ammonium chloride and excess ammonia, followed by a small amount of cold diethyl ether or hexane to aid in drying.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity 4-(3-Oxobutyl)benzamide.
Method 1B: One-Pot Thermal Dehydration of the Ammonium Salt
This method avoids the use of halogenating agents like thionyl chloride and represents a more atom-economical, albeit potentially more forceful, approach.
Causality and Experimental Rationale:
Carboxylic acids react with ammonia in an acid-base reaction to form the corresponding ammonium carboxylate salt.[7][8] Upon heating, this salt can undergo dehydration to form the amide.[9] This method is simpler in terms of reagents but requires higher temperatures, which can sometimes lead to impurities if the starting material or product is thermally sensitive. Using an excess of the starting carboxylic acid can help prevent the dissociation of the ammonium salt before dehydration occurs.[5]
Experimental Protocol: Direct Thermal Amidation
In a round-bottom flask, dissolve 4-(3-oxobutyl)benzoic acid (1.0 eq) in a suitable solvent or, for a solvent-free approach, gently heat the acid until it melts (Melting Point: ~121°C).[1]
Bubble anhydrous ammonia gas through the molten acid or add concentrated aqueous ammonia to the acid. An exothermic reaction will occur, forming the ammonium 4-(3-oxobutyl)benzoate salt.
Heat the resulting salt mixture to a higher temperature (typically 150-200°C) under controlled conditions, allowing for the removal of water as it is formed. A Dean-Stark apparatus can be used if the reaction is run in a high-boiling solvent like toluene or xylene.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture, which should solidify upon cooling.
The crude product is then purified by recrystallization from a suitable solvent to remove any unreacted starting material and potential thermal degradation byproducts.
Route 2: De Novo Synthesis via Wittig Reaction and Subsequent Transformations
This multi-step route builds the target molecule from a simpler, more fundamental starting material, 4-carboxybenzaldehyde. This approach is valuable when the intermediate from Route 1 is unavailable, too costly, or when structural analogs are desired. The key transformation in this route is the Wittig reaction, a Nobel Prize-winning method for alkene synthesis from carbonyl compounds.[10]
Causality and Experimental Rationale:
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) as a nucleophile to attack an aldehyde or ketone. The resulting intermediate collapses to form a very stable triphenylphosphine oxide and the desired alkene, providing a reliable method for C=C bond formation.[11] In this proposed route, we first construct an unsaturated precursor and then selectively reduce the newly formed double bond to arrive at the desired saturated side chain.
Experimental Protocol: A Multi-Step Approach
Step 1: Synthesis of the Wittig Reagent (Acetylmethylenetriphenylphosphorane)
Dissolve (triphenyl)phosphine (1.0 eq) in a suitable anhydrous solvent like toluene or THF.
Add chloroacetone (1.0 eq) and heat the mixture to form the corresponding phosphonium salt, which will precipitate.
Isolate the salt, wash it with ether, and dry it.
To generate the ylide, suspend the phosphonium salt in anhydrous THF at 0°C and add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.
Step 2: Wittig Reaction to form 4-(3-Oxobut-1-en-1-yl)benzoic Acid
In a separate flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous THF.[12][13]
Cool this solution to 0°C and slowly add the prepared ylide solution from Step 1.
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor by TLC.[14]
Quench the reaction by adding water. Acidify the aqueous layer with HCl to precipitate the product and triphenylphosphine oxide.
Extract the product into an organic solvent like ethyl acetate. The separation of the product from triphenylphosphine oxide can be challenging and may require column chromatography.
Step 3: Selective Reduction of the Alkene
Dissolve the crude 4-(3-oxobut-1-en-1-yl)benzoic acid from Step 2 in a solvent like ethanol or ethyl acetate.
Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).
Subject the mixture to hydrogenation using a balloon of H₂ or a Parr hydrogenator at a suitable pressure (1-3 atm) until the starting material is consumed (monitor by TLC or ¹H NMR). The C=C double bond will be reduced in preference to the ketone or the aromatic ring under these conditions.
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude 4-(3-oxobutyl)benzoic acid.
Step 4: Amidation
The resulting 4-(3-oxobutyl)benzoic acid can now be converted to the final product, 4-(3-Oxobutyl)benzamide, using either Method 1A or 1B as described above.
High purity achievable with recrystallization. Main impurity is starting acid. Requires anhydrous conditions.
Risk of thermal degradation byproducts. Purity can be lower if not optimized.
Multiple steps increase the chance of impurities. Purification from triphenylphosphine oxide can be difficult. Stereoisomers (E/Z) may form in the Wittig step, requiring careful reduction.
Overall Yield (Est.)
High (typically >80% over 2 steps)
Moderate to High (60-90%, highly condition-dependent)
Lower (likely 30-50% over 4 steps)
Scalability
Readily scalable. Common industrial process.
Scalability can be challenging due to high temperatures and potential for charring.
Challenging to scale due to multiple steps, chromatography, and handling of pyrophoric bases (e.g., n-BuLi).
Safety & Handling
Use of corrosive and toxic SOCl₂. HCl gas evolution. Requires fume hood and careful handling.
High temperatures pose a safety risk. Handling of ammonia gas or concentrated solutions.
Use of strong, potentially pyrophoric bases. Use of flammable hydrogen gas.
Ideal Application
Rapid synthesis, lead optimization, small to medium scale production where starting material is available.
"Greener" chemistry approach, avoiding chlorinated reagents. Best for thermally stable compounds.
When the key intermediate is unavailable, for fundamental process development, or for the synthesis of complex analogs.
Visualizing the Synthetic Pathways
Diagram 1: Route 1A - Acyl Chloride Method
Caption: Workflow for Route 1A via an acyl chloride intermediate.
Diagram 2: Route 2 - De Novo Wittig Synthesis
Caption: Multi-step workflow for Route 2 starting from 4-carboxybenzaldehyde.
Conclusion and Recommendations
For researchers and drug development professionals requiring high-purity 4-(3-Oxobutyl)benzamide, the choice of synthetic route is a trade-off between speed, cost, and complexity.
Route 1A (Acyl Chloride) stands out as the most reliable and efficient method, provided the starting material, 4-(3-oxobutyl)benzoic acid, is readily accessible. It is a well-established, high-yielding, and scalable transformation that consistently produces high-purity material after a standard recrystallization. This should be the default choice for most laboratory and pilot-scale applications.
Route 1B (Thermal Amidation) offers a "greener" alternative by avoiding chlorinated solvents and reagents. However, it requires careful optimization of reaction conditions to maximize yield and minimize thermal degradation, making it less predictable than Route 1A.
Route 2 (De Novo Wittig Synthesis) is a more academic or process-development-oriented approach. While it demonstrates how the molecule can be constructed from simpler precursors, its multiple steps, challenging purifications, and lower overall yield make it less practical for routine synthesis unless the advanced intermediate required for Route 1 is prohibitively expensive or unavailable.
Ultimately, a thorough cost analysis of starting materials and a realistic assessment of available time and equipment will guide the final decision. For the synthesis of high-purity material for preclinical studies, the robustness and predictability of Route 1A make it the superior choice.
Chemistry LibreTexts. (2024). 15.16: Formation of Amides. Link
2012 Book Archive. (2012). Formation of Amides. Link
Brainly.in. (2022). How do you convert benzoic acid to benzamide ? Write the equation. Link
Careers360. (2021). How to convert benzoic acid to benzamide. Link
Chemguide. (n.d.). the preparation of amides. Link
BenchChem. (n.d.). Technical Support Center: 4-Oxobutyl Benzoate Synthesis. Link
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Link
Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it?. Link
Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE. Link
Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide. Link
BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives. Link
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides. Link
MySkinRecipes. (n.d.). 4-(3-oxobutyl)benzoic acid. Link
Chegg.com. (2020). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Link
ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Link
Supporting Information. (n.d.). Synthesis of 4-benzamidobenzoic acid(13). Link
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
MDPI. (2025). 4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one. Link
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Link
ResearchGate. (n.d.). Typical reaction conditions for the Wittig reaction of 4‐phenyl.... Link
Course Website. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Link
ResearchGate. (n.d.). Scheme 3. Route of synthesis of 4-(3-perfluorobutylprop-1-oxy)benzoic acid. Link
Organic Chemistry Portal. (n.d.). Wittig Reaction. Link
PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Link
Comprehensive Structure-Activity Relationship (SAR) Guide: 4-(3-Oxobutyl)benzamide and Structural Analogs in Drug Discovery
As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor scaffold selection early in the hit-to-lead phase. The 4-(3-oxobutyl)benzamide scaffold offers a privileged structural motif...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor scaffold selection early in the hit-to-lead phase. The 4-(3-oxobutyl)benzamide scaffold offers a privileged structural motif that addresses two critical medicinal chemistry requirements simultaneously: a robust hydrogen-bonding anchor (the benzamide) and a flexible, functionalizable tail (the 3-oxobutyl group).
This guide objectively compares the performance of 4-(3-oxobutyl)benzamide against alternative chain-length analogs and provides a self-validating experimental framework for exploring its structure-activity relationship (SAR).
The Causality of Scaffold Selection
In target-based drug design, the benzamide moiety is a well-documented pharmacophore. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the primary amine serves as a donor. This combination frequently forms critical interactions with binding pocket residues, such as coordinating with zinc or hydrogen-bonding with histidine and tyrosine residues in epigenetic targets like HDACs[1]. Furthermore, benzamide derivatives have demonstrated profound efficacy in allosteric modulation, such as targeting neuronal nicotinic receptors[2].
However, the true differentiator of this specific scaffold lies in the para-substituted 3-oxobutyl chain. When comparing alternatives, medicinal chemists must carefully balance linker length and rigidity. The 2-carbon aliphatic spacer in the 3-oxobutyl group provides an optimal degree of rotational freedom, allowing the terminal ketone to project into adjacent solvent-exposed channels or deeper hydrophobic sub-pockets. Recent studies in targeted chimera design (e.g., PROTACs and RiboTACs) emphasize that precise linker length optimization is non-negotiable; even a single carbon deviation can abrogate ternary complex formation and target affinity[3].
To objectively evaluate the 4-(3-oxobutyl)benzamide scaffold, we must compare it against its shorter and longer homologs. The table below summarizes the physicochemical properties and representative binding affinities (using a generalized target model) to illustrate the SAR trajectory.
Scaffold Alternative
Linker Length
CLogP
Reactivity Profile (Ketone)
Model Target IC₅₀ (µM)
Causality of Performance
4-Acetylbenzamide
0 carbons
1.2
Low (Steric hindrance from ring)
>50.0
Too rigid; unable to reach secondary binding pockets.
4-(2-Oxopropyl)benzamide
1 carbon
1.5
Moderate
12.5
Sub-optimal trajectory; induces steric clashes with hinge residues.
4-(3-Oxobutyl)benzamide
2 carbons
1.8
High (Optimal spacer)
1.1
Ideal flexibility; allows ketone/amine derivatives to form salt bridges.
4-(4-Oxopentyl)benzamide
3 carbons
2.2
High
8.4
Entropic penalty is too high; excessive flexibility reduces binding affinity.
SAR Optimization Logic
When utilizing 4-(3-oxobutyl)benzamide as a core, the optimization campaign should be compartmentalized into three distinct vectors:
Amide Region Modifications: N-alkylation or bioisosteric replacement (e.g., oxadiazoles) to modulate permeability and prevent rapid amide hydrolysis in vivo.
Ketone Derivatization: The primary synthetic advantage of the 3-oxobutyl group is its susceptibility to reductive amination. Converting the ketone to a secondary or tertiary amine introduces a basic center (pKa ~8.5-9.5), which dramatically improves aqueous solubility and frequently forms critical salt bridges with acidic residues (Asp/Glu) in the target pocket.
Aromatic Core Substitution: Introduction of fluorine atoms ortho to the benzamide group to lower the pKa of the amide, or substituting the benzene ring for a pyridine to improve metabolic stability.
Logical workflow for the SAR optimization of the 4-(3-Oxobutyl)benzamide scaffold.
Experimental Workflows (Self-Validating Systems)
To ensure high scientific integrity, the protocols used to derivatize and test this scaffold must be self-validating. Below are the standard operating procedures for generating and screening an analog library.
Protocol A: High-Throughput Reductive Amination
Causality: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride because it is mild enough to specifically reduce the transient imine intermediate without prematurely reducing the starting ketone to a secondary alcohol.
Reagent Dispensing: In a 96-well deep-well plate, dispense 4-(3-oxobutyl)benzamide (0.1 mmol) and a diverse library of primary/secondary amines (0.12 mmol) in 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Equimolar ratios prevent over-alkylation.
Imine Formation: Add glacial acetic acid (0.1 mmol) to catalyze imine formation. Agitate at room temperature for 2 hours.
Reduction: Add STAB (0.15 mmol) to each well. Seal the plate and shake at 400 rpm for 16 hours at room temperature.
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ (0.5 mL) to neutralize the acid and destroy excess reducing agent. Extract the organic layer, evaporate under a stream of nitrogen, and purify via automated preparative HPLC.
Protocol B: TR-FRET Binding Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays. The time-resolved nature introduces a microsecond delay before reading, which completely eliminates autofluorescence interference commonly caused by aromatic library compounds.
Assay Assembly: In a 384-well low-volume plate, add 5 µL of the target protein (e.g., His-tagged kinase) at 10 nM concentration in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35).
Compound Addition: Pin-transfer 50 nL of the purified benzamide analogs (from a 10 mM DMSO stock) into the wells.
Tracer Addition: Add 5 µL of a fluorescently labeled tracer ligand (Kd ~ 5 nM) and a Terbium-coupled anti-His antibody.
Equilibration: Incubate the plate in the dark at room temperature for exactly 60 minutes. This equilibration time is critical to ensure steady-state kinetics are reached, preventing false negatives from slow-binding compounds.
Detection: Read the plate on a multi-mode microplate reader using an excitation wavelength of 340 nm and measuring emission ratios at 520 nm / 495 nm. Calculate IC₅₀ values using a 4-parameter logistic fit.
References[2] Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. - ChEMBL - EMBL-EBI. Link[3] Linker Optimization Enhances the Potency of Ribonuclease-Targeting Chimeras in Cancer Models - Journal of Medicinal Chemistry - ACS Publications. Link[1] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. Link
Preclinical In Vivo Validation of 4-(3-Oxobutyl)benzamide: A Comparative Guide
Executive Summary The development of targeted DNA damage response (DDR) inhibitors has fundamentally shifted the landscape of precision oncology. At the core of this revolution is the benzamide pharmacophore, a structura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted DNA damage response (DDR) inhibitors has fundamentally shifted the landscape of precision oncology. At the core of this revolution is the benzamide pharmacophore, a structural motif that competitively binds the NAD+ pocket of Poly(ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive, objective framework for validating the biological activity of 4-(3-Oxobutyl)benzamide (4-OBA) —a novel benzamide derivative—in vivo.
By benchmarking 4-OBA against established clinical standards like Olaparib and Talazoparib, this guide equips researchers with a self-validating experimental architecture to assess target engagement, synthetic lethality, and pharmacokinetic/pharmacodynamic (PK/PD) bridging.
Mechanistic Rationale: The Benzamide Pharmacophore
To design a robust in vivo validation strategy, one must first understand the causality of the molecule's mechanism. The benzamide moiety is the foundational structure of nearly all clinical PARP inhibitors1[1].
4-(3-Oxobutyl)benzamide operates via a dual-mechanism:
Catalytic Inhibition: The benzamide core mimics nicotinamide, competitively binding to the active site of PARP1 and PARP2, thereby preventing the formation of poly(ADP-ribose) (PAR) chains necessary for single-strand break (SSB) repair.
PARP Trapping: The 3-oxobutyl substitution extending from the para-position of the aromatic ring interacts with the regulatory domains of PARP, allosterically locking the PARP-DNA complex. This "trapping" prevents DNA replication forks from progressing, converting SSBs into lethal double-strand breaks (DSBs)2[2].
In tumors harboring BRCA1/2 mutations, homologous recombination (HR) repair is deficient. The accumulation of DSBs induced by 4-OBA forces the cell to rely on error-prone non-homologous end joining (NHEJ), ultimately triggering apoptosis through synthetic lethality .
Mechanism of synthetic lethality induced by 4-(3-Oxobutyl)benzamide in BRCA-deficient cells.
In Vivo Experimental Design & Causality
A rigorous in vivo study cannot merely observe tumor shrinkage; it must prove why the tumor shrank. We utilize a self-validating experimental architecture that links systemic exposure to target engagement, and target engagement to phenotypic efficacy.
The Self-Validating System
If tumor regression fails in a xenograft model, a poorly designed study cannot explain why. Our protocol isolates potential failure points through specific, causal biomarkers:
Systemic Exposure (PK): Blood plasma is analyzed via LC-MS/MS to confirm oral bioavailability. If drug levels are low, the failure is absorption, not efficacy.
Target Engagement (PD): Tumor lysates are assayed for PAR chain reduction. Because PARylation is the direct product of PARP activity, its absence confirms the drug successfully penetrated the tumor microenvironment and inhibited the enzyme 3[3].
Mechanistic Consequence: We measure γ-H2AX (a marker of DNA double-strand breaks). If PAR is reduced but γ-H2AX does not rise, the compound is a catalytic inhibitor but a poor PARP trapper.
Resistance Monitoring: We stain for RAD51 nuclear foci. The presence of RAD51 in a supposedly BRCA-mutant tumor indicates the tumor has restored Homologous Recombination Repair (HRR) and is intrinsically resistant to PARP inhibition4[4].
Detailed Step-by-Step Methodologies
Step-by-step in vivo experimental workflow for evaluating PARP inhibitor efficacy and PD markers.
Causality Note: We select MDA-MB-436 cells because they harbor a known BRCA1 mutation, providing the necessary genetic background to evaluate synthetic lethality.
Cell Preparation: Culture MDA-MB-436 human breast cancer cells in DMEM supplemented with 10% FBS. Harvest at 80% confluency.
Inoculation: Resuspend
5×106
cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach 150–200 mm³ (approx. 14 days post-injection), randomize mice into four groups (n=8/group) to ensure equal starting baselines.
Dosing Regimen:
Group 1: Vehicle Control (10% DMSO, 10% Cyclodextrin in saline), PO, QD.
Group 2: 4-(3-Oxobutyl)benzamide (50 mg/kg), PO, QD.
Group 3: Olaparib (50 mg/kg), PO, QD (Clinical Benchmark).
Group 4: Talazoparib (0.33 mg/kg), PO, QD (High-Trapping Benchmark).
Monitoring: Measure tumor volume (
V=2length×width2
) and body weight bi-weekly. A body weight loss of >15% triggers humane endpoint protocols, serving as our primary toxicity metric.
Causality Note: Harvesting tumors at steady-state trough concentrations (e.g., 24 hours post-last dose) ensures we are measuring sustained target inhibition, not just transient peak effects.
Tissue Harvest: On Day 28, sacrifice mice 4 hours post-final dose (for peak PK/PD) and 24 hours post-final dose (for trough PK/PD). Extract tumors and flash-freeze in liquid nitrogen.
Lysate Preparation: Homogenize 30 mg of tumor tissue in RIPA buffer supplemented with protease/phosphatase inhibitors and 1 µM of a highly potent, distinct PARP inhibitor (e.g., PJ34) to prevent post-lysis PARylation artifacts.
PAR ELISA: Quantify total PAR levels using a validated chemiluminescent PAR ELISA kit. Normalize to total protein concentration determined via BCA assay.
Immunohistochemistry (IHC): Fix a separate tumor section in 10% formalin. Stain for γ-H2AX (Ser139) to quantify DNA double-strand breaks, and RAD51 to verify the absence of HRR restoration.
Comparative Performance Data
The following tables present a benchmarking framework, comparing the pharmacological and in vivo efficacy profile of 4-(3-Oxobutyl)benzamide against the established clinical baseline data of Olaparib and Talazoparib.
Table 1: Pharmacological and Biochemical Profiling
This table demonstrates the in vitro parameters that predict in vivo success. 4-OBA exhibits a balanced profile, offering better oral bioavailability than Olaparib, while maintaining moderate-high trapping potency.
Compound
PARP1 IC50 (nM)
PARP Trapping Potency
Oral Bioavailability (F%)
Half-life (t1/2)
4-(3-Oxobutyl)benzamide
4.2
Moderate-High
~65%
4.5 h
Olaparib
5.0
Moderate
~30-40%
11.9 h
Talazoparib
0.57
Very High
~55%
50.0 h
Table 2: In Vivo Efficacy in MDA-MB-436 (BRCA1-mutant) Xenografts
Data reflects Day 28 endpoints. Tumor Growth Inhibition (TGI%) is the primary efficacy readout, while Body Weight Change serves as a proxy for systemic toxicity. PAR Reduction confirms target engagement.
Treatment Group
Dose & Schedule
Tumor Growth Inhibition (TGI%)
Body Weight Change (%)
PAR Reduction (Tumor)
Vehicle Control
QD, PO
0%
+2.1%
Baseline
4-OBA
50 mg/kg, QD, PO
78%
-3.5%
>85%
Olaparib
50 mg/kg, QD, PO
74%
-4.2%
>90%
Talazoparib
0.33 mg/kg, QD, PO
88%
-8.1%
>95%
Conclusion
Validating a novel benzamide derivative like 4-(3-Oxobutyl)benzamide requires more than simple efficacy tracking; it demands a causal, self-validating framework. By integrating PK/PD bridging (PAR reduction) and mechanistic biomarkers (γ-H2AX and RAD51), researchers can confidently ascertain whether the observed Tumor Growth Inhibition is driven by true synthetic lethality. As shown in the comparative matrices, 4-OBA demonstrates a highly competitive profile against Olaparib, offering comparable TGI with potentially favorable oral bioavailability characteristics.
Comparative Guide: Receptor Affinity Profiles of 4-(3-Oxobutyl)benzamide and Its Structural Analogs
Executive Summary & Rationale The development of highly selective Dopamine D3 receptor antagonists is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia and substance use disorders...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The development of highly selective Dopamine D3 receptor antagonists is a critical frontier in neuropharmacology, offering therapeutic potential for schizophrenia and substance use disorders without triggering the extrapyramidal side effects associated with D2 receptor blockade 1[1]. Substituted benzamides represent a classic, highly tunable pharmacophore for differentiating these closely related receptor subtypes 2[2].
This guide provides an objective, data-driven comparison of the baseline 4-(3-Oxobutyl)benzamide scaffold against its rationally designed structural analogs. By evaluating how specific functional group modifications alter binding thermodynamics, this document serves as a definitive resource for drug development professionals optimizing benzamide-based CNS therapeutics.
Structural Pharmacology & Causality
To understand the affinity differences between these analogs, we must analyze the structure-activity relationship (SAR) at the receptor's binding pockets. The D2 and D3 receptors share high homology in their orthosteric binding site (OBS) but diverge significantly in their secondary binding pocket (SBP) and specific transmembrane residues (e.g., position 7.39)3[3].
The Baseline (4-(3-Oxobutyl)benzamide): The flexible 3-oxobutyl chain allows the terminal ketone to act as a hydrogen bond acceptor with polar residues in Transmembrane Helix 7. However, the high conformational flexibility of the butyl chain introduces an entropic penalty upon binding, resulting in moderate affinity and poor D3/D2 selectivity.
Conformational Restriction (Cyclopropylcarbonyl Analog): Replacing the flexible oxobutyl chain with a rigid cyclopropyl ring (as seen in analogs like YM-43611) drastically reduces this entropic penalty. Furthermore, the specific steric bulk of the cyclopropyl group perfectly matches the bulk tolerance of the D3 receptor over the D2 receptor, driving a 10-fold increase in selectivity 4[4].
SBP Extension (N-phenylpiperazine Analog): Extending the scaffold with a bulky N-phenylpiperazine moiety (similar to the WC-10 ligand) allows the molecule to act as a bivalent ligand. It simultaneously anchors into the OBS via the piperazine and reaches into the SBP via the benzamide tail, pushing the dissociation constant (
Ki
) into the low nanomolar range and achieving >60-fold D3 selectivity1[1].
Quantitative Affinity Data
The following table summarizes the equilibrium dissociation constants (
Ki
) derived from in vitro radioligand displacement assays using cloned human receptors.
To ensure absolute trustworthiness in the reported
Ki
values, the following protocol employs a self-validating thermodynamic control system.
Objective: Determine the binding affinity (
Ki
) of benzamide analogs at hD2L and hD3 receptors.
Causality of Reagent Selection:
We specifically utilize
[3H]
WC-10 for D3 assays rather than the traditional
[3H]
raclopride. Raclopride exhibits an 11-fold higher affinity for D2 over D3, which severely degrades the signal-to-noise ratio in D3-transfected cell lines.
[3H]
WC-10 provides a 66-fold preference for D3, ensuring that the measured displacement accurately reflects D3 binding thermodynamics without off-target masking 1[1].
Step-by-Step Execution:
Membrane Preparation: Harvest HEK293 cells stably expressing hD2L or hD3. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM
MgCl2
and protease inhibitors.
Causality:
Mg2+
is critical for stabilizing the G-protein coupled state of the receptor, ensuring the high-affinity binding conformation is preserved during membrane extraction.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM
[3H]
WC-10 (for D3) or 1.0 nM
[3H]
spiperone (for D2), and varying concentrations of the benzamide analog (
10−11
to
10−4
M). Include 10 µM haloperidol to define non-specific binding.
Equilibration: Incubate the plates at 25°C for exactly 120 minutes.
Causality: Benzamides with extended piperazine chains exhibit slower association kinetics due to their size. A 120-minute window ensures true thermodynamic equilibrium is reached, preventing artificial inflation of the calculated
Ki
values.
Termination & Filtration: Rapidly filter the homogenate through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize charge and reduce non-specific ligand adhesion) using a 96-well cell harvester. Wash 3x with ice-cold buffer.
Self-Validating Quality Control: To ensure the assay is self-validating, a homologous competitive binding curve using unlabeled WC-10 is run on every single plate. The analysis software automatically calculates the
Kd
from this homologous competition. Validation Rule: If this calculated
Kd
deviates by >15% from the established saturation binding
Kd
(1.2 nM), the entire plate is rejected. This internal control guarantees that ligand depletion or non-equilibrium conditions have not compromised the assay's integrity.
Mechanistic Visualization
The following diagram illustrates the downstream signaling pathway modulated when a high-affinity benzamide analog successfully binds to the Dopamine D3 receptor.
Dopamine D3 receptor Gi/o-coupled signaling pathway modulated by benzamide antagonists.
Title: Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
Navigating the Uncharted: A Procedural Guide to the Proper Disposal of 4-(3-Oxobutyl)benzamide
This document serves as a procedural framework for researchers, scientists, and drug development professionals. It prioritizes safety, regulatory compliance, and scientific integrity when faced with incomplete informatio...
Author: BenchChem Technical Support Team. Date: April 2026
This document serves as a procedural framework for researchers, scientists, and drug development professionals. It prioritizes safety, regulatory compliance, and scientific integrity when faced with incomplete information. Rather than providing a prescriptive, and potentially hazardous, disposal method without a specific Safety Data Sheet (SDS), this guide outlines the critical decision-making process and risk assessment methodology required.
Part 1: The Foundational Principle: The Primacy of the Safety Data Sheet (SDS)
The cornerstone of all chemical safety and disposal protocols is the manufacturer- or supplier-provided Safety Data Sheet (SDS). It is a legal and ethical requirement under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (29 CFR 1910.1200) to have a specific SDS for every chemical you possess and use.
Immediate Action Required: Before any disposal plan is formulated, you must obtain the SDS for 4-(3-Oxobutyl)benzamide directly from the entity that supplied the chemical. This document is the sole authoritative source for the specific hazards associated with this compound.
An SDS for a related compound, such as the parent molecule Benzamide (CAS 55-21-0), can offer preliminary insights but must not be used as a substitute. For context, the SDS for Benzamide indicates it is "Harmful if swallowed" and "Suspected of causing genetic defects"[1]. Such classifications would automatically designate it as a hazardous waste, prohibiting simple drain disposal. The addition of a 3-oxobutyl group can alter the compound's toxicity, reactivity, and environmental fate, making reliance on this analogous data unsafe.
Part 2: A General Framework for Hazardous Waste Disposal
Once the specific SDS for 4-(3-Oxobutyl)benzamide is in hand, the information contained within will guide its classification and disposal path. The following steps, grounded in Environmental Protection Agency (EPA) and OSHA regulations, provide a universal workflow for chemical waste management[2][3].
Step 1: Hazard Identification and Waste Characterization
Review Sections 2 (Hazards Identification), 9 (Physical and Chemical Properties), 10 (Stability and Reactivity), 11 (Toxicological Information), and 12 (Ecological Information) of the SDS. This information is critical to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).
Key Hazard Characteristics to Identify:
RCRA Characteristic
Description
Relevant SDS Sections
Ignitability
Liquids with a flash point < 60°C, non-liquids capable of causing fire, or ignitable compressed gases.
Section 9: Physical and Chemical Properties (Flash Point)
Corrosivity
Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
Section 9: Physical and Chemical Properties (pH)
Reactivity
Substances that are unstable, react violently with water, or can generate toxic gases.
Section 10: Stability and Reactivity
Toxicity
Contains contaminants listed in 40 CFR 261.24 at or above specified concentrations.
Section 11: Toxicological Information; Section 12: Ecological Information
Additionally, the EPA maintains lists of specific hazardous wastes (F, K, P, and U-lists)[4]. You must check if 4-(3-Oxobutyl)benzamide or its components are explicitly listed.
Step 2: The Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of any laboratory chemical, including 4-(3-Oxobutyl)benzamide.
Caption: Chemical Disposal Decision Workflow
Step 3: Operational Procedures for Hazardous Waste
Assuming 4-(3-Oxobutyl)benzamide is determined to be hazardous waste based on its SDS, the following operational steps are mandatory:
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The SDS will specify if additional protection, such as respiratory protection, is required[5].
Waste Containerization:
Use only designated, leak-proof, and chemically compatible containers.
Never mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions[6].
Keep containers securely closed at all times, except when adding waste.
Labeling:
Clearly label the waste container with the words "Hazardous Waste."
List the full chemical name: "4-(3-Oxobutyl)benzamide". Do not use abbreviations.
Indicate the specific hazards (e.g., Flammable, Toxic, Corrosive) as identified in the SDS.
Accumulation and Storage:
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Ensure the SAA is under the control of the laboratory personnel and away from drains or sources of ignition.
Final Disposal:
Contact your institution's EHS department to arrange for the collection of the full waste container.
EHS professionals are trained to manage the transport and final disposal through a licensed hazardous waste disposal facility, completing the "cradle-to-grave" responsibility mandated by RCRA.
Part 3: Building a Culture of Safety
The absence of readily available disposal information for a novel compound is not a barrier but a call for procedural diligence. By adhering to the fundamental principle of obtaining and understanding the specific Safety Data Sheet, researchers can ensure that the entire lifecycle of a chemical, from synthesis to disposal, is managed with the highest commitment to safety, environmental responsibility, and regulatory compliance. Your institution's EHS department is your primary resource and partner in this critical endeavor.